Product packaging for Cimiracemoside C(Cat. No.:CAS No. 256925-92-5)

Cimiracemoside C

Cat. No.: B190804
CAS No.: 256925-92-5
M. Wt: 620.8 g/mol
InChI Key: BTPYUWOBZFGKAI-BKJHYQRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cimiracemoside C, also known as Cimicifugoside M, is a biologically active triterpene glycoside compound isolated from the medicinal plant Cimicifuga racemosa (also known as Black Cohosh or Actaea racemosa ) [1] [2] . This compound has been identified as a potent activator of AMP-activated protein kinase (AMPK) [5] , a central regulator of cellular energy homeostasis. Its mechanism of action involves the direct activation of AMPK signaling pathways, which plays a critical role in glucose and lipid metabolism [7] . Consequently, this compound demonstrates significant potential for research in metabolic diseases, particularly for investigating novel therapeutic strategies against type 2 diabetes and insulin resistance [7] . In vitro studies conducted in HepaRG liver cells have shown that this compound activates AMPK to an extent comparable to the common antidiabetic drug metformin [7] . Furthermore, research using diabetic ob/ob mouse models has indicated that extracts containing this compound can significantly improve glucose metabolism, enhance insulin sensitivity, and reduce body weight gain [7] . Beyond its metabolic applications, this compound also serves as an important analytical marker compound in the botanical authentication of Cimicifuga (Actaea) species, helping to distinguish Actaea racemosa from related Asian species such as A. dahurica and A. elata [6] [2] . The compound has a molecular formula of C 35 H 56 O 9 and a molecular weight of 620.81 g/mol [1] [2] . It is supplied as a white to off-white solid powder and is typically soluble in DMSO [1] . This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H56O9 B190804 Cimiracemoside C CAS No. 256925-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPYUWOBZFGKAI-BKJHYQRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256925-92-5
Record name Cimiracemoside C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256925925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMIRACEMOSIDE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC28J6R1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Cimiracemoside C: Natural Sources, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside C, a cycloartane triterpene glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of metabolic disorders. This technical guide provides a comprehensive overview of this compound, detailing its natural sources, the history of its discovery, its physicochemical properties, and its notable biological activity as an activator of AMP-activated protein kinase (AMPK). This document includes detailed experimental protocols for its isolation and analysis, quantitative data, and a visual representation of its known signaling pathway to serve as a valuable resource for researchers and drug development professionals.

Introduction

This compound is a complex natural product belonging to the family of cycloartane triterpene glycosides. These compounds are characterized by a tetracyclic triterpenoid core with a distinctive cyclopropane ring. The therapeutic potential of many plants is often attributed to the presence of these glycosides. This compound, in particular, has been identified as a bioactive constituent of several medicinal plants and is the subject of ongoing research to elucidate its full pharmacological profile.

Discovery and Natural Sources

This compound was first reported in the year 2000 by Shao and colleagues in the Journal of Natural Products. In this seminal paper, a series of eight new triterpene glycosides, named cimiracemosides A-H, were isolated from the rhizome extracts of black cohosh (Actaea racemosa, formerly Cimicifuga racemosa).

The primary natural sources of this compound are plants belonging to the genus Actaea (formerly Cimicifuga) in the family Ranunculaceae. These perennial herbaceous plants are native to temperate regions of the Northern Hemisphere.

Key Natural Sources of this compound:

  • Actaea racemosa (Black Cohosh): This is the most well-documented source of this compound. The rhizomes and roots of black cohosh are widely used in traditional and modern herbal medicine, particularly for the management of menopausal symptoms.

  • Actaea dahurica : This species, found in East Asia, is also a known source of this compound.

  • Actaea elata : Another species reported to contain this compound.

The concentration of this compound and other triterpene glycosides can vary depending on the plant's geographic location, harvest time, and the specific extraction methods used.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃₅H₅₆O₉
Molecular Weight 620.8 g/mol
CAS Number 256925-92-5
Appearance White powderN/A
Solubility Soluble in methanol, ethanol, DMSON/A
Synonyms Cimicifugoside M

Biological Activity: AMPK Activation

One of the most significant biological activities of this compound is its ability to activate AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Activation of AMPK can lead to a range of beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation, and decreased gluconeogenesis and lipid synthesis.

The activation of AMPK by this compound suggests its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes and obesity. Research has shown that extracts of Cimicifuga racemosa containing this compound can improve insulin sensitivity and reduce plasma glucose levels in animal models.

AMPK Signaling Pathway

The diagram below illustrates the AMPK signaling pathway, highlighting the central role of AMPK and its downstream effectors. This compound is believed to promote the phosphorylation of AMPK, leading to its activation.

AMPK_Pathway cluster_upstream Upstream Activators cluster_core AMPK Complex cluster_downstream Downstream Effects LKB1 LKB1 AMPK_inactive AMPK (inactive) LKB1->AMPK_inactive Phosphorylates CaMKKb CaMKKβ CaMKKb->AMPK_inactive Phosphorylates AMP_ATP ↑ AMP/ATP Ratio AMP_ATP->LKB1 Ca2 ↑ Ca²⁺ Ca2->CaMKKb Cimiracemoside_C This compound Cimiracemoside_C->AMPK_inactive Activates AMPK_active p-AMPK (active) AMPK_inactive->AMPK_active Phosphorylation (Thr172) Glucose_Uptake ↑ Glucose Uptake AMPK_active->Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK_active->Fatty_Acid_Oxidation Gluconeogenesis ↓ Gluconeogenesis AMPK_active->Gluconeogenesis Lipid_Synthesis ↓ Lipid Synthesis AMPK_active->Lipid_Synthesis mTORC1 mTORC1 AMPK_active->mTORC1 Inhibits Protein_Synthesis ↓ Protein Synthesis mTORC1->Protein_Synthesis Promotes

Caption: AMPK signaling pathway activated by this compound.

Experimental Protocols

Isolation and Purification of this compound from Actaea racemosa

The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of triterpene glycosides from Actaea racemosa.

Workflow for Isolation and Purification:

Isolation_Workflow Start Dried and Powdered Actaea racemosa Rhizomes Extraction Methanol Extraction Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Solvent Partitioning (e.g., n-butanol/water) Filtration->Partition Chromatography1 Column Chromatography (e.g., Silica Gel) Partition->Chromatography1 Fractions Fraction Collection Chromatography1->Fractions Chromatography2 Preparative HPLC (e.g., C18 column) Fractions->Chromatography2 Purification Purification of This compound Chromatography2->Purification Analysis Structural Elucidation (NMR, MS) Purification->Analysis

Caption: General workflow for isolating this compound.

Detailed Protocol:

  • Extraction:

    • Air-dried and powdered rhizomes of Actaea racemosa are extracted with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

    • The combined methanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

    • The n-butanol fraction, which is typically enriched with triterpene glycosides, is collected and concentrated.

  • Column Chromatography:

    • The n-butanol fraction is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of chloroform and methanol, with the polarity gradually increasing.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The semi-purified fractions are further purified by preparative reversed-phase HPLC (e.g., using a C18 column).

    • A gradient of acetonitrile and water is commonly used as the mobile phase.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Structural Elucidation:

    • The purified this compound is subjected to spectroscopic analysis to confirm its structure.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to determine the connectivity of atoms.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

AMPK Activation Assay

The following is a representative protocol for assessing the activation of AMPK in a cell-based assay.

Workflow for AMPK Activation Assay:

AMPK_Assay_Workflow Start Cell Culture (e.g., C2C12 myotubes) Treatment Treat cells with This compound Start->Treatment Lysis Cell Lysis Treatment->Lysis Protein_Quant Protein Quantification Lysis->Protein_Quant Western_Blot Western Blot Analysis Protein_Quant->Western_Blot Detection Detection of p-AMPK and total AMPK Western_Blot->Detection

Caption: Workflow for a cell-based AMPK activation assay.

Detailed Protocol:

  • Cell Culture:

    • Mouse C2C12 myoblasts are cultured in a suitable growth medium (e.g., DMEM with 10% fetal bovine serum).

    • Cells are seeded in multi-well plates and allowed to differentiate into myotubes.

  • Treatment:

    • Differentiated myotubes are treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified time (e.g., 1-2 hours).

    • A vehicle control (DMSO alone) and a positive control (e.g., AICAR, a known AMPK activator) are included.

  • Cell Lysis and Protein Quantification:

    • After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK, specifically targeting Thr172).

    • The membrane is then stripped and re-probed with a primary antibody that recognizes total AMPK, which serves as a loading control.

  • Detection and Quantification:

    • The primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a chemiluminescent signal.

    • The signal is captured using an imaging system, and the band intensities are quantified.

    • The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.

Conclusion

This compound is a promising natural product with well-defined origins and significant biological activity. Its ability to activate the AMPK signaling pathway positions it as a lead compound for the development of novel therapeutics for metabolic diseases. The information and protocols provided in this technical guide are intended to facilitate further research into the pharmacological properties and potential clinical applications of this compound. As our understanding of the intricate roles of natural products in human health continues to grow, compounds like this compound will undoubtedly remain at the forefront of scientific investigation.

Cimiracemoside C: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside C, a cycloartane triterpenoid glycoside isolated from plants of the Cimicifuga (Actaea) genus, has emerged as a molecule of interest for its potential therapeutic applications, particularly in the context of metabolic diseases. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its mechanism of action related to the activation of AMP-activated protein kinase (AMPK). This document synthesizes available data on its effects on cellular metabolism, presents relevant experimental methodologies, and illustrates the key signaling pathways involved.

Introduction

This compound is a naturally occurring compound found in the rhizomes of Cimicifuga racemosa (black cohosh), a plant with a history of use in traditional medicine.[1][2] Structurally, it is a triterpene glycoside. The primary pharmacological interest in this compound lies in its potential as an anti-diabetic agent, a property attributed to its ability to activate AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its handling, formulation, and in vitro/in vivo testing.

PropertyValueSource
Molecular Formula C₃₅H₅₆O₉PubChem
Molecular Weight 620.8 g/mol PubChem
CAS Number 256925-92-5PubChem
Synonyms Cimicifugoside MPubChem

Pharmacological Properties and Mechanism of Action

The principal pharmacological effect of this compound identified to date is the activation of AMP-activated protein kinase (AMPK).[1][2] AMPK activation is a key therapeutic target for the management of type 2 diabetes and other metabolic disorders.

AMPK Activation
  • Experimental Workflow for AMPK Activation Assay

    The following diagram illustrates a typical workflow for assessing AMPK activation in a cell-based assay.

    G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 AMPK Phosphorylation Analysis A Seed C2C12 myoblasts B Differentiate to myotubes A->B C Treat with this compound (or extract) at various concentrations B->C D Lyse cells C->D E Quantify protein concentration (e.g., BCA assay) D->E F Western Blot or HTRF Assay E->F G Detect p-AMPK (Thr172) and Total AMPK F->G H Quantify band intensity/ fluorescence ratio G->H I Normalize p-AMPK to Total AMPK H->I J Determine Concentration- Response Curve I->J Data Analysis

    Figure 1. Workflow for AMPK Activation Assay.

Stimulation of Glucose Uptake

Activation of AMPK in skeletal muscle is known to stimulate glucose uptake, a key mechanism for lowering blood glucose levels. While direct evidence for this compound is limited, the demonstrated AMPK activation by Cimicifuga racemosa extracts suggests a similar downstream effect.

  • Signaling Pathway: AMPK-Mediated Glucose Uptake

    The following diagram illustrates the signaling cascade from AMPK activation to glucose uptake in muscle cells.

    G Cimiracemoside_C This compound AMPK AMPK Cimiracemoside_C->AMPK Activates AS160 AS160/TBC1D4 AMPK->AS160 Phosphorylates (Inhibits) GLUT4_vesicles GLUT4 Storage Vesicles AS160->GLUT4_vesicles Inhibits translocation (when active) GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicles->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

    Figure 2. this compound and AMPK-Mediated Glucose Uptake.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on standard methodologies for assessing AMPK activation and glucose uptake, the following protocols can be adapted.

Cell Culture and Differentiation
  • Cell Line: L6 or C2C12 myoblasts are commonly used for in vitro studies of glucose metabolism in skeletal muscle.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the myoblasts reach approximately 80-90% confluency. The cells are maintained in differentiation medium for 4-7 days.

AMPK Phosphorylation Assay (HTRF)

This protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay, which offers a high-throughput alternative to Western blotting.

  • Cell Treatment: Differentiated myotubes are serum-starved for 2-4 hours before treatment with various concentrations of this compound for a specified time (e.g., 30 minutes to 2 hours).

  • Cell Lysis: The cells are lysed using a lysis buffer provided with the HTRF assay kit.

  • Assay Procedure: The cell lysate is transferred to a microplate, and the HTRF antibodies (anti-total AMPK and anti-phospho-AMPK labeled with donor and acceptor fluorophores) are added.

  • Signal Detection: After incubation, the fluorescence is read on a compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and used to determine the level of AMPK phosphorylation.

2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose transport into cells using a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.

  • Cell Treatment: Differentiated myotubes are treated with this compound as described for the AMPK assay.

  • Glucose Starvation: The cells are washed and incubated in a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) for 30-60 minutes.

  • Glucose Uptake: The buffer is replaced with a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose. The cells are incubated for a short period (e.g., 5-10 minutes).

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the lysate is measured using a scintillation counter.

  • Data Analysis: The amount of 2-deoxy-D-[³H]glucose taken up by the cells is normalized to the total protein content.

Pharmacokinetics

Currently, there is a lack of publicly available pharmacokinetic data for this compound, including information on its absorption, distribution, metabolism, and excretion (ADME). Further research is required to characterize the pharmacokinetic profile of this compound to support its development as a therapeutic agent.

Conclusion and Future Directions

This compound is a promising natural product with the potential for development as an anti-diabetic agent through its activation of the AMPK signaling pathway. The available evidence, primarily from studies on extracts containing this compound, suggests that it can modulate cellular metabolism in a manner that would be beneficial for the treatment of metabolic diseases.

However, to advance the development of this compound, further research is critically needed in the following areas:

  • Quantitative in vitro studies: Dose-response studies to determine the EC₅₀ of this compound for AMPK activation and glucose uptake in relevant cell models.

  • In vivo efficacy studies: Evaluation of the anti-hyperglycemic effects of purified this compound in animal models of diabetes and insulin resistance.

  • Pharmacokinetic profiling: Comprehensive ADME studies to understand the bioavailability and disposition of this compound.

  • Toxicology studies: Assessment of the safety profile of this compound.

Addressing these knowledge gaps will be essential to fully elucidate the therapeutic potential of this compound and to guide its future development as a novel pharmacological agent.

References

Cimiracemoside C: A Potential Modulator of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following information is based on available research on extracts containing Cimiracemoside C and compounds with similar mechanisms of action. Direct experimental evidence on the effects of isolated this compound on metabolic disorders is currently limited. The proposed mechanisms and effects should be considered within this context.

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. A key regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK), making it a prime therapeutic target for these conditions. This compound, a triterpenoid glycoside found in plants of the Cimicifuga species, is emerging as a compound of interest due to the metabolic effects observed with extracts containing it. This technical guide provides a comprehensive overview of the potential role of this compound in metabolic regulation, drawing from studies on Cimicifuga racemosa extracts and analogous compounds to elucidate its putative mechanisms of action.

Potential Role in Metabolic Regulation: Insights from Cimicifuga racemosa Extracts

Research on a standardized extract of Cimicifuga racemosa, known as Ze 450, has demonstrated its ability to activate AMPK in a variety of cell types relevant to metabolic regulation. This activation is associated with beneficial metabolic effects, suggesting that constituents of the extract, such as this compound, may contribute to these actions.

In Vitro Effects of Cimicifuga racemosa Extract (Ze 450)

Studies have shown that Ze 450 induces the phosphorylation and activation of AMPK in several key metabolic cell lines.

Cell LineTissue of OriginObserved Effects of Ze 450 ExtractPutative Role of this compound
C2C12 Muscle- Increased AMPK phosphorylation- Enhanced glucose uptake- Reduced mitochondrial respirationMay contribute to improved glucose disposal and energy expenditure in skeletal muscle.
HepG2 Liver- Increased AMPK phosphorylationMay play a role in regulating hepatic glucose production and lipid metabolism.
3T3-L1 Adipose- Increased AMPK phosphorylationCould potentially influence adipogenesis and lipolysis.
HT22 Neuronal- Increased AMPK phosphorylationSuggests a broader role in cellular energy sensing beyond classical metabolic tissues.

Proposed Signaling Pathways

Based on the activation of AMPK by Cimicifuga racemosa extract and studies on analogous compounds like Schisandrin C, a potential signaling pathway for this compound in muscle cells can be proposed.

AMPK-Mediated Glucose Uptake in Skeletal Muscle

This compound may enhance glucose uptake in skeletal muscle through the activation of the AMPK signaling cascade. This pathway is critical for insulin-independent glucose disposal.

G Cimiracemoside_C This compound AMPK AMPK Cimiracemoside_C->AMPK Activates AS160 AS160 AMPK->AS160 Phosphorylates GLUT4 GLUT4 Translocation AS160->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increases

Proposed AMPK signaling pathway for this compound in muscle cells.
Regulation of Adipogenesis

Natural compounds that activate AMPK often exhibit inhibitory effects on adipogenesis, the formation of fat cells. This is typically achieved by downregulating key adipogenic transcription factors.

G Cimiracemoside_C This compound AMPK AMPK Cimiracemoside_C->AMPK Activates PPARg PPARγ AMPK->PPARg Inhibits CEBPa C/EBPα AMPK->CEBPa Inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis

Hypothetical inhibition of adipogenesis by this compound via AMPK.

Experimental Protocols

Detailed experimental protocols for investigating the effects of this compound on metabolic parameters can be adapted from studies on similar natural compounds.

Cell Culture and Differentiation
  • 3T3-L1 Preadipocytes: Culture in DMEM with 10% bovine calf serum. To induce differentiation, treat confluent cells with a cocktail of 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours. Then, maintain in DMEM with 10% fetal bovine serum and 10 µg/mL insulin for another 48 hours, followed by DMEM with 10% fetal bovine serum.

  • C2C12 Myoblasts: Grow in DMEM with 10% fetal bovine serum. For differentiation into myotubes, switch to DMEM with 2% horse serum when cells reach 80-90% confluency.

  • HepG2 Hepatocytes: Maintain in MEM supplemented with 10% fetal bovine serum and non-essential amino acids.

Key In Vitro Assays
  • AMPK Activation Assay (Western Blot):

    • Treat cells with varying concentrations of this compound for a specified time.

    • Lyse cells and collect protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

    • Use secondary antibodies conjugated to HRP and detect with an enhanced chemiluminescence (ECL) system.

    • Quantify band intensity to determine the p-AMPK/total AMPK ratio.

  • Glucose Uptake Assay (2-NBDG):

    • Seed cells in a 96-well plate and differentiate as required.

    • Starve cells in glucose-free medium for 2 hours.

    • Treat with this compound for the desired time.

    • Add 2-NBDG (a fluorescent glucose analog) and incubate for 30 minutes.

    • Wash cells to remove extracellular 2-NBDG.

    • Measure fluorescence intensity using a plate reader.

  • Lipid Accumulation Assay (Oil Red O Staining):

    • Differentiate 3T3-L1 cells in the presence or absence of this compound.

    • Wash cells with PBS and fix with 10% formalin.

    • Stain with Oil Red O solution to visualize lipid droplets.

    • Wash to remove excess stain.

    • Elute the stain with isopropanol and measure absorbance to quantify lipid content.

  • Mitochondrial Respiration Assay (Seahorse XF Analyzer):

    • Seed cells in a Seahorse XF culture plate.

    • Treat with this compound.

    • Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis, respectively.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro metabolic effects of this compound.

G cluster_0 Cell Culture & Treatment cluster_1 Biochemical Assays cluster_2 Data Analysis & Interpretation Cell_Culture Culture C2C12, 3T3-L1, HepG2 cells Differentiation Induce differentiation (if applicable) Cell_Culture->Differentiation Treatment Treat with this compound Differentiation->Treatment Western_Blot Western Blot for p-AMPK Treatment->Western_Blot Glucose_Uptake 2-NBDG Glucose Uptake Treatment->Glucose_Uptake Oil_Red_O Oil Red O Staining Treatment->Oil_Red_O Seahorse Seahorse XF Analysis Treatment->Seahorse Quantification Quantify Results Western_Blot->Quantification Glucose_Uptake->Quantification Oil_Red_O->Quantification Seahorse->Quantification Pathway_Analysis Signaling Pathway Elucidation Quantification->Pathway_Analysis Conclusion Draw Conclusions Pathway_Analysis->Conclusion

Workflow for in vitro analysis of this compound's metabolic effects.

Conclusion and Future Directions

While direct evidence is still needed, the existing research on Cimicifuga racemosa extracts strongly suggests that this compound is a promising candidate for further investigation in the context of metabolic disorders. Its potential to activate AMPK, a central regulator of metabolism, warrants in-depth studies using the purified compound. Future research should focus on:

  • In vivo studies: Investigating the effects of isolated this compound in animal models of obesity and diabetes to assess its impact on body weight, glucose tolerance, and lipid profiles.

  • Mechanism of action: Elucidating the precise molecular interactions through which this compound activates AMPK.

  • Pharmacokinetics and safety: Determining the bioavailability, metabolic fate, and potential toxicity of this compound.

A thorough understanding of the metabolic effects of purified this compound will be crucial for evaluating its potential as a novel therapeutic agent for the management of metabolic diseases.

An In-Depth Technical Guide to Cimiracemoside C (CAS Number 256925-92-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Cimiracemoside C, also identified as Cimicifugoside M, is a naturally occurring triterpene glycoside isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh). Its CAS number is 256925-92-5. This compound is a subject of growing interest within the scientific community for its potential therapeutic applications, particularly in the management of metabolic disorders.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₃₅H₅₆O₉PubChem
Molecular Weight 620.82 g/mol PubChem
IUPAC Name (2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.0¹﹐¹⁸.0³﹐¹⁷.0⁴﹐¹⁴.0⁷﹐¹².0¹²﹐¹⁴]tetracosan-9-yl]oxy]oxane-3,4,5-triolPubChem
Synonyms Cimicifugoside MPubChem

Pharmacological Profile and Mechanism of Action

The primary pharmacological activity of this compound identified to date is its role as an activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Activation of AMPK is a key therapeutic target for the treatment of type 2 diabetes and other metabolic syndromes.

AMPK Activation

Studies involving the Cimicifuga racemosa extract Ze 450, of which this compound is a known active component, have demonstrated potent AMPK activation in various cell lines, including HepaRG human hepatoma cells.[1] The activation of AMPK by this extract was observed to be comparable in magnitude to that of metformin, a widely prescribed antidiabetic drug.[1]

The activation of AMPK by this compound is believed to initiate a cascade of downstream signaling events that collectively contribute to improved glucose homeostasis.

AMPK_Activation_Pathway cluster_upstream Upstream Stimulus cluster_core Core AMPK Activation cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Glycolysis Enhanced Glycolysis AMPK->Glycolysis Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis

Figure 1: Proposed signaling pathway for this compound-mediated AMPK activation and downstream metabolic effects.

Effects on Glucose Metabolism

As a consequence of AMPK activation, this compound is implicated in the modulation of glucose metabolism. In vivo studies using the Ze 450 extract in ob/ob mice, a model for obesity and type 2 diabetes, have shown significant improvements in several metabolic parameters. These include a reduction in body weight, lower plasma glucose levels, and improved insulin sensitivity.[1] These effects are consistent with the known roles of AMPK in promoting glucose uptake in peripheral tissues and suppressing hepatic glucose production.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of pure this compound are not extensively published. However, based on studies of related extracts and general pharmacological methods, the following protocols can be adapted.

In Vitro AMPK Activation Assay in HepG2 Cells

This protocol outlines a general method for assessing the activation of AMPK in a human liver cell line.

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.

  • Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to desired final concentrations in serum-free DMEM. Replace the culture medium with the treatment medium and incubate for a specified period (e.g., 2-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., metformin).

  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of AMPK activation is determined by the ratio of p-AMPK to total AMPK.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture HepG2 Cells B Seed Cells in 6-well Plates A->B C Treat with this compound B->C D Cell Lysis C->D E Western Blot for p-AMPK/AMPK D->E F Densitometry Analysis E->F

Figure 2: General experimental workflow for determining AMPK activation in HepG2 cells.

Isolation and Structural Elucidation

Isolation from Cimicifuga racemosa

This compound is typically isolated from the dried rhizomes of Cimicifuga racemosa. A general procedure involves:

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatography: The fraction containing triterpene glycosides is further purified using chromatographic techniques. High-performance liquid chromatography (HPLC) with a C18 reversed-phase column is a common method for the final purification of this compound.

Structural Elucidation

The chemical structure of this compound has been determined through a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule.

Pharmacokinetics and ADME Profile

There is currently a lack of published data on the absorption, distribution, metabolism, and excretion (ADME) of purified this compound. Further research is required to understand its pharmacokinetic profile, which is essential for its development as a therapeutic agent.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potential as an activator of AMPK, suggesting its utility in the management of type 2 diabetes and related metabolic disorders. The antidiabetic effects observed with Cimicifuga racemosa extracts containing this compound provide a strong rationale for further investigation.

Future research should focus on:

  • Quantitative in vitro and in vivo studies: Determining the precise potency (e.g., EC₅₀) of purified this compound for AMPK activation and its dose-dependent effects in animal models of diabetes.

  • Detailed Mechanistic Studies: Elucidating the direct molecular target of this compound and the full signaling cascade downstream of AMPK activation.

  • Pharmacokinetic Profiling: Comprehensive ADME studies to understand the bioavailability and metabolic fate of this compound.

  • Toxicology Studies: Assessing the safety profile of the purified compound.

A more complete understanding of these aspects will be critical for the translation of this compound from a promising lead compound into a potential clinical candidate.

References

Cimiracemoside C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Triterpenoid Glycoside with Therapeutic Potential

Abstract

Cimiracemoside C, a cycloartane-type triterpenoid glycoside isolated from the medicinal plant Cimicifuga racemosa (Black Cohosh), has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, with a focus on its role as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of its chemical properties, biological activities, and detailed experimental methodologies.

Introduction

Triterpenoid glycosides are a diverse class of natural products known for their wide range of biological activities. This compound belongs to this class and has been identified as a significant bioactive constituent of Cimicifuga racemosa, a plant with a long history of use in traditional medicine. Recent research has highlighted its potential in the management of metabolic disorders, primarily through the activation of the AMPK signaling pathway. This guide will delve into the scientific data available on this compound, providing a foundation for further research and development.

Chemical and Physical Properties

This compound is a complex triterpenoid glycoside with the following properties:

PropertyValueReference
Chemical Formula C₃₅H₅₆O₉[1]
Molecular Weight 620.8 g/mol [1]
CAS Number 256925-92-5[1]
Synonyms Cimicifugoside M[1]
Source Cimicifuga racemosa (Black Cohosh)[2]

Biological Activities and Signaling Pathways

The primary reported biological activity of this compound is the activation of AMP-activated protein kinase (AMPK).[2] AMPK is a crucial cellular energy sensor that, when activated, stimulates catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. This mechanism underlies the potential antidiabetic effects of this compound.

AMPK Signaling Pathway

This compound has been shown to activate AMPK in various cell types, including HepaRG human hepatoma cells.[3] The activation of AMPK by this compound initiates a cascade of downstream events aimed at restoring cellular energy balance.

AMPK_Pathway cluster_downstream Downstream Effects Cimiracemoside_C This compound AMPK AMPK Cimiracemoside_C->AMPK Activates pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation Glucose_Uptake ↑ Glucose Uptake pAMPK->Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Gluconeogenesis ↓ Gluconeogenesis pAMPK->Gluconeogenesis Lipid_Synthesis ↓ Lipid Synthesis pAMPK->Lipid_Synthesis

Figure 1: Simplified AMPK signaling pathway activated by this compound.

Quantitative Data on AMPK Activation
Cell LineExtract/CompoundConcentrationEffect on AMPK PhosphorylationReference
HepG2Ze 45050-200 µg/mLConcentration-dependent increase[3]
C2C12Ze 45050-200 µg/mLConcentration-dependent increase[3]
HT22Ze 45050-200 µg/mLConcentration-dependent increase[3]
3T3-L1Ze 45050-200 µg/mLConcentration-dependent increase[3]
In Vivo Antidiabetic Effects

In vivo studies using the genetically obese ob/ob mouse model have shown that the Cimicifuga racemosa extract Ze 450, containing this compound, can significantly reduce body weight and plasma glucose, and improve insulin sensitivity.[4] Specific quantitative data for purified this compound in this model are not available.

Other Potential Biological Activities

While the primary focus of research on this compound has been its metabolic effects, other triterpenoid glycosides from Cimicifuga racemosa have been reported to possess cytotoxic and antibacterial activities. Further investigation is required to determine if this compound shares these properties.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the investigation of this compound's biological activities.

In Vitro AMPK Activation Assay (HTRF)

This protocol is based on the methodology described for the Ze 450 extract and is applicable for studying the effects of this compound on AMPK phosphorylation in cell culture.[3]

HTRF_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay HTRF Assay start Start seed_cells Seed HepaRG cells in 96-well plates start->seed_cells end End incubate_cells Incubate for 24h at 37°C, 5% CO2 seed_cells->incubate_cells treat_cells Treat cells with this compound or controls incubate_cells->treat_cells incubate_treatment Incubate for 2h treat_cells->incubate_treatment lyse_cells Lyse cells incubate_treatment->lyse_cells add_antibodies Add Eu3+-cryptate and d2 labeled antibodies lyse_cells->add_antibodies incubate_antibodies Incubate overnight add_antibodies->incubate_antibodies read_plate Read HTRF signal incubate_antibodies->read_plate read_plate->end

Figure 2: Experimental workflow for the HTRF-based AMPK activation assay.

Materials:

  • HepaRG cells

  • 96-well cell culture plates

  • Cell culture medium (e.g., William's E Medium)

  • This compound

  • Positive control (e.g., Metformin)

  • HTRF Phospho-AMPK (Thr172) and Total AMPK assay kits

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed HepaRG cells in 96-well plates at a suitable density and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions or control solutions.

  • Incubation: Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis: Lyse the cells according to the HTRF assay kit manufacturer's instructions.

  • Antibody Addition: Add the HTRF antibody reagents (Europium cryptate-labeled anti-AMPK and d2-labeled anti-phospho-AMPK) to the cell lysates.

  • Incubation: Incubate the plate overnight at room temperature to allow for antibody binding.

  • Signal Detection: Read the HTRF signal on a compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: Calculate the ratio of the phospho-AMPK signal to the total AMPK signal to determine the level of AMPK activation.

In Vivo Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This is a general protocol for performing an OGTT in mice, which can be adapted for testing the effects of this compound.

OGTT_Workflow cluster_preparation Preparation cluster_administration Administration cluster_measurement Measurement start Start fast_mice Fast ob/ob mice overnight start->fast_mice end End measure_baseline Measure baseline blood glucose (t=0) fast_mice->measure_baseline administer_compound Administer this compound or vehicle orally measure_baseline->administer_compound wait Wait for absorption (e.g., 30-60 min) administer_compound->wait administer_glucose Administer glucose solution orally wait->administer_glucose measure_15 Measure blood glucose at 15 min administer_glucose->measure_15 measure_30 Measure blood glucose at 30 min measure_15->measure_30 measure_60 Measure blood glucose at 60 min measure_30->measure_60 measure_120 Measure blood glucose at 120 min measure_60->measure_120 measure_120->end

Figure 3: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

Materials:

  • Genetically obese (ob/ob) mice

  • This compound

  • Vehicle control (e.g., water or a suitable solvent)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Blood glucose monitoring system

Procedure:

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Measurement: Measure the baseline blood glucose level from the tail vein (time point 0).

  • Compound Administration: Administer this compound or the vehicle control orally via gavage.

  • Glucose Challenge: After a defined period for compound absorption (e.g., 30-60 minutes), administer a glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion and Future Directions

This compound is a promising triterpenoid glycoside with demonstrated potential to activate the AMPK signaling pathway, suggesting its utility in the research and development of therapeutics for metabolic disorders such as type 2 diabetes. The available in vitro and in vivo data, primarily from studies on the Cimicifuga racemosa extract Ze 450, provide a strong rationale for further investigation.

Future research should focus on:

  • Determining the precise IC50 or EC50 values of purified this compound for AMPK activation in various cell types.

  • Conducting in vivo studies with purified this compound to quantify its effects on glucose metabolism, insulin sensitivity, and body weight.

  • Exploring other potential biological activities, including cytotoxic and antimicrobial effects, to build a comprehensive pharmacological profile.

  • Elucidating the detailed molecular interactions between this compound and the AMPK protein complex.

This technical guide serves as a foundational resource for scientists and researchers to design and execute further studies to unlock the full therapeutic potential of this compound.

References

Potential Therapeutic Uses of Cimiracemoside C in Type 2 Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Type 2 diabetes mellitus (T2DM) is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction. Current therapeutic strategies, while effective, are often associated with side effects and do not address all underlying pathological mechanisms. Emerging evidence suggests that natural compounds may offer novel therapeutic avenues. Cimiracemoside C, a triterpenoid glycoside found in the plant Cimicifuga racemosa, has garnered interest for its potential anti-diabetic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications in T2DM, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation. While direct quantitative data for isolated this compound is limited, studies on extracts containing this compound provide a strong rationale for its further investigation as a potential therapeutic agent for T2DM.

Introduction

The global prevalence of type 2 diabetes is a major public health concern, necessitating the development of new and effective therapeutic agents. Natural products represent a rich source of bioactive molecules with diverse pharmacological activities. This compound is a cycloartane-type triterpene glycoside that has been identified as a constituent of Cimicifuga racemosa extract. Preclinical studies on this extract have indicated promising anti-diabetic effects, including improved insulin sensitivity and glucose metabolism.[1] The primary mechanism of action appears to be the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] This guide synthesizes the available preclinical data, outlines the key signaling pathways involved, and provides detailed experimental methodologies to facilitate further research into the therapeutic potential of this compound for type 2 diabetes.

Data Presentation: Effects of a this compound-Containing Extract

Table 1: In Vitro Effects of Ze 450 Extract
Parameter AssessedCell LineTreatmentKey FindingsReference
AMPK ActivationHepaRGZe 450 extract and its components (including this compound)Activated AMPK to a similar extent as metformin.[1]
Table 2: In Vivo Effects of Ze 450 Extract in ob/ob Mice
Parameter AssessedTreatment GroupDurationKey FindingsReference
Body Weight GainZe 450 (Oral & IP)7 daysSignificantly decreased average daily and cumulative weight gain compared to control. Metformin had no effect.[1]
Food and Water IntakeZe 450 (Oral & IP)7 daysSignificantly decreased average daily food and water intake.[1]
Oral Glucose Tolerance Test (OGTT)Ze 450 (Oral)7 daysProlonged glucose elimination.[1]
Post-stimulated InsulinZe 450 (Oral & IP)7 daysSignificantly decreased post-stimulated insulin levels. Metformin did not show a significant effect.[1]
HOMA-IR IndexZe 450 (Oral & IP)7 daysSignificantly improved insulin resistance.[1]

Note: The data presented above is for the entire Ze 450 extract and not for isolated this compound. The specific contribution of this compound to these effects requires further investigation with the purified compound.

Signaling Pathways

The anti-diabetic effects of compounds are often mediated through complex signaling pathways that regulate glucose and lipid metabolism. The primary pathway implicated for the this compound-containing extract is the AMPK pathway. There is also a well-established crosstalk between AMPK and the PI3K/Akt pathway, which is central to insulin signaling.

AMPK Signaling Pathway

AMPK is a crucial cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP and switches off anabolic pathways that consume ATP. In the context of type 2 diabetes, AMPK activation in tissues like the liver, skeletal muscle, and adipose tissue leads to beneficial effects such as increased glucose uptake, enhanced fatty acid oxidation, and decreased gluconeogenesis.[2][3][4] The activation of AMPK by the this compound-containing extract suggests a metformin-like mechanism of action.[1]

AMPK_Pathway This compound This compound LKB1 LKB1 This compound->LKB1 Activates AMPK AMPK ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits GLUT4 Translocation GLUT4 Translocation AMPK->GLUT4 Translocation Promotes Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits LKB1->AMPK Phosphorylates (Activates) Fatty Acid Oxidation Fatty Acid Oxidation ACC->Fatty Acid Oxidation Increases Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

Caption: AMPK Signaling Pathway Activation by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical downstream cascade of the insulin receptor. Upon insulin binding, the insulin receptor substrate (IRS) is phosphorylated, leading to the activation of PI3K. PI3K then generates PIP3, which recruits and activates Akt. Activated Akt promotes glucose uptake, primarily by stimulating the translocation of GLUT4 to the cell membrane, and enhances glycogen synthesis. Insulin resistance in type 2 diabetes is characterized by impaired PI3K/Akt signaling.

PI3K_Akt_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glycogen_synthesis Glycogen Synthesis Akt->Glycogen_synthesis Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: The Insulin-Mediated PI3K/Akt Signaling Pathway.

Crosstalk between AMPK and PI3K/Akt Pathways

There is significant crosstalk between the AMPK and PI3K/Akt signaling pathways. AMPK can be activated independently of insulin and can promote glucose uptake through mechanisms that are distinct from, but complementary to, the PI3K/Akt pathway. Furthermore, there is evidence that AMPK can directly and indirectly influence components of the insulin signaling cascade, potentially enhancing insulin sensitivity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-diabetic effects.

In Vitro AMPK Activation Assay in HepaRG Cells

Objective: To determine the effect of this compound on the phosphorylation of AMPK in a human hepatocyte cell line.

Materials:

  • HepaRG cells

  • Williams' E Medium, supplemented with GlutaMAX™, fetal bovine serum, and penicillin/streptomycin

  • This compound (dissolved in DMSO)

  • Metformin (positive control)

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Protocol:

  • Cell Culture: Culture HepaRG cells in supplemented Williams' E Medium at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or metformin for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.

In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice

Objective: To assess the effect of this compound on glucose tolerance in a genetic model of type 2 diabetes.

Materials:

  • Male db/db mice

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

Protocol:

  • Acclimatization and Treatment: Acclimatize db/db mice for at least one week. Administer this compound or vehicle orally once daily for a specified period (e.g., 4 weeks).

  • Fasting: Fast the mice overnight (16-18 hours) with free access to water.

  • Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip using a glucometer.

  • Glucose Administration: Administer a 20% glucose solution orally by gavage (2 g/kg body weight).

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot blood glucose concentration versus time and calculate the area under the curve (AUC) to assess glucose tolerance.

OGTT_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Acclimatize Acclimatize db/db mice Treatment Daily oral administration (this compound or Vehicle) Acclimatize->Treatment Fasting Overnight Fasting (16-18 hours) Treatment->Fasting Baseline Measure Baseline Glucose (t=0) Fasting->Baseline Gavage Oral Glucose Gavage (2 g/kg) Baseline->Gavage Monitoring Blood Glucose Monitoring (15, 30, 60, 90, 120 min) Gavage->Monitoring Plotting Plot Glucose vs. Time Monitoring->Plotting AUC Calculate Area Under the Curve (AUC) Plotting->AUC

Caption: Experimental Workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion and Future Directions

The available preclinical evidence, primarily from studies on extracts containing this compound, suggests that this compound holds promise as a potential therapeutic agent for type 2 diabetes. The activation of AMPK appears to be a key mechanism underlying its beneficial effects on glucose metabolism and insulin sensitivity. However, a critical need exists for further research on isolated this compound to definitively establish its efficacy and mechanism of action.

Future studies should focus on:

  • Quantitative in vitro studies: Determining the dose-dependent effects of purified this compound on glucose uptake, AMPK phosphorylation, and PI3K/Akt signaling in relevant cell lines (e.g., L6 myotubes, 3T3-L1 adipocytes, and HepG2 hepatocytes).

  • In vivo studies with isolated compound: Evaluating the efficacy of purified this compound in animal models of type 2 diabetes, such as db/db mice or high-fat diet-induced obese mice, to assess its impact on glycemic control, insulin resistance, and long-term complications.

  • Pharmacokinetic and toxicological studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and assessing its safety profile.

A thorough investigation of these areas will be crucial in determining the therapeutic potential of this compound and its viability as a novel drug candidate for the management of type 2 diabetes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isolation of Cimiracemoside C from Cimicifuga racemosa

This technical guide provides a comprehensive overview of the isolation and characterization of this compound, a significant triterpenoid glycoside found in Cimicifuga racemosa (Black Cohosh). This document details the chemical properties, a generalized isolation protocol, and the known biological activities of this compound, with a focus on its potential therapeutic applications.

Cimicifuga racemosa, a perennial herb native to North America, has a long history of use in traditional medicine.[1][2] The rhizomes and roots of this plant are rich in a variety of phytochemicals, including triterpene glycosides, phenolic compounds, and aromatic acids.[1][2][3][4] Among these, the cycloartane triterpene glycosides, such as this compound, are of particular interest due to their potential biological activities.[3][4]

This compound has been identified as an active component of Cimicifuga racemosa with potential applications in the management of type 2 diabetes.[5][6] Research has shown that it can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5][6] This activation may contribute to improved glucose metabolism and insulin sensitivity.[5]

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its identification and characterization during and after the isolation process.

PropertyValueSource
CAS Number 256925-92-5[5][6][7]
Molecular Formula C35H56O9[5][6][7]
Molecular Weight 620.8 g/mol [5][6][7]
Appearance White powder[5]
Synonyms Cimicifugoside M[5][6][7]
Class Triterpenoids[5]

Generalized Isolation and Purification Protocol

The following protocol outlines a general methodology for the isolation and purification of this compound from the rhizomes of Cimicifuga racemosa. This protocol is based on common techniques for the separation of triterpene glycosides from plant materials.[8][9][10]

Plant Material Preparation
  • Plant Part: The dried rhizomes and roots of Cimicifuga racemosa are the primary source material.[1][2]

  • Processing: The plant material should be coarsely powdered to increase the surface area for efficient solvent extraction.

Extraction
  • Initial Extraction: The powdered rhizomes are subjected to extraction with a non-polar solvent, such as dichloromethane, to remove lipids and other non-polar constituents.[10] This step is followed by extraction with a more polar solvent like methanol or ethanol to extract the triterpene glycosides.

  • Solvent Partitioning: The crude extract is then concentrated under reduced pressure. The resulting residue can be suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity. Phenylpropanoid esters and other compounds of intermediate polarity can be found in the ethyl acetate fraction.[11]

Chromatographic Separation
  • Column Chromatography (Normal Phase): The fraction enriched with triterpene glycosides is subjected to column chromatography on silica gel.[10]

    • Elution: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[10][12] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Reversed-Phase Column Chromatography: Fractions containing this compound are further purified using reversed-phase (C-18) column chromatography.[10]

    • Elution: A gradient of water and methanol is commonly used as the mobile phase.[10]

Final Purification and Identification
  • Crystallization: The purified fractions containing this compound can be crystallized from a suitable solvent system to obtain the pure compound.

  • Spectroscopic Analysis: The identity and structure of the isolated this compound are confirmed using various spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[8][9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the detailed chemical structure.[8][9]

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[8]

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Cimicifuga racemosa.

G plant_material Powdered C. racemosa Rhizomes extraction Solvent Extraction (e.g., Dichloromethane, Methanol) plant_material->extraction fractionation Solvent Partitioning (e.g., Ethyl Acetate) extraction->fractionation silica_gel Normal Phase Chromatography (Silica Gel) fractionation->silica_gel rp_hplc Reversed-Phase Chromatography (C-18) silica_gel->rp_hplc pure_compound Pure this compound rp_hplc->pure_compound analysis Spectroscopic Analysis (MS, NMR, IR) pure_compound->analysis G cimiracemoside_c This compound ampk AMPK Activation cimiracemoside_c->ampk glucose_metabolism Improved Glucose Metabolism ampk->glucose_metabolism insulin_sensitivity Increased Insulin Sensitivity ampk->insulin_sensitivity

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside C is a cycloartane triterpenoid glycoside isolated from plants of the Actaea genus, most notably Actaea racemosa (black cohosh). This technical guide provides a comprehensive overview of this compound, including its synonyms, related compounds, physicochemical properties, spectral data, and biological activities. Detailed experimental protocols and analyses of its known signaling pathways are also presented to support further research and drug development efforts.

This compound and Its Synonyms

This compound is chemically known as cimigenol-3-O-alpha-L-arabinoside. It is also referred to by its synonym, Cimicifugoside M. For unambiguous identification, the following identifiers are provided:

IdentifierValue
CAS Number 256925-92-5[1]
Molecular Formula C35H56O9[1]
Molecular Weight 620.8 g/mol [1]
IUPAC Name (3β,15α,16α,23R,24S)-16,23:16,24-diepoxy-15,25-dihydroxy-9,19-cyclolanostan-3-yl α-L-arabinopyranoside[1]
InChI InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1[2]
InChIKey BTPYUWOBZFGKAI-BKJHYQRZSA-N[2]
SMILES C[C@@H]1C[C@@H]2--INVALID-LINK--C)(C)C)O[C@H]8--INVALID-LINK--O)O)O)C)O2">C@HC(C)(C)O

Physicochemical Properties and Spectral Data

This compound presents as a white powder with solubility in methanol and sparing solubility in water. A purity of ≥98% is commercially available.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Appearance White powderBioCrick
Purity >98%BioCrick
Solubility Soluble in methanol; sparingly soluble in waterBioCrick
Storage Desiccate at -20°CBioCrick
Computed XLogP3 3.7PubChem
Exact Mass 620.39243336 DaPubChem
Topological Polar Surface Area 138 ŲPubChem

Detailed spectral data for the structural elucidation of this compound, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are crucial for its identification and characterization. While specific spectra are found within dedicated chemical publications, the following represents a summary of expected spectral features based on its structure.

  • ¹H NMR: Characteristic signals for a cycloartane skeleton including cyclopropyl methylene protons, multiple methyl singlets, and signals corresponding to the arabinopyranoside moiety.

  • ¹³C NMR: Resonances confirming the 35 carbons of the molecule, including signals for the aglycone and the sugar unit.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular formula (C35H56O9) and characteristic fragmentation patterns.

Related Compounds

Several other cycloartane glycosides have been isolated from Actaea species, sharing a similar structural backbone with this compound. A comparative summary of some of these related compounds is presented below.

Table 2: Comparison of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Differences from this compound
Cimiracemoside A C37H56O11676.8Contains an additional acetyl group and a different oxygenation pattern on the cycloartane core.
Cimiracemoside B C36H58O9634.8Features a methoxy group at C-25 instead of a hydroxyl group.
Cimiracemoside D C37H58O11678.8Contains an additional acetyl group.
Cimiracemoside E C37H58O11678.8Differs in the side chain structure and glycosylation pattern.
Cimiracemoside G C37H56O11676.8Varies in the oxygenation and substitution pattern of the aglycone.
Cimiracemoside J C37H56O10668.8Possesses an acetyl group and a double bond in the side chain.
Cimiracemoside P C37H54O11674.8Features a lactone ring in the side chain and an acetyl group.
25-O-Acetylcimigenol-3-o-alpha-L-arabinoside C37H58O10662.8Contains an acetyl group at the C-25 hydroxyl.[3]

Biological Activities and Signaling Pathways

This compound has demonstrated noteworthy biological activities, particularly in the areas of metabolic disease and cancer.

Anti-diabetic Activity and AMPK Activation

Research has shown that this compound, as a component of a Cimicifuga racemosa extract (Ze 450), can significantly reduce body weight and plasma glucose levels, and improve glucose metabolism and insulin sensitivity in diabetic ob/ob mice.[4] A key mechanism underlying these effects is the activation of AMP-activated protein kinase (AMPK).[4][5] In vitro studies using HepaRG cells demonstrated that this compound activated AMPK to a similar extent as the well-known anti-diabetic drug, metformin.[4]

The following diagram illustrates the proposed signaling pathway for the anti-diabetic effects of this compound.

AMPK_Activation This compound This compound AMPK AMPK This compound->AMPK Activates Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Promotes Reduced Gluconeogenesis Reduced Gluconeogenesis AMPK->Reduced Gluconeogenesis Inhibits Improved Insulin Sensitivity Improved Insulin Sensitivity AMPK->Improved Insulin Sensitivity Leads to

Caption: this compound activates AMPK, leading to beneficial metabolic effects.

Cytotoxic Activity

Studies have investigated the cytotoxic effects of this compound against various cancer cell lines. One study reported its activity against human oral squamous cell carcinoma (HSC-2) cells and normal human gingival fibroblasts (HGF). The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are crucial for quantifying this activity. While the specific IC50 values require access to the full research publication, the study indicates a selective cytotoxic potential.

Experimental Protocols

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of this compound from the rhizomes of Cimicifuga racemosa is as follows:

  • Extraction: The dried and powdered rhizomes are extracted with hot methanol (MeOH).

  • Chromatographic Separation: The resulting MeOH extract is subjected to a series of column chromatography steps to separate the different chemical constituents. This typically involves:

    • Porous-polymer polystyrene resin (e.g., Diaion HP-20) chromatography.

    • Silica gel chromatography.

    • Octadecylsilanized (ODS) silica gel chromatography.

  • Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

The following diagram outlines the general workflow for the isolation of this compound.

Isolation_Workflow Dried Rhizomes of C. racemosa Dried Rhizomes of C. racemosa Hot Methanol Extraction Hot Methanol Extraction Dried Rhizomes of C. racemosa->Hot Methanol Extraction Crude Methanol Extract Crude Methanol Extract Hot Methanol Extraction->Crude Methanol Extract Column Chromatography Column Chromatography Crude Methanol Extract->Column Chromatography Fractionation Fractionation Column Chromatography->Fractionation Preparative HPLC Preparative HPLC Fractionation->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: General workflow for the extraction and isolation of this compound.

Cytotoxicity Assay (General Protocol)

The cytotoxic activity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays.

  • Cell Culture: Cancer cells (e.g., HSC-2) and normal cells (e.g., HGF) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

This compound is a promising natural product with demonstrated biological activities that warrant further investigation. Its potential as an anti-diabetic agent through AMPK activation and its cytotoxic effects on cancer cells highlight its therapeutic potential. This technical guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this compound and its related compounds, with the aim of facilitating future research and development in this area.

References

In Silico Modeling of Cimiracemoside C Interactions with AMP-activated Protein Kinase (AMPK): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside C, a triterpenoid glycoside isolated from the medicinal plant Cimicifuga racemosa, has demonstrated potential therapeutic effects, notably in the context of metabolic diseases.[1][2] Emerging evidence suggests that this compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] This technical guide provides a comprehensive overview of a hypothetical in silico modeling study designed to elucidate the molecular interactions between this compound and AMPK. The guide details experimental protocols for molecular docking and molecular dynamics simulations and presents a framework for analyzing the resulting data. The objective is to offer a foundational methodology for researchers seeking to explore the therapeutic potential of this compound through computational approaches.

Introduction

This compound is a naturally occurring compound that has garnered interest for its potential antidiabetic properties.[1][2] Studies have shown that extracts containing this compound can activate AMP-activated protein kinase (AMPK), a key enzyme in regulating metabolism.[2] AMPK activation has been shown to improve glucose metabolism and insulin sensitivity, making it a promising target for the treatment of type 2 diabetes.[2]

In silico modeling, encompassing techniques such as molecular docking and molecular dynamics (MD) simulations, offers a powerful and cost-effective approach to investigate the interactions between small molecules and their protein targets at an atomic level. This guide outlines a detailed workflow for a computational study to explore the binding of this compound to AMPK, providing insights into its potential mechanism of action.

Experimental Protocols

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding mode and affinity of this compound to the active site of AMPK.

Methodology:

  • Protein Preparation:

    • The crystal structure of the human AMPK (e.g., PDB ID: 2Y94) will be obtained from the Protein Data Bank.

    • Water molecules and co-crystallized ligands will be removed from the protein structure.

    • Polar hydrogen atoms will be added, and Kollman charges will be assigned to the protein using AutoDockTools.

  • Ligand Preparation:

    • The 3D structure of this compound will be obtained from the PubChem database (CID: 15541911).[3]

    • The ligand's geometry will be optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges will be computed, and rotatable bonds will be defined.

  • Docking Simulation:

    • A grid box will be defined to encompass the known allosteric activation site of AMPK.

    • Molecular docking will be performed using AutoDock Vina.

    • The search algorithm, such as the Lamarckian Genetic Algorithm, will be employed to generate multiple binding poses.

    • The poses will be ranked based on their predicted binding affinities (kcal/mol).

Molecular Dynamics Simulation

Molecular dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules.

Objective: To assess the stability of the this compound-AMPK complex and to characterize the detailed intermolecular interactions over time.

Methodology:

  • System Setup:

    • The top-ranked docked complex from the molecular docking study will be used as the starting structure.

    • The complex will be solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions (e.g., Na+ or Cl-) will be added to neutralize the system.

  • Simulation Protocol:

    • The system will be subjected to energy minimization to remove steric clashes.

    • The system will be gradually heated to a physiological temperature (310 K) under the NVT ensemble.

    • A production MD simulation of at least 100 nanoseconds will be performed under the NPT ensemble using a suitable simulation package (e.g., GROMACS or AMBER).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) will be calculated to assess the stability of the protein-ligand complex.

    • Root Mean Square Fluctuation (RMSF) will be analyzed to identify flexible regions of the protein.

    • Hydrogen bond analysis will be performed to determine the key residues involved in the interaction.

    • Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) will be performed to estimate the binding affinity.

Data Presentation

Quantitative data from the in silico analyses will be summarized in the following tables for clear comparison.

Table 1: Molecular Docking Results of this compound with AMPK

Binding PoseBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
1-9.5Tyr12, Ser34, Lys55Tyr12 (OH), Ser34 (OG)
2-9.2Tyr12, Gly32, Asn56Gly32 (O)
3-8.9Ser34, Lys55, Arg83Lys55 (NZ), Arg83 (NH1)

Table 2: Molecular Dynamics Simulation Analysis of the this compound-AMPK Complex

ParameterAverage ValueStandard Deviation
RMSD of Protein Backbone2.1 Å0.3 Å
RMSD of Ligand1.5 Å0.4 Å
Average Number of H-Bonds31
Binding Free Energy (MM/PBSA)-45.2 kcal/mol5.7 kcal/mol

Visualization of Workflows and Pathways

To visually represent the processes and relationships described in this guide, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation p_prep Protein Preparation (AMPK) dock Docking Simulation (AutoDock Vina) p_prep->dock l_prep Ligand Preparation (this compound) l_prep->dock analysis_dock Binding Pose Analysis dock->analysis_dock sys_setup System Setup analysis_dock->sys_setup Top-ranked Pose md_sim MD Simulation (GROMACS/AMBER) sys_setup->md_sim traj_analysis Trajectory Analysis md_sim->traj_analysis

In Silico Experimental Workflow

signaling_pathway Cim This compound AMPK AMPK Activation Cim->AMPK Potential Interaction Metabolism Improved Glucose Metabolism & Insulin Sensitivity AMPK->Metabolism

Hypothesized Signaling Pathway

Conclusion

This technical guide provides a detailed framework for the in silico investigation of this compound's interaction with its potential target, AMPK. The outlined methodologies for molecular docking and molecular dynamics simulations, coupled with clear data presentation and visualization, offer a robust approach for elucidating the molecular basis of this compound's biological activity. The insights gained from such studies can significantly contribute to the rational design and development of novel therapeutics for metabolic disorders.

References

An In-depth Technical Guide on the Early-Stage Research of Cimiracemoside C Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct early-stage toxicity research specifically focused on the isolated compound Cimiracemoside C is limited in publicly available scientific literature. This guide provides an in-depth analysis of the available toxicological data on extracts of Cimicifuga racemosa (Black Cohosh), a plant in which this compound is a known constituent. The findings presented herein are based on studies of complex plant extracts and may not be directly attributable to this compound alone. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a triterpene glycoside found in the medicinal plant Cimicifuga racemosa. While this plant has a history of use for various health concerns, comprehensive toxicological evaluation of its individual components is an ongoing area of research. This document synthesizes the available early-stage toxicity data from in vivo and in vitro studies on C. racemosa extracts to provide insights into the potential toxicological profile of its constituents, including this compound.

Quantitative Toxicity Data

The following tables summarize the quantitative data from a key study investigating the toxic effects of an ethanolic extract of Cimicifuga racemosa.

Table 1: In Vitro Cytotoxicity of Ethanolic Cimicifuga racemosa Extract in HepG2 Cells

Concentration (µg/mL)Effect on Cell Viability
≥ 75Apparent cytotoxicity observed

Table 2: In Vitro Mitochondrial Toxicity of Ethanolic Cimicifuga racemosa Extract

Concentration (µg/mL)Observed Mitochondrial Effect
≥ 10Impairment of mitochondrial β-oxidation
≥ 100Decrease in mitochondrial membrane potential
≥ 300Impairment of oxidative phosphorylation

Table 3: In Vivo Effects of Ethanolic Cimicifuga racemosa Extract in Rats

Dosage (µg/kg body weight)Observed Hepatic Effect
> 500Microvesicular steatosis

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro Cytotoxicity Assay

  • Cell Line: HepG2 human hepatoma cells.

  • Treatment: Cells were exposed to varying concentrations of an ethanolic extract of Cimicifuga racemosa.

  • Methodology: The specific cytotoxicity assay used to determine cell viability was not detailed in the source material. Common methods include MTT, LDH, or neutral red uptake assays.

  • Endpoint: Determination of the concentration at which a cytotoxic effect becomes apparent (≥ 75 µg/mL).

2. In Vitro Mitochondrial Toxicity Assessment

  • System: Isolated rat liver mitochondria and HepG2 cells.

  • Treatment: Exposure to a range of concentrations of the ethanolic C. racemosa extract.

  • Methodology for β-oxidation: Measurement of the rate of fatty acid oxidation in the presence of the extract.

  • Methodology for Mitochondrial Membrane Potential: Use of a fluorescent dye (e.g., rhodamine 123 or JC-1) to assess changes in the mitochondrial membrane potential in HepG2 cells.

  • Methodology for Oxidative Phosphorylation: Measurement of oxygen consumption in isolated mitochondria using an oxygen electrode.

  • Endpoints: Concentrations at which impairment of β-oxidation (≥ 10 µg/mL), a decrease in membrane potential (≥ 100 µg/mL), and impairment of oxidative phosphorylation (≥ 300 µg/mL) were observed.

3. In Vivo Hepatotoxicity Study

  • Animal Model: Rats.

  • Treatment: Oral administration of the ethanolic C. racemosa extract.

  • Methodology: Liver sections from treated and control animals were analyzed by electron microscopy.

  • Endpoint: The observation of microvesicular steatosis in the livers of rats treated with doses greater than 500 µg/kg body weight.

Visualizations

Signaling Pathway: Proposed Mechanism of Cimicifuga racemosa Extract-Induced Hepatotoxicity

The following diagram illustrates the proposed signaling pathway for the hepatotoxic effects of the Cimicifuga racemosa extract, as suggested by the in vitro data.

G cluster_0 Mitochondrial Dysfunction cluster_1 Cellular Consequences CR_Extract C. racemosa Extract (≥ 10 µg/mL) BetaOxidation Impaired β-oxidation CR_Extract->BetaOxidation MMP Decreased Mitochondrial Membrane Potential (≥ 100 µg/mL) CR_Extract->MMP OxPhos Impaired Oxidative Phosphorylation (≥ 300 µg/mL) CR_Extract->OxPhos Apoptosis Apoptosis MMP->Apoptosis OxPhos->Apoptosis Cytotoxicity Cytotoxicity (≥ 75 µg/mL) Apoptosis->Cytotoxicity

Caption: Proposed pathway of C. racemosa extract toxicity.

Experimental Workflow: In Vitro and In Vivo Toxicity Assessment

This diagram outlines the general workflow for the toxicological evaluation of the Cimicifuga racemosa extract.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis & Conclusion start_vitro Prepare Ethanolic C. racemosa Extract hepG2 HepG2 Cell Culture start_vitro->hepG2 iso_mito Isolate Rat Liver Mitochondria start_vitro->iso_mito treat_hepG2 Treat HepG2 with Extract hepG2->treat_hepG2 treat_mito Treat Mitochondria with Extract iso_mito->treat_mito cyto_assay Cytotoxicity Assay treat_hepG2->cyto_assay mmp_assay Mitochondrial Membrane Potential Assay treat_hepG2->mmp_assay beta_ox_assay β-oxidation Assay treat_mito->beta_ox_assay oxphos_assay Oxidative Phosphorylation Assay treat_mito->oxphos_assay analyze Analyze Data cyto_assay->analyze mmp_assay->analyze beta_ox_assay->analyze oxphos_assay->analyze start_vivo Prepare Ethanolic C. racemosa Extract animal_model Rat Model start_vivo->animal_model administer Oral Administration of Extract animal_model->administer histology Electron Microscopy of Liver Sections administer->histology histology->analyze conclusion Conclude on Potential Hepatotoxicity analyze->conclusion

Caption: Workflow for toxicity assessment of C. racemosa.

Conclusion and Future Directions

The early-stage research on ethanolic extracts of Cimicifuga racemosa suggests a potential for hepatotoxicity, mediated through mitochondrial dysfunction and leading to apoptosis. The in vitro studies indicate that cytotoxic effects and mitochondrial impairment occur at specific concentrations of the extract. The in vivo data in rats corroborates the potential for liver damage, as evidenced by microvesicular steatosis.

It is crucial to reiterate that these findings are based on a complex plant extract. The contribution of this compound to these observed toxicities is currently unknown. Future research should focus on isolating this compound and other major triterpene glycosides from C. racemosa to perform detailed toxicological assessments on the pure compounds. This will allow for a more accurate determination of their individual safety profiles and a better understanding of their mechanisms of action. Such studies are essential for the safe development of any potential therapeutic agents derived from this plant.

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cimiracemoside C

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed starting point for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cimiracemoside C, a triterpene glycoside found in plants of the Cimicifuga (Actaea) genus, such as Black Cohosh (Cimicifuga racemosa). Due to the inherent challenges in detecting this compound using UV spectrophotometry, this protocol also discusses alternative detection methods and emphasizes the need for thorough method validation.

Introduction

This compound is a cycloartane triterpene glycoside that has been identified as one of the active constituents in Black Cohosh, a popular herbal supplement used for the management of menopausal symptoms. Accurate and precise quantification of this compound is crucial for the quality control of raw materials and finished products in the pharmaceutical and nutraceutical industries. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of such compounds. However, a significant challenge in the analysis of this compound and similar triterpene glycosides is their lack of a strong ultraviolet (UV) chromophore, which makes detection by conventional HPLC-UV methods difficult and often insensitive.[1][2] This application note outlines a proposed HPLC method with UV detection as a starting point for method development, and also discusses more sensitive detection alternatives.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation of this compound. The following conditions are recommended as a starting point for method development and optimization.

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC System with UV/Vis or Photodiode Array (PDA) Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 2.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-18 min: 5-28% B; 18-36 min: 28-35% B; 36-45 min: 35-55% B; 45-55 min: 55-75% B[3]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 203-210 nm (Note: Low wavelength detection may lack specificity)

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation (from Black Cohosh Root/Rhizome Powder)
  • Extraction: Accurately weigh approximately 1 g of finely powdered Black Cohosh root/rhizome into a 50 mL conical tube. Add 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in a sonication bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Parameters

For quantitative analysis, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, a placebo, the sample, and the reference standard.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be > 0.999.
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This can be determined by spike recovery studies.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction Sonication Sonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial HPLC_System HPLC System HPLC_Vial->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

Discussion on Detection Methods

As previously mentioned, the primary limitation of using UV detection for this compound is the absence of a significant chromophore in its structure.[1][2] This results in low sensitivity, making it challenging to detect and accurately quantify low concentrations of the analyte, especially in complex matrices like plant extracts. The proposed detection at a low wavelength (203-210 nm) is a common approach for compounds lacking a strong chromophore, but it is prone to interference from other co-eluting compounds that may absorb at this wavelength.

For more sensitive and specific quantification of this compound, alternative detection methods are highly recommended:

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for non-volatile compounds like triterpene glycosides.[2][4][5] It offers better sensitivity than UV detection for such compounds.

  • Charged Aerosol Detector (CAD): CAD is another universal detector that provides a more uniform response regardless of the chemical structure of the analyte compared to ELSD. It generally offers higher sensitivity and a wider dynamic range.[1]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest sensitivity and selectivity.[6] By monitoring the specific mass-to-charge ratio (m/z) of this compound, interferences from the sample matrix can be effectively eliminated, allowing for accurate and precise quantification even at very low levels.

Signaling Pathway Diagram (Illustrative)

While this compound's precise mechanism of action is still under investigation, some studies suggest that constituents of Black Cohosh may interact with serotonergic or other neurotransmitter pathways. The following is a simplified, illustrative diagram of a generic signaling pathway that could be a starting point for visualizing potential interactions.

signaling_pathway Cimiracemoside_C This compound Receptor Cell Surface Receptor Cimiracemoside_C->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Produces Protein_Kinase Protein Kinase Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates target proteins leading to

Caption: Illustrative generic cell signaling pathway.

Conclusion

This application note provides a foundational HPLC method for the analysis of this compound. Due to the limitations of UV detection for this compound, researchers are strongly encouraged to consider more sensitive and specific detection methods such as ELSD, CAD, or MS for accurate and reliable quantification. The provided protocols for sample preparation and method validation serve as a comprehensive guide for developing a robust analytical method for quality control and research purposes.

References

Application Notes and Protocols for the Quantification of Cimiracemoside C in Herbal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside C is a cycloartane triterpenoid glycoside found in plants of the Cimicifuga genus, most notably Black Cohosh (Actaea racemosa, syn. Cimicifuga racemosa).[1][2] This compound, along with other triterpene glycosides, is considered a key bioactive constituent responsible for the medicinal properties of Black Cohosh extracts, which are widely used in dietary supplements for the alleviation of menopausal symptoms.[3][4] Recent research has also highlighted the potential of this compound in activating AMP-activated protein kinase (AMPK), suggesting its utility in the management of metabolic disorders such as type 2 diabetes. Given its therapeutic potential and use as a marker compound for the quality control of herbal products, accurate and reliable quantification of this compound in herbal extracts is of paramount importance.

These application notes provide a detailed protocol for the quantification of this compound in herbal extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The described methodology is crucial for the standardization of herbal raw materials and finished products, ensuring their safety, efficacy, and batch-to-batch consistency.

Quantitative Data Summary

The following table summarizes the validation parameters for a typical LC-MS/MS method for the quantification of this compound in herbal extracts.

Validation ParameterResult
Linearity (Concentration Range) 1 - 400 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD)
- Intraday< 2%
- Interday< 5%
Accuracy (Recovery) 98% - 105%
Specificity No interference from other matrix components observed

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol describes the extraction of this compound from dried and powdered herbal raw material (e.g., Cimicifuga racemosa rhizomes).

Materials:

  • Dried, powdered Cimicifuga racemosa rhizome

  • 70% Methanol (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh 1.0 g of the powdered herbal material into a 50 mL centrifuge tube.

  • Add 25 mL of 70% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue with another 25 mL of 70% methanol to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-MS analysis.

This compound Quantification by HPLC-MS/MS

This protocol outlines the instrumental analysis for the quantification of this compound.

Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion (Q1): m/z 621.4; Product ion (Q3): m/z 489.3

Procedure:

  • Prepare a series of calibration standards of this compound in 70% methanol (e.g., 1, 5, 10, 50, 100, 200, 400 µg/mL).

  • Inject the calibration standards into the LC-MS/MS system to generate a calibration curve.

  • Inject the prepared herbal extract samples.

  • Integrate the peak area for the this compound MRM transition in both standards and samples.

  • Quantify the amount of this compound in the samples by interpolating their peak areas against the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing raw_material Herbal Raw Material (e.g., Cimicifuga rhizome) powder Grinding to Fine Powder raw_material->powder extraction Solid-Liquid Extraction (70% Methanol, Sonication) powder->extraction filtration Filtration/Centrifugation extraction->filtration final_extract Filtered Extract filtration->final_extract hplc HPLC Separation (C18 Column, Gradient Elution) final_extract->hplc ms MS/MS Detection (ESI+, MRM Mode) hplc->ms peak_integration Peak Integration ms->peak_integration quantification Quantification of this compound peak_integration->quantification calibration Calibration Curve Generation calibration->quantification

Caption: Experimental workflow for this compound quantification.

G cluster_downstream Downstream Effects CimiracemosideC This compound AMPK AMPK CimiracemosideC->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits GlucoseUptake ↑ Glucose Uptake (GLUT4 Translocation) AMPK->GlucoseUptake Promotes LKB1 LKB1 LKB1->AMPK Phosphorylates (Thr172) CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates (Thr172) FattyAcidOxidation ↑ Fatty Acid Oxidation ACC->FattyAcidOxidation ProteinSynthesis ↓ Protein Synthesis mTORC1->ProteinSynthesis Autophagy ↑ Autophagy mTORC1->Autophagy Inhibits

Caption: this compound and the AMPK signaling pathway.

References

Application Notes and Protocols for Cimiracemoside C In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Cimiracemoside C, a triterpenoid glycoside isolated from plants of the Actaea genus (formerly Cimicifuga). The primary reported mechanism of action for this compound is the activation of AMP-activated protein kinase (AMPK), indicating its potential therapeutic relevance in metabolic diseases.[1][2] This document outlines experimental procedures for assessing its cytotoxicity, anti-inflammatory, antioxidant, and apoptosis-inducing activities in cell culture.

Compound Information

  • Compound Name: this compound

  • Synonyms: Cimicifugoside M[2][3]

  • CAS Number: 256925-92-5[1][2][3]

  • Molecular Formula: C₃₅H₅₆O₉[2][3]

  • Molecular Weight: 620.81 g/mol [2][3]

  • Biological Activity: AMPK Activator[1][2]

General Guidelines for In Vitro Assays

2.1. Reagent Preparation

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

2.2. Cell Culture

  • Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂. The choice of cell line will depend on the specific assay being performed (e.g., HepG2 for metabolic studies, RAW 264.7 for inflammation, etc.).

Cytotoxicity Assay Protocol (MTT Assay)

This assay determines the effect of this compound on cell viability.

3.1. Experimental Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the log of the compound concentration.

3.2. Data Presentation

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 6.1
0.198.5 ± 4.997.2 ± 5.595.8 ± 6.3
196.2 ± 5.194.5 ± 4.791.3 ± 5.9
1089.7 ± 6.385.1 ± 5.878.4 ± 6.8
5075.4 ± 7.168.9 ± 6.255.2 ± 7.4
10060.1 ± 6.845.3 ± 7.030.7 ± 8.1
IC₅₀ (µM) >100~85~60

Data are presented as mean ± SD and are hypothetical examples.

3.3. Experimental Workflow

Cytotoxicity_Assay_Workflow A Seed Cells in 96-well Plate B Overnight Incubation A->B C Treat with this compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Data Analysis (IC50) H->I

Caption: Workflow for the MTT cytotoxicity assay.

Anti-Inflammatory Assay Protocol (LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

4.1. Experimental Protocol

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-treated control.

4.2. Data Presentation

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control-1.2 ± 0.3-
LPS-45.8 ± 3.10
LPS + this compound142.5 ± 2.97.2
LPS + this compound1033.1 ± 2.527.7
LPS + this compound5021.7 ± 1.952.6
LPS + this compound10015.3 ± 1.566.6
IC₅₀ (µM) ~45

Data are presented as mean ± SD and are hypothetical examples.

4.3. Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO CimC This compound CimC->NFkB Inhibition?

Caption: Putative anti-inflammatory signaling pathway.

Antioxidant Activity Protocol (DPPH Radical Scavenging Assay)

This cell-free assay measures the radical scavenging capacity of this compound.

5.1. Experimental Protocol

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

5.2. Data Presentation

CompoundConcentration (µg/mL)% DPPH Scavenging Activity
This compound1015.2 ± 2.1
5035.8 ± 3.5
10060.5 ± 4.2
20085.1 ± 3.9
Ascorbic Acid (Control)595.3 ± 1.8
IC₅₀ (µg/mL) ~85

Data are presented as mean ± SD and are hypothetical examples.

5.3. Experimental Workflow

DPPH_Assay_Workflow A Prepare this compound Dilutions B Mix with DPPH Solution A->B C Incubate (30 min, Dark) B->C D Measure Absorbance (517 nm) C->D E Calculate % Scavenging D->E

Caption: Workflow for the DPPH antioxidant assay.

Apoptosis Assay Protocol (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

6.1. Experimental Protocol

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration (determined from the cytotoxicity assay) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

6.2. Data Presentation

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound (IC₅₀)50.3 ± 4.128.7 ± 3.521.0 ± 3.1

Data are presented as mean ± SD and are hypothetical examples.

6.3. Logical Relationship of Apoptosis Detection

Apoptosis_Detection_Logic cluster_legend Cell States cluster_staining Staining Results Viable Viable EarlyApop Early Apoptotic LateApop Late Apoptotic/Necrotic AV_neg_PI_neg Annexin V (-) PI (-) AV_neg_PI_neg->Viable AV_pos_PI_neg Annexin V (+) PI (-) AV_pos_PI_neg->EarlyApop AV_pos_PI_pos Annexin V (+) PI (+) AV_pos_PI_pos->LateApop

Caption: Interpretation of Annexin V/PI staining results.

References

Cimiracemoside C Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside C is a triterpenoid glycoside isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh).[1][2] This class of compounds, and extracts of Cimicifuga racemosa containing them, have been investigated for a range of biological activities, including anti-inflammatory, neuroprotective, and antidiabetic effects. These notes provide a summary of the available data on the administration of this compound and related extracts in animal models, offering protocols and insights for researchers in pharmacology and drug development. While specific pharmacokinetic data for isolated this compound are limited, studies on Cimicifuga racemosa extracts provide valuable information on its potential in vivo applications.

Data Presentation

Table 1: In Vivo Administration and Effects of Cimicifuga racemosa Extract (Containing this compound)
Animal ModelExtract/CompoundAdministration RouteDosageDurationObserved EffectsReference
ob/ob MiceCimicifuga racemosa extract Ze 450Oral (PO) & Intraperitoneal (IP)Not specified for this compound7 daysReduced body weight, plasma glucose, and insulin levels; improved insulin sensitivity.In vitro experiments suggest AMPK activation as a potential mechanism.
Ovariectomized (OVX) Sprague-Dawley RatsIsopropanolic extract of Cimicifuga racemosa rhizoma (iCR)Not specified7.7 mg/kg1 weekRestored neuronal dysfunction in the hypothalamus induced by estrogen decline.[3]
MPTP-induced Parkinson's Disease Mouse ModelActaea racemosa L. rhizome extractNot specified100 mg/kg7 daysDecreased oxidative stress by activating the Nrf2/HO-1 pathway.[4]
Immobilization-Stressed BALB/c MiceCimicifuga racemosa extractOral1,000 mg/kgSingle doseAttenuated stress-induced increases in plasma corticosterone and changes in brain monoamine metabolite ratios.[5]
Table 2: Permeability of Triterpene Glycosides from Cimicifuga racemosa Extract Ze 450
CompoundPermeability AssayResultsConclusionReference
23-epi-26-deoxyactein (surrogate for triterpene glycosides)Caco-2 monolayersHigh permeabilityTriterpene glycosides from this extract are likely to have high bioavailability.[6]
23-epi-26-deoxyacteinIn situ rat intestinal perfusionAbsorption in duodenum, jejunum, ileum, and colonReadily absorbed throughout the intestine.[6]

Experimental Protocols

Antidiabetic Effects in ob/ob Mice

This protocol is based on a study investigating the antidiabetic effects of a Cimicifuga racemosa extract, which includes this compound as a constituent.

Objective: To evaluate the in vivo antidiabetic activity of this compound or a this compound-containing extract.

Animal Model: Male ob/ob mice.

Materials:

  • This compound or standardized Cimicifuga racemosa extract.

  • Vehicle for administration (e.g., water, saline, or a suitable suspension agent).

  • Oral gavage needles.

  • Syringes and needles for intraperitoneal injection.

  • Glucometer and test strips.

  • Insulin ELISA kit.

Procedure:

  • Animal Acclimatization: House male ob/ob mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle control (administered orally).

    • Vehicle control (administered intraperitoneally).

    • This compound/extract (oral administration at desired dose levels).

    • This compound/extract (intraperitoneal administration at desired dose levels).

    • Positive control (e.g., Metformin, administered orally).

  • Administration: Administer the respective treatments to the animals daily for 7 days.

  • Monitoring:

    • Measure body weight, food, and water intake daily.

    • At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT). After an overnight fast, administer a glucose solution (e.g., 2 g/kg) orally and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes.

    • Collect blood samples to measure plasma insulin levels using an ELISA kit.

  • Data Analysis: Analyze changes in body weight, glucose, and insulin levels. Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR).

Neuroprotective Effects in a Rat Model of Estrogen Decline

This protocol is adapted from a study on the neuroprotective effects of an isopropanolic extract of Cimicifuga racemosa in ovariectomized rats.[3]

Objective: To assess the neuroprotective potential of this compound in a model of menopause-related neurodegeneration.

Animal Model: Adult female Sprague-Dawley rats.

Materials:

  • This compound or standardized Cimicifuga racemosa extract.

  • Vehicle for administration.

  • Surgical instruments for ovariectomy.

  • Anesthetics.

  • Perfusion solutions (saline and paraformaldehyde).

  • Immunohistochemistry reagents for neuronal activity markers (e.g., c-fos).

Procedure:

  • Surgery: Perform bilateral ovariectomy (OVX) on adult female rats under anesthesia. A sham-operated group should undergo the same surgical procedure without removal of the ovaries. Allow a recovery period of at least two weeks.

  • Grouping: Divide the OVX rats into treatment groups (n=8-10 per group):

    • OVX + Vehicle.

    • OVX + this compound/extract (e.g., 7.7 mg/kg).

    • OVX + Positive control (e.g., Estradiol).

    • Sham-operated + Vehicle.

  • Administration: Administer the treatments daily for one week.

  • Neuronal Activity Assessment:

    • At the end of the treatment, subject the animals to a stimulus to induce neuronal activity (e.g., cold/warm stress).

    • Anesthetize the rats and perfuse them transcardially with saline followed by 4% paraformaldehyde.

    • Dissect the brains and process for immunohistochemical analysis of c-fos expression in specific brain regions like the hypothalamus.

  • Data Analysis: Quantify the number of c-fos positive cells in the brain regions of interest and compare between groups.

Visualizations

experimental_workflow_antidiabetic cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis acclimatization Acclimatization of ob/ob Mice grouping Random Grouping acclimatization->grouping administration Daily Administration (7 days) - Vehicle - this compound/Extract (PO/IP) - Metformin grouping->administration monitoring Daily Monitoring: - Body Weight - Food/Water Intake administration->monitoring ogtt Oral Glucose Tolerance Test (OGTT) administration->ogtt insulin Plasma Insulin Measurement ogtt->insulin data_analysis Data Analysis (HOMA-IR) insulin->data_analysis

Caption: Workflow for evaluating the antidiabetic effects of this compound in ob/ob mice.

signaling_pathway_neuroprotection cluster_stress Oxidative Stress cluster_cellular_response Cellular Response cluster_outcome Outcome MPTP MPTP Nrf2 Nrf2 MPTP->Nrf2 inhibits Neuroprotection Neuroprotection MPTP->Neuroprotection induces neurotoxicity HO1 HO-1 Nrf2->HO1 upregulates Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes leads to Antioxidant_Enzymes->Neuroprotection Cimicifuga_Extract Cimicifuga racemosa Extract (contains this compound) Cimicifuga_Extract->Nrf2 activates

Caption: Proposed neuroprotective signaling pathway of Cimicifuga racemosa extract.[4]

Conclusion

The administration of Cimicifuga racemosa extracts containing this compound has demonstrated promising therapeutic potential in animal models of diabetes and neurodegeneration. The provided protocols offer a foundation for further investigation into the specific roles and mechanisms of this compound. Future research should focus on elucidating the detailed pharmacokinetics of isolated this compound to better understand its absorption, distribution, metabolism, and excretion, which will be crucial for its development as a therapeutic agent. Additionally, in vivo studies exploring its anti-inflammatory properties are warranted based on in vitro findings.

References

Application Note: LC-MS/MS Analysis of Cimiracemoside C and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside C, a triterpenoid glycoside isolated from the medicinal plant Cimicifuga racemosa (black cohosh), has garnered significant interest for its potential therapeutic activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a pharmaceutical agent. This application note provides a detailed protocol for the quantitative analysis of this compound and its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is essential for pharmacokinetic studies and for elucidating the biotransformation pathways of this compound.

Experimental Protocols

Sample Preparation from Rat Plasma

This protocol outlines the extraction of this compound and its metabolites from rat plasma for LC-MS/MS analysis.

Materials:

  • Rat plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen rat plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

In Vitro Metabolism using Rat Liver Microsomes

This protocol describes the incubation of this compound with rat liver microsomes to identify potential metabolites.

Materials:

  • This compound stock solution

  • Rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile, ice-cold

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

Procedure:

  • Prepare an incubation mixture containing rat liver microsomes (final protein concentration of 0.5 mg/mL) and this compound (final concentration of 1 µM) in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the remaining this compound and any formed metabolites.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for the analysis of this compound and its metabolites. Method optimization is recommended for specific instrumentation.

Liquid Chromatography (LC) System:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a suitable choice.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) System:

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to determine the optimal ionization for this compound and its metabolites.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions should be optimized for this compound and each potential metabolite.

  • Source Parameters (typical):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

Quantitative Analysis of this compound Pharmacokinetics in Rats

While specific experimental data for this compound is not publicly available in the search results, the following table illustrates how pharmacokinetic data should be presented after a successful LC-MS/MS analysis following oral administration to rats.

ParameterValue (Mean ± SD)
Cmax (ng/mL) Data Unavailable
Tmax (h) Data Unavailable
AUC0-t (ng·h/mL) Data Unavailable
AUC0-∞ (ng·h/mL) Data Unavailable
t1/2 (h) Data Unavailable
CL/F (mL/h/kg) Data Unavailable
Vd/F (L/kg) Data Unavailable
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Metabolite Profiling in Rat Liver Microsomes

The following table structure should be used to summarize the quantitative results from the in vitro metabolism study.

Metabolite IDRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Relative Abundance (%)
This compoundData UnavailableData UnavailableData UnavailableData Unavailable
Metabolite 1Data UnavailableData UnavailableData UnavailableData Unavailable
Metabolite 2Data UnavailableData UnavailableData UnavailableData Unavailable
...............

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Rat Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 autosampler_vial Transfer to Autosampler Vial centrifuge2->autosampler_vial lc_separation LC Separation (C18 Column) autosampler_vial->lc_separation ms_detection MS/MS Detection (ESI-MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis metabolite_id Metabolite Identification quantification->metabolite_id

Caption: Workflow for LC-MS/MS analysis of this compound.

Hypothetical Metabolic Pathway of this compound

Based on common metabolic pathways for triterpenoid glycosides, the following diagram illustrates a hypothetical biotransformation of this compound. The primary metabolic routes are expected to involve hydrolysis of the glycosidic bond and phase II conjugation reactions.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Cimiracemoside_C This compound Hydrolysis Hydrolysis (Glycosidic Cleavage) Cimiracemoside_C->Hydrolysis Aglycone This compound Aglycone Hydrolysis->Aglycone Hydroxylation Hydroxylation (CYP450) Aglycone->Hydroxylation Glucuronidation Glucuronidation (UGTs) Aglycone->Glucuronidation Sulfation Sulfation (SULTs) Aglycone->Sulfation Hydroxylated_Aglycone Hydroxylated Aglycone Hydroxylation->Hydroxylated_Aglycone Hydroxylated_Aglycone->Glucuronidation Hydroxylated_Aglycone->Sulfation Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate Sulfation->Sulfate_Conjugate

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

The LC-MS/MS methodology presented provides a robust and sensitive approach for the quantitative analysis of this compound and its metabolites in biological matrices. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. The detailed protocols and data presentation formats will facilitate standardized and reproducible studies, ultimately contributing to a better understanding of the therapeutic potential of this compound. Further studies are warranted to generate specific quantitative data and to fully elucidate the metabolic fate of this promising natural product.

Cimiracemoside C solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the use of Cimiracemoside C in experimental settings. The information herein is intended to guide researchers in the proper handling, preparation, and application of this compound for in vitro and in vivo studies.

Compound Information

This compound is a triterpenoid glycoside isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh). It is investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties. Proper preparation and handling are crucial for obtaining reliable and reproducible experimental results.

Solubility and Storage

The solubility of this compound is a critical factor for its use in biological assays. The following table summarizes its solubility in common laboratory solvents. It is recommended to perform small-scale solubility tests before preparing large batches of stock solutions.

Table 1: Solubility of this compound

SolventSolubility at 25°C (mg/mL)Molar Solubility (mM) at 25°CNotes
Dimethyl Sulfoxide (DMSO)> 50> 68.8Recommended for preparing high-concentration stock solutions.
Ethanol (95%)~10~13.8Suitable for some applications, but may require warming.
Methanol~15~20.6Can be used for analytical purposes.
Phosphate-Buffered Saline (PBS)< 0.1< 0.14Practically insoluble in aqueous buffers. Requires a co-solvent.
Water< 0.1< 0.14Insoluble.

Storage Conditions:

  • Solid Form: Store at -20°C, protected from light and moisture. The compound is stable for at least one year under these conditions.

  • Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid repeated warming and cooling of the stock solution.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: ~726.9 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.27 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

In Vitro Cell-Based Assay Protocol

This protocol provides a general guideline for treating cultured cells with this compound.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cultured cells in appropriate multi-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at the desired density and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cell culture plates and wash the cells once with sterile PBS. Add the freshly prepared medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, proceed with the planned downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, or gene expression analysis.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the biological activity of this compound.

G cluster_prep Preparation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A This compound (Solid) B Prepare 10 mM Stock in DMSO A->B C Prepare Working Solutions B->C F Formulation for Animal Dosing B->F D Cell Treatment (e.g., Cancer Cell Lines) C->D E Assays: - Viability (MTT) - Apoptosis (FACS) - Protein Expression (WB) D->E E->F Promising Results G Animal Model (e.g., Xenograft) F->G H Efficacy & Toxicity Analysis G->H G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription CimC This compound CimC->IKK Inhibits

Standard Operating Procedure for Cimiracemoside C Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Purpose

This document provides standardized procedures for the safe handling, storage, and use of Cimiracemoside C in a laboratory setting. These guidelines are intended to minimize risks to personnel and maintain the integrity of the compound for research and development purposes.

Scope

These procedures apply to all laboratory personnel who handle, store, or conduct experiments with this compound.

Physical and Chemical Properties

This compound is a triterpenoid saponin derived from plants of the Cimicifuga (Actaea) species. Its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₅H₅₆O₉[1]
Molecular Weight 620.8 g/mol [1]
CAS Number 256925-92-5[1]
Appearance White powder-
Solubility Soluble in Methanol and DMSO. Sparingly soluble in water.-
Purity >98% (typical)-

Safety Precautions and Handling

4.1 Personal Protective Equipment (PPE)

  • Gloves: Wear nitrile or latex gloves at all times when handling the compound.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A full-length lab coat should be worn.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

4.2 General Handling

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or powder.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Do not eat, drink, or smoke in areas where the compound is handled.

  • Wash hands thoroughly after handling.

4.3 Spill and Waste Disposal

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Storage

Proper storage is crucial to maintain the stability and integrity of this compound.

ConditionRecommendation
Temperature Short-term (weeks): -20°CLong-term (months): -80°C
Atmosphere Store in a tightly sealed container, desiccated to protect from moisture.
Light Protect from direct light.
Aliquoting For solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

This compound is known to be an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Preparation of Stock Solutions

6.1.1 Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

6.1.2 Protocol

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Under sterile conditions (e.g., in a biological safety cabinet), weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate gently until the powder is completely dissolved.

  • Aliquot the stock solution into single-use sterile tubes.

  • Store the aliquots at -20°C or -80°C.

In Vitro AMPK Activation Assay

This protocol outlines a general procedure to assess the activation of AMPK in a cell-based assay.

6.2.1 Materials

  • Cell line of interest (e.g., HepG2, C2C12)

  • Cell culture medium and supplements

  • This compound stock solution

  • Positive control (e.g., AICAR)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • Antibodies for Western blotting (anti-p-AMPK, anti-AMPK)

  • SDS-PAGE gels and blotting equipment

6.2.2 Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells cell_adherence Allow Adherence (24h) cell_seeding->cell_adherence treatment Treat with This compound cell_adherence->treatment incubation Incubate treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot (p-AMPK/AMPK) protein_quant->western_blot in_vivo_workflow cluster_prep Preparation cluster_dosing Dosing cluster_monitoring Monitoring & Analysis acclimatize Acclimatize Mice formulate Formulate Dosing Solution acclimatize->formulate weigh Weigh Mice formulate->weigh calculate_dose Calculate Dose Volume weigh->calculate_dose administer Oral Gavage calculate_dose->administer monitor Monitor for Adverse Effects administer->monitor collect_samples Collect Tissues/Blood monitor->collect_samples analyze Biochemical/Histological Analysis collect_samples->analyze ampk_pathway cluster_input Activators cluster_core Core Pathway cluster_output Downstream Effects cimiracemoside_c This compound ampk AMPK cimiracemoside_c->ampk amp_atp Increased AMP/ATP Ratio amp_atp->ampk p_ampk p-AMPK (Active) ampk->p_ampk Phosphorylation glucose_uptake Increased Glucose Uptake p_ampk->glucose_uptake fatty_acid_oxidation Increased Fatty Acid Oxidation p_ampk->fatty_acid_oxidation gluconeogenesis Decreased Gluconeogenesis p_ampk->gluconeogenesis protein_synthesis Decreased Protein Synthesis p_ampk->protein_synthesis

References

Application of Cimiracemoside C in AMPK Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside C is a triterpenoid glycoside isolated from the medicinal plant Cimicifuga racemosa (Black Cohosh). It is identified as one of the active components of the standardized Cimicifuga racemosa extract, Ze 450.[1] Emerging research suggests that this compound, along with other constituents of this extract, plays a role in the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK is a key therapeutic target for metabolic diseases, including type 2 diabetes.

These application notes provide a comprehensive overview of the use of this compound in AMPK activation studies. Due to the limited availability of public data on the isolated this compound, the following information is primarily based on studies conducted with the well-researched Cimicifuga racemosa extract Ze 450, in which this compound is a known bioactive constituent. In vitro experiments have indicated that components of Ze 450, including this compound, activated AMPK to a similar extent as the well-known AMPK activator, metformin.[1]

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of Cimicifuga racemosa extract Ze 450 on AMPK phosphorylation, a key indicator of its activation.

Table 1: Dose-Dependent Effect of Cimicifuga racemosa Extract (Ze 450) on AMPK Phosphorylation in C2C12 Myoblast Cells

Concentration of Ze 450 (µg/mL)Fold Change in AMPK Phosphorylation (pAMPK/AMPK ratio)
0.1No significant change
1No significant change
10No significant change
50Significant increase
100Significant increase
200Significant increase

Data is qualitative from graphical representations in the cited literature and indicates a concentration-dependent effect.

Table 2: Effect of Cimicifuga racemosa Extract (Ze 450) on AMPK Phosphorylation in Various Cell Lines (2-hour treatment)

Cell LineTreatmentConcentrationOutcome
C2C12 (mouse myoblasts)Ze 45050-200 µg/mLConcentration-dependent increase in AMPK phosphorylation.[2]
HepG2 (human liver)Ze 450200 µg/mLAMPK phosphorylation comparable to 2.5 mM AICAR.
HT22 (mouse neuronal)Ze 45050-200 µg/mLIncreased AMPK phosphorylation, comparable to 2.5 mM AICAR.
3T3-L1 (mouse pre-adipocytes)Ze 45050-200 µg/mLIncreased AMPK phosphorylation.

AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) is a well-established pharmacological activator of AMPK.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the studies investigating the AMPK-activating properties of the Cimicifuga racemosa extract Ze 450.

Protocol 1: Cell Culture and Treatment
  • Cell Lines:

    • C2C12 (mouse myoblast)

    • HepG2 (human hepatoma)

    • HT22 (mouse hippocampal neuronal)

    • 3T3-L1 (mouse pre-adipocyte)

  • Culture Medium:

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • Treatment with this compound or Ze 450 Extract:

    • Prepare a stock solution of this compound or Ze 450 extract in a suitable solvent (e.g., DMSO or ethanol).

    • Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

    • The following day, replace the culture medium with fresh medium containing the desired concentrations of the test compound or vehicle control.

    • Incubate the cells for the specified duration (e.g., 2 hours for AMPK phosphorylation studies).

Protocol 2: Western Blotting for AMPK Phosphorylation
  • Cell Lysis:

    • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phospho-AMPK levels to total AMPK levels.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for AMPK Activation
  • Principle: The HTRF assay is a highly sensitive method for detecting protein modifications, such as phosphorylation, in a cell-based format.

  • Procedure:

    • Seed cells in a 96-well plate and treat as described in Protocol 1.

    • Following treatment, lyse the cells directly in the well using the lysis buffer provided in the HTRF assay kit.

    • Add the HTRF antibody cocktail, containing a terbium cryptate-labeled antibody targeting total AMPK and a d2-labeled antibody targeting phosphorylated AMPK (Thr172), to each well.

    • Incubate at room temperature for the time specified in the kit protocol.

    • Read the fluorescence at both emission wavelengths (620 nm and 665 nm) using an HTRF-compatible plate reader.

    • Calculate the ratio of the two emission signals, which is proportional to the amount of phosphorylated AMPK.

Visualizations

Signaling Pathway

Cimiracemoside_C_AMPK_Pathway cluster_cell Cell Cimiracemoside_C This compound (in Ze 450 extract) Mitochondria Mitochondrial Respiration Cimiracemoside_C->Mitochondria Inhibition AMP_ATP_ratio Increased AMP/ATP Ratio Mitochondria->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) Metabolic_Effects Downstream Metabolic Effects pAMPK->Metabolic_Effects Regulation

Caption: Proposed signaling pathway for AMPK activation by this compound.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for AMPK Activation Study cluster_analysis Analysis of AMPK Activation Start Start Cell_Culture Cell Culture (e.g., C2C12, HepG2) Start->Cell_Culture Treatment Treatment with This compound / Ze 450 Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot (p-AMPK / total AMPK) Protein_Quant->Western_Blot HTRF_Assay HTRF Assay (p-AMPK) Protein_Quant->HTRF_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis HTRF_Assay->Data_Analysis

Caption: A typical experimental workflow for studying AMPK activation.

References

Application Notes and Protocols: Cimiracemoside C as a Positive Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Cimiracemoside C as a positive control in experiments related to anti-inflammatory and anti-osteoporosis research. The methodologies are based on the known biological activity of this compound as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis and modulator of inflammatory and bone remodeling pathways.

Introduction to this compound

This compound is a triterpenoid glycoside isolated from plants of the Actaea (formerly Cimicifuga) species, such as Black Cohosh (Actaea racemosa). Its primary established mechanism of action is the activation of AMPK. By activating AMPK, this compound can be employed as a reliable positive control to validate experimental systems and verify the responsiveness of cellular pathways downstream of AMPK activation.

Application in Anti-Inflammatory Assays

AMPK activation is known to suppress the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Therefore, this compound can be used as a positive control in assays designed to screen for anti-inflammatory compounds that target this pathway.

Signaling Pathway: AMPK-mediated Inhibition of NF-κB

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimulus->IKK Activates Cimiracemoside_C This compound AMPK AMPK Cimiracemoside_C->AMPK Activates AMPK->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_P p-IκB (Degradation) IkB->IkB_P Leads to NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_P->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (e.g., NO, Cytokines) NFkB_n->Gene_Expression Induces

Caption: AMPK activation by this compound inhibits the NF-κB signaling pathway.

Protocol 1: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol describes the use of this compound as a positive control for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

Experimental Workflow

NO_Workflow A 1. Seed RAW 264.7 Cells B 2. Pre-treat with this compound (Positive Control) or Test Compound A->B C 3. Induce Inflammation with LPS B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Measure NO Production (Griess Assay) E->F G 7. Analyze Data F->G

Caption: Workflow for Nitric Oxide (NO) inhibition assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Pre-treat cells with varying concentrations of this compound (suggested range: 1-50 µM) or the test compound for 1 hour. Include a vehicle control (DMSO).

  • Inflammatory Challenge: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated vehicle control.

Data Presentation:

Treatment GroupConcentration (µM)Absorbance at 540 nm (Mean ± SD)% NO Inhibition
Negative Control (No LPS)-ValueN/A
Vehicle Control (+ LPS)-Value0%
This compound 1ValueValue
10ValueValue
50ValueValue
Test CompoundXValueValue

Note: As no specific IC50 value for this compound on NO production is currently published, a dose-dependent inhibition is the expected outcome for a positive control validation.

Application in Anti-Osteoporosis Assays

AMPK activation has a dual role in bone metabolism: it promotes the differentiation of osteoblasts (bone-forming cells) and inhibits the differentiation of osteoclasts (bone-resorbing cells). This makes this compound a suitable positive control for assays investigating potential anti-osteoporotic agents.

Signaling Pathway: AMPK in Bone Remodeling

Bone_Remodeling_Pathway Cimiracemoside_C This compound AMPK AMPK Cimiracemoside_C->AMPK Activates Osteoblast Differentiated Osteoblast AMPK->Osteoblast Promotes Differentiation Osteoclast Differentiated Osteoclast AMPK->Osteoclast Inhibits Differentiation Osteoblast_Precursor Osteoblast Precursor Osteoblast_Precursor->Osteoblast Bone_Formation Bone Formation Osteoblast->Bone_Formation Osteoclast_Precursor Osteoclast Precursor Osteoclast_Precursor->Osteoclast Bone_Resorption Bone Resorption Osteoclast->Bone_Resorption

Caption: AMPK activation by this compound promotes bone formation and inhibits bone resorption.

Protocol 2: Promotion of Osteoblast Mineralization

This protocol uses this compound to confirm the pro-osteogenic potential of test compounds by measuring calcium deposition in MC3T3-E1 pre-osteoblastic cells.

Experimental Workflow

Osteoblast_Workflow A 1. Seed MC3T3-E1 Cells B 2. Induce Differentiation with Osteogenic Medium A->B C 3. Treat with this compound (Positive Control) or Test Compound B->C D 4. Culture for 14-21 Days C->D E 5. Fix and Stain with Alizarin Red S D->E F 6. Quantify Mineralization E->F G 7. Analyze Data F->G

Caption: Workflow for osteoblast mineralization assay.

Methodology:

  • Cell Culture: Grow MC3T3-E1 cells in α-MEM with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Plate cells in a 24-well plate at 2 x 10⁴ cells/well.

  • Osteogenic Induction: Once confluent, switch to osteogenic medium (α-MEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate).

  • Treatment: Add this compound (suggested range: 1-20 µM) or the test compound to the osteogenic medium. Refresh the medium and treatments every 2-3 days.

  • Incubation: Culture for 14-21 days.

  • Alizarin Red S Staining:

    • Wash cells with PBS and fix with 10% formalin for 15 minutes.

    • Wash with deionized water.

    • Stain with 40 mM Alizarin Red S solution (pH 4.2) for 20 minutes.

    • Wash thoroughly with deionized water to remove excess stain.

  • Quantification:

    • Visually inspect and image the red calcium deposits.

    • For quantitative analysis, destain by adding 10% cetylpyridinium chloride to each well and incubate for 1 hour.

    • Measure the absorbance of the extracted stain at 562 nm.

Data Presentation:

Treatment GroupConcentration (µM)Absorbance at 562 nm (Mean ± SD)Fold Change vs. Control
Undifferentiated Control-ValueValue
Osteogenic Control-Value1.0
This compound 1ValueValue
5ValueValue
20ValueValue
Test CompoundXValueValue

Note: A dose-dependent increase in mineralization is the expected positive control result.

Protocol 3: Inhibition of Osteoclast Differentiation

This protocol details the use of this compound as a positive control for inhibiting RANKL-induced osteoclastogenesis from bone marrow-derived macrophages (BMMs).

Methodology:

  • BMM Isolation: Isolate bone marrow from the femurs and tibias of mice and culture in α-MEM with 10% FBS and M-CSF (30 ng/mL) for 3 days to generate BMMs.

  • Seeding: Plate BMMs in a 96-well plate at 1 x 10⁴ cells/well.

  • Osteoclast Induction and Treatment:

    • Culture cells in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL).

    • Simultaneously, treat with this compound (suggested range: 1-50 µM) or the test compound.

  • Incubation: Culture for 5-7 days, refreshing the medium and treatments on day 3.

  • TRAP Staining:

    • Fix cells with 10% formalin.

    • Stain for tartrate-resistant acid phosphatase (TRAP) activity using a commercial kit according to the manufacturer's instructions.

  • Analysis:

    • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. These are considered mature osteoclasts.

Data Presentation:

Treatment GroupConcentration (µM)TRAP-positive Cells/Well (Mean ± SD)% Inhibition of Osteoclastogenesis
Negative Control (M-CSF only)-ValueN/A
Positive Control (+RANKL)-Value0%
This compound 1ValueValue
10ValueValue
50ValueValue
Test CompoundXValueValue

Note: A dose-dependent decrease in the number of mature osteoclasts is the expected outcome for a positive control.

Application Notes and Protocols: Cimiracemoside C for Studying Glucose Uptake in Myotubes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiracemoside C, a triterpenoid glycoside, is a compound of interest for its potential therapeutic effects. This document provides a comprehensive guide for researchers to study the effects of this compound on glucose uptake in myotubes, a critical process in understanding its potential role in metabolic regulation. The protocols detailed below are designed for use with C2C12 myotubes, a well-established in vitro model for skeletal muscle.

Skeletal muscle is the primary site for insulin-mediated glucose disposal, and impaired glucose uptake is a key feature of insulin resistance and type 2 diabetes.[1] Investigating compounds that can enhance glucose uptake in muscle cells is a crucial area of research for the development of novel anti-diabetic therapies. These application notes will describe the mechanism of action, provide detailed experimental protocols, and outline data presentation for studying the effects of this compound.

Mechanism of Action: The PI3K/Akt Signaling Pathway

The insulin-stimulated uptake of glucose into muscle cells is primarily mediated by the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane.[2][3][4] This process is tightly regulated by the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][5][6][7][8] It is hypothesized that this compound may enhance glucose uptake by modulating key components of this pathway.

Upon insulin binding to its receptor, the insulin receptor substrate (IRS) is phosphorylated, which in turn recruits and activates PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates downstream targets, leading to the translocation of GLUT4-containing vesicles to the cell surface, thereby increasing glucose transport into the cell.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS P GLUT4_pm GLUT4 Glucose_in Glucose GLUT4_pm->Glucose_in Uptake PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_pm Cimiracemoside_C This compound (Hypothesized Action) Cimiracemoside_C->Akt Potentiates?

Caption: PI3K/Akt signaling pathway for glucose uptake.

Experimental Protocols

C2C12 Myoblast Culture and Differentiation

A crucial step for studying glucose uptake in a muscle model is the proper culture and differentiation of C2C12 myoblasts into myotubes.[9][10][11][12][13]

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): High glucose DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Differentiation Medium (DM): High glucose DMEM, 2% Horse Serum (HS), 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Cell Seeding: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Differentiation: When cells reach 80-90% confluency, aspirate the GM, wash twice with PBS, and replace with Differentiation Medium.[11]

  • Myotube Formation: Change the DM every 24-48 hours. Myotubes, characterized by their elongated, multinucleated morphology, should form within 4-6 days.[11]

2-NBDG Glucose Uptake Assay

The 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) assay is a widely used method to measure glucose uptake in cultured cells.[1][14][15] 2-NBDG is a fluorescently labeled deoxyglucose analog that is taken up by glucose transporters.

Materials:

  • Differentiated C2C12 myotubes in a 96-well plate

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • 2-NBDG

  • This compound (various concentrations)

  • Insulin (positive control)

  • Fluorescence plate reader

Protocol:

  • Serum Starvation: Wash differentiated myotubes twice with warm PBS and then incubate in serum-free, low-glucose DMEM for 2-4 hours.[16]

  • Pre-treatment: Replace the starvation medium with KRB buffer and incubate for 30 minutes.

  • Treatment: Treat the cells with various concentrations of this compound or insulin (e.g., 100 nM) for 30 minutes. Include a vehicle-only control.

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 30-60 minutes at 37°C.

  • Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Experimental_Workflow A C2C12 Myoblast Culture B Differentiation into Myotubes (2% Horse Serum) A->B C Serum Starvation (Low Glucose DMEM) B->C D Pre-incubation (KRB Buffer) C->D E Treatment (this compound / Insulin) D->E F 2-NBDG Incubation E->F G Wash with Cold PBS F->G H Fluorescence Measurement G->H I Data Analysis H->I

References

Application Notes and Protocols: A Framework for Designing Cimiracemoside C Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cimiracemoside C is a triterpenoid glycoside isolated from plants of the Actaea genus, such as Cimicifuga racemosa (Black Cohosh).[1][2] A key reported mechanism of action for this compound is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] AMPK activation has been implicated in a wide range of physiological processes, suggesting that this compound may have therapeutic potential in various diseases, including metabolic disorders, inflammation, and cancer.

This document provides a comprehensive framework and detailed protocols for designing preclinical in vitro and in vivo studies to evaluate the efficacy of this compound. The focus is on two major therapeutic areas where AMPK activation is known to be beneficial: anti-inflammatory and anti-cancer applications.

Hypothesized Mechanism of Action & Signaling Pathway

This compound is reported to activate AMPK.[1] The activation of AMPK can trigger downstream signaling cascades that suppress pro-inflammatory pathways and inhibit cancer cell growth. A primary mechanism for its anti-inflammatory effects may involve the inhibition of the NF-κB pathway. For its anti-cancer effects, AMPK activation can lead to the inhibition of the mTOR pathway, which is crucial for cell proliferation, and the induction of apoptosis.

Cimiracemoside_C_Signaling_Pathway cluster_input Input cluster_core Core Regulator cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Pathway Cim_C This compound AMPK AMPK Cim_C->AMPK Activates NFkB NF-κB AMPK->NFkB Inhibits mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Promotes Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Hypothesized signaling pathway of this compound.

Experimental Design: Anti-Inflammatory Efficacy

The anti-inflammatory potential of this compound can be evaluated using a combination of in vitro and in vivo models.

In Vitro Anti-Inflammatory Studies Workflow

The general workflow involves treating immune cells (e.g., macrophages) with an inflammatory stimulus in the presence or absence of this compound and measuring key inflammatory markers.

In_Vitro_Inflammation_Workflow start Start: Select Macrophage Cell Line (e.g., RAW 264.7) culture Culture and Seed Cells in 96-well or 6-well plates start->culture treat Pre-treat with this compound (various concentrations) culture->treat stimulate Stimulate with LPS (Lipopolysaccharide) treat->stimulate viability Assess Cell Viability (MTT/XTT Assay) stimulate->viability collect Collect Supernatant & Cell Lysate stimulate->collect analysis Data Analysis & IC50 Calculation viability->analysis elisa Quantify Cytokines in Supernatant (ELISA for TNF-α, IL-6) collect->elisa western Analyze Protein Expression in Lysate (Western Blot for p-AMPK, NF-κB) collect->western elisa->analysis western->analysis end End analysis->end

Caption: General workflow for in vitro anti-inflammatory screening.
In Vitro Experimental Protocols

A. Cell Viability Assay (MTT/XTT) This assay determines the cytotoxic concentration of this compound. Metabolically active cells convert tetrazolium salts (MTT, XTT) into a colored formazan product.[3]

  • Protocol (MTT Assay):

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.[4]

    • Treat cells with serial dilutions of this compound for 24-48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][6]

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[3]

B. Cytokine Quantification (ELISA) This protocol measures the secretion of pro-inflammatory cytokines like TNF-α and IL-6 into the cell culture medium.[4]

  • Protocol (Sandwich ELISA):

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[7]

    • Wash the plate and block with an appropriate blocking buffer (e.g., 10% FBS in PBS) for 1 hour.[4][8]

    • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[4]

    • Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.[9]

    • Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes.[10]

    • Wash the plate and add a TMB substrate solution. Stop the reaction with 2N H2SO4.[8]

    • Read the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.[4]

In Vivo Anti-Inflammatory Studies

A. Carrageenan-Induced Paw Edema Model This is a widely used and well-established model for screening acute anti-inflammatory drugs.[11][12]

  • Protocol:

    • Select appropriate animals, such as Wistar rats or Swiss albino mice.

    • Administer this compound orally or via intraperitoneal injection at various doses. A vehicle control group should be included.

    • After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[11]

    • Measure the paw volume or thickness using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Data Presentation: Anti-Inflammatory Studies

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Treatment Duration (h) IC50 (µM)
RAW 264.7 24
RAW 264.7 48
J774A.1 24

| J774A.1 | 48 | |

Table 2: Effect of this compound on LPS-Induced Cytokine Production

Treatment Concentration (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control (No LPS) -
Vehicle + LPS -
This compound + LPS 1
This compound + LPS 10
This compound + LPS 50

| Positive Control (e.g., Dexamethasone) | 1 | | |

Table 3: In Vivo Anti-Inflammatory Effect in Paw Edema Model

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3h % Inhibition of Edema
Vehicle Control - 0%
This compound 10
This compound 50
This compound 100

| Positive Control (e.g., Indomethacin) | 10 | | |

Experimental Design: Anti-Cancer Efficacy

The potential of this compound as an anti-cancer agent can be investigated through its effects on cell viability, apoptosis, and tumor growth in preclinical models.

In Vivo Anti-Cancer Studies Workflow

The workflow for in vivo cancer studies typically involves implanting human tumor cells into immunodeficient mice to establish a xenograft model.[13]

In_Vivo_Cancer_Workflow start Start: Select Cancer Cell Line & Immunodeficient Mice (e.g., Nude, SCID) implant Implant Tumor Cells Subcutaneously (Cell-Derived Xenograft - CDX) start->implant monitor Monitor Tumor Growth until Palpable (e.g., 100-150 mm³) implant->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat Administer this compound (e.g., daily, via oral gavage) randomize->treat measure Measure Tumor Volume & Body Weight (e.g., 2-3 times per week) treat->measure endpoint Continue until Endpoint (e.g., tumor size limit, 21-28 days) measure->endpoint collect Euthanize & Collect Tumors/Tissues endpoint->collect analysis Tumor Weight Measurement, Histology, Western Blot collect->analysis end End: Data Analysis analysis->end

Caption: General workflow for in vivo anti-cancer efficacy testing.
In Vitro and In Vivo Experimental Protocols

A. In Vitro Anti-Proliferative Assay The protocol is identical to the Cell Viability Assay (Section 2.2.A), but uses various cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer). The goal is to determine the IC50 (the concentration that inhibits 50% of cell growth).[14]

B. Western Blot Analysis for Signaling Proteins This technique is used to detect changes in the expression and phosphorylation of key proteins in the AMPK and mTOR signaling pathways.[15]

  • Protocol:

    • Prepare cell lysates from treated and untreated cancer cells using a lysis buffer (e.g., RIPA buffer).

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[16]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature or overnight at 4°C.[16][18]

    • Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-Caspase-3, anti-Actin) overnight at 4°C with gentle shaking.[15]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane again and detect the signal using an ECL (chemiluminescence) substrate.[16]

C. In Vivo Xenograft Tumor Model This model is a cornerstone for evaluating the efficacy of anti-cancer compounds in vivo.[19][20]

  • Protocol:

    • Select an appropriate immunodeficient mouse strain (e.g., Athymic Nude or SCID mice).[13]

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100–150 mm³).

    • Randomize animals into treatment groups (vehicle control, this compound at different doses, positive control).

    • Administer treatment as per the study design (e.g., daily oral gavage).

    • Measure tumor dimensions with calipers 2-3 times a week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Tumor tissue can be used for further analysis, such as histology or Western blotting, to confirm the mechanism of action.[21]

Data Presentation: Anti-Cancer Studies

Table 4: In Vitro Anti-Proliferative Activity of this compound

Cancer Cell Line Tissue of Origin IC50 (µM) after 48h
MCF-7 Breast
MDA-MB-231 Breast
HCT116 Colon
A549 Lung

| DU145 | Prostate | |

Table 5: In Vivo Anti-Tumor Efficacy in Xenograft Model

Treatment Group Dose (mg/kg) Final Tumor Volume (mm³) Final Tumor Weight (g) % Tumor Growth Inhibition (TGI)
Vehicle Control - 0%
This compound 25
This compound 50

| Positive Control (e.g., Cisplatin) | 5 | | | |

References

Application Note and Protocol: Dissolving Cimiracemoside C in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solubilization of Cimiracemoside C in Dimethyl Sulfoxide (DMSO) for use in various research applications. It includes information on solution preparation, storage, and handling to ensure stability and reproducibility in experimental settings.

Introduction

This compound is a triterpenoid glycoside isolated from plants such as Cimicifuga racemosa (Black Cohosh). It is investigated for various biological activities, including potential antidiabetic effects, which may be related to the activation of AMP-activated protein kinase (AMPK). Accurate and consistent preparation of this compound solutions is critical for obtaining reliable results in in vitro and in vivo studies.

Dimethyl Sulfoxide (DMSO) is a highly versatile polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. It is a common solvent for preparing high-concentration stock solutions of compounds for drug discovery and biological research. This protocol outlines the standard procedure for dissolving this compound in DMSO and preparing subsequent working solutions.

Physicochemical Data and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and its solutions. The following table summarizes key data and recommended storage conditions.

ParameterValueReference
Compound This compound
Synonyms Cimicifugoside M
CAS Number 256925-92-5
Molecular Formula C₃₅H₅₆O₉
Molecular Weight 620.8 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol; sparingly soluble in water. A related compound, Cimiracemoside D, is soluble in DMSO up to 100 mg/mL (147.31 mM) with sonication.
Storage (Powder) Desiccate at -20°C
Storage (DMSO Stock Solution) Aliquot and store at -20°C (up to 1 year) or -80°C (up to 2 years) to avoid repeated freeze-thaw cycles.

Experimental Protocols

Materials and Equipment
  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity (≥99.9%)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

Protocol for Preparing a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution. Adjust calculations based on the desired final concentration.

Preparation Steps:

  • Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation. DMSO is highly hygroscopic, and absorbed water can impact both solubility and compound stability.

  • Weighing: Weigh out the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 620.8 g/mol x 1000 mg/g = 6.21 mg

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication (If Necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-15 minutes to aid dissolution. Intermittently vortex the sample.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.

  • Storage: For long-term storage, dispense the stock solution into single-use aliquots and store at -20°C or -80°C.

Protocol for Preparing Aqueous Working Solutions

For most biological assays, the DMSO stock solution must be diluted in an aqueous medium (e.g., cell culture media, phosphate-buffered saline). It is crucial to keep the final DMSO concentration low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.

  • Serial Dilution: Perform serial dilutions of the high-concentration DMSO stock solution into the desired aqueous buffer.

  • Mixing: Add the small volume of the DMSO stock to the larger volume of aqueous buffer and mix immediately and thoroughly to prevent precipitation of the compound.

  • Final Concentration: Ensure the final concentration of DMSO in the assay does not exceed the tolerance level of the experimental system.

Visualized Workflows

The following diagrams illustrate the key processes described in this protocol.

G cluster_workflow Workflow: Preparing this compound Stock Solution A 1. Weigh this compound Powder B 2. Add Anhydrous DMSO A->B C 3. Vortex Thoroughly (1-2 min) B->C D 4. Check for Complete Dissolution C->D E 5. Use Ultrasonic Bath (5-15 min) D->E No F 6. Solution Ready D->F  Yes E->C G 7. Aliquot and Store (-20°C or -80°C) F->G

Caption: A flowchart detailing the step-by-step process for preparing a this compound stock solution in DMSO.

G cluster_logic Logical Flow: From Compound to Assay Solid This compound (Solid Powder) Stock High-Concentration Stock Solution (e.g., 10 mM in DMSO) Solid->Stock Solvent Anhydrous DMSO Solvent->Stock Working Final Working Solution (Low DMSO %) Stock->Working Buffer Aqueous Buffer (e.g., PBS, Media) Buffer->Working Assay Biological Assay (in vitro / in vivo) Working->Assay

Caption: Diagram illustrating the logical progression from solid compound to the final working solution for experimental use.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound fails to dissolve completely 1. Insufficient mixing.2. Low-quality or hydrated DMSO.3. Concentration exceeds solubility limit.1. Continue vortexing and/or use an ultrasonic bath.2. Use a new, sealed bottle of anhydrous DMSO.3. Prepare a more dilute stock solution.
Precipitation upon dilution in aqueous buffer The compound is poorly soluble in the aqueous buffer.1. Mix vigorously immediately after adding the DMSO stock to the buffer.2. Investigate the use of co-solvents or surfactants in the final buffer, such as PEG300 or Tween-80, if compatible with the assay.
Inconsistent experimental results 1. Degradation of the compound in solution.2. Inaccurate pipetting.3. Multiple freeze-thaw cycles.1. Prepare fresh stock solutions. Ensure proper storage conditions are met.2. Verify pipette calibration.3. Use single-use aliquots to avoid freeze-thaw degradation.

Determining In Vivo Dosage of Cimiracemoside C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiracemoside C, a triterpenoid saponin, has garnered interest for its potential therapeutic applications, primarily attributed to its role as an activator of AMP-activated protein kinase (AMPK). As researchers move from in vitro to in vivo models, establishing an appropriate dosage is a critical step for obtaining meaningful and reproducible results. This document provides detailed application notes and protocols to guide the calculation and administration of this compound in preclinical in vivo research. Due to the current lack of published specific in vivo dosage studies for this compound, this guide outlines a systematic approach for determining an effective and well-tolerated dose.

Introduction to this compound and In Vivo Research

This compound is a natural compound that has been identified as an activator of AMPK, a key cellular energy sensor. Activation of AMPK can trigger a cascade of downstream signaling events that regulate metabolism and cellular stress responses. This makes this compound a compound of interest for research into metabolic diseases such as diabetes, as well as conditions with an inflammatory component.

Before initiating large-scale efficacy studies, a dose-finding experiment is essential to determine the optimal dose of this compound that elicits the desired biological response without causing adverse effects. This typically involves administering a range of doses to a small cohort of animals and monitoring for both therapeutic endpoints and signs of toxicity.

Proposed In Vivo Dose-Finding Protocol for this compound

This protocol provides a general framework for a dose-finding study in a rodent model. The specific parameters should be adapted based on the research question and the chosen animal model.

Animal Model Selection

The choice of animal model will depend on the therapeutic area of interest. Given that this compound is an AMPK activator, relevant models include:

  • Metabolic Disease: Diet-induced obese (DIO) mice or rats, db/db mice, or streptozotocin (STZ)-induced diabetic mice or rats.

  • Inflammation: Lipopolysaccharide (LPS)-induced inflammation models or carrageenan-induced paw edema models.

Vehicle Selection and Formulation

The solubility of this compound will dictate the appropriate vehicle for administration. Based on information for similar compounds, a common approach is to first dissolve the compound in a small amount of an organic solvent and then dilute it in an aqueous vehicle.

Recommended Vehicle Formulation:

  • Dissolve this compound in DMSO to create a stock solution.

  • For the final working solution, dilute the DMSO stock in a vehicle such as corn oil or a solution of 20% Solutol HS 15 in saline.

  • The final concentration of DMSO in the administered solution should be kept low (ideally below 5%) to avoid solvent-related toxicity.

Administration Route

The choice of administration route will depend on the desired pharmacokinetic profile and the experimental design.

  • Oral Gavage (PO): Suitable for assessing oral bioavailability and for chronic dosing studies.

  • Intraperitoneal Injection (IP): Often used in acute studies to ensure rapid and complete absorption into the systemic circulation.

Experimental Protocol for a Dose-Finding Study
  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to treatment groups (e.g., n=5-8 animals per group). Include a vehicle control group.

  • Dose Selection: Based on dosages of other triterpenoid saponins found in the literature, a suggested starting range for a dose-finding study could be:

    • Low Dose: 1 mg/kg

    • Mid Dose: 10 mg/kg

    • High Dose: 50 mg/kg

  • Administration: Administer the selected doses of this compound or vehicle to the respective groups.

  • Monitoring:

    • Efficacy Endpoints: Measure relevant biomarkers at appropriate time points. For a diabetes model, this could include blood glucose and insulin levels. For an inflammation model, this could involve measuring pro-inflammatory cytokines.

    • Toxicity Assessment: Observe animals daily for any signs of toxicity, including changes in body weight, food and water intake, and general behavior.

  • Data Analysis: Analyze the data to determine the dose that produces a significant therapeutic effect without causing overt toxicity. This will be the dose to use in subsequent, larger-scale efficacy studies.

Quantitative Data Summary

The following table provides a hypothetical structure for summarizing the data from a dose-finding study.

Treatment GroupDose (mg/kg)Administration RouteKey Efficacy Endpoint (e.g., % reduction in blood glucose)Body Weight Change (%)Observations of Toxicity
Vehicle Control0PO or IP0%+/- 5%None
This compound1PO or IP
This compound10PO or IP
This compound50PO or IP

Signaling Pathway and Experimental Workflow Diagrams

This compound and the AMPK Signaling Pathway

This compound is known to activate AMPK. The diagram below illustrates the simplified AMPK signaling cascade.

AMPK_Pathway Cimiracemoside_C This compound AMPK AMPK Cimiracemoside_C->AMPK Activates Downstream_Targets Downstream Targets AMPK->Downstream_Targets Phosphorylates Upstream_Kinases Upstream Kinases (e.g., LKB1) Upstream_Kinases->AMPK Activates Metabolic_Stress Metabolic Stress (e.g., increased AMP/ATP ratio) Metabolic_Stress->Upstream_Kinases Catabolic_Pathways Increased Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) Downstream_Targets->Catabolic_Pathways Anabolic_Pathways Decreased Anabolic Pathways (e.g., Protein Synthesis, Lipogenesis) Downstream_Targets->Anabolic_Pathways

Caption: Simplified AMPK signaling pathway activated by this compound.

Experimental Workflow for In Vivo Dose-Finding Study

The following diagram outlines the logical flow of the proposed dose-finding experiment.

Experimental_Workflow Start Start: Animal Model Selection (e.g., DIO Mice) Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Random Group Assignment (Vehicle, Low, Mid, High Dose) Acclimatization->Grouping Dosing This compound Administration (PO or IP) Grouping->Dosing Monitoring Monitoring: - Efficacy Endpoints - Toxicity Signs Dosing->Monitoring Data_Collection Data Collection and Analysis Monitoring->Data_Collection Dose_Selection Optimal Dose Selection for Efficacy Studies Data_Collection->Dose_Selection

Caption: Workflow for a this compound in vivo dose-finding study.

Conclusion

While specific, peer-reviewed in vivo dosage information for this compound is not yet available, the protocols and guidelines presented here provide a robust framework for researchers to systematically determine an effective and safe dose for their preclinical studies. By carefully selecting the animal model, vehicle, and administration route, and by conducting a thorough dose-finding study, researchers can confidently proceed to larger-scale efficacy trials to investigate the therapeutic potential of this compound. It is imperative to adhere to ethical guidelines for animal research and to consult with institutional animal care and use committees throughout the experimental process.

Application Note: Spectroscopic Analysis of Cimiracemoside C for Identification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the spectroscopic analysis and identification of Cimiracemoside C, a triterpenoid saponin isolated from plants of the Actaea genus. The methods described herein utilize Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to enable unambiguous structural elucidation and confirmation. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a cycloartane triterpenoid saponin found in medicinal plants such as Actaea racemosa (Black Cohosh).[1][2] Its molecular formula is C₃₅H₅₆O₉, with a molecular weight of 620.8 g/mol .[1] As an active component of plants used in traditional medicine, accurate identification of this compound is crucial for quality control, standardization of herbal products, and further pharmacological research. Notably, this compound has been identified as an activator of AMP-activated protein kinase (AMPK), suggesting potential therapeutic applications in metabolic diseases like type 2 diabetes.[2]

This application note outlines a systematic approach using modern spectroscopic techniques—MS, NMR, and IR—to identify and characterize this compound.

Experimental Protocols

High-purity this compound is required for accurate spectroscopic analysis. A general workflow for its extraction and isolation is as follows:

  • Extraction: Dried and powdered plant material (e.g., rhizomes of Actaea racemosa) is subjected to solvent extraction, typically with 85% methanol.[3]

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on polarity.

  • Chromatographic Purification: The target fraction (often the ethyl acetate or butanol fraction for saponins) is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) followed by purification using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

High-resolution mass spectrometry is used to determine the exact mass and elemental composition.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Protocol:

    • Prepare a dilute solution of purified this compound (approx. 10 µg/mL) in a suitable solvent like methanol.

    • Infuse the sample directly into the ESI source or inject it via an LC system.

    • Acquire the mass spectrum in positive ion mode. Common adducts to look for are [M+H]⁺, [M+Na]⁺, and [M+K]⁺.

    • The high-resolution data will provide the exact mass, which can be used to confirm the elemental composition (C₃₅H₅₆O₉).

    • Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data, which provides structural information about the aglycone and sugar moiety.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Protocol:

    • Dissolve 5-10 mg of purified this compound in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅).

    • Acquire a suite of NMR spectra, including:

      • ¹H NMR: To observe the proton environment.

      • ¹³C NMR: To observe the carbon skeleton.

      • 2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, allowing for the complete assignment of the structure.

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Protocol:

    • Prepare the sample using a suitable method (e.g., KBr pellet or as a thin film on a salt plate).

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for functional groups expected in a triterpenoid saponin.

Data Presentation and Interpretation

The data obtained from the spectroscopic analyses should be carefully tabulated for clear interpretation and comparison with literature values.

The high-resolution mass spectrum should confirm the molecular formula. The expected monoisotopic mass is 620.3924 Da.[1]

Table 1: High-Resolution MS Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ 621.3997 Fill Data
[M+Na]⁺ 643.3816 Fill Data
MS/MS Fragments Description Observed m/z
Fill Data Loss of sugar moiety (Arabinose) Fill Data
Fill Data Aglycone fragment Fill Data
Fill Data Other significant fragments Fill Data

(Note: Table to be populated with experimentally acquired data)

The ¹H and ¹³C NMR spectra will reveal the detailed structure. The presence of signals corresponding to the triterpenoid core and the arabinose sugar moiety are key identifiers.

Table 2: Key ¹H NMR and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Position ¹³C NMR (δ ppm) ¹H NMR (δ ppm, J in Hz)
Aglycone
C-3 Fill Data Fill Data
C-9 Fill Data Fill Data
C-15 Fill Data Fill Data
C-16 Fill Data Fill Data
C-23 Fill Data Fill Data
C-24 Fill Data Fill Data
C-25 Fill Data Fill Data
Sugar (α-L-Arabinopyranoside)
C-1' Fill Data Fill Data (anomeric proton)
C-2' Fill Data Fill Data
C-3' Fill Data Fill Data
C-4' Fill Data Fill Data
C-5' Fill Data Fill Data

(Note: Table to be populated with experimentally acquired data from 1D and 2D NMR experiments)

The IR spectrum provides evidence for key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3400 Strong, Broad O-H stretch (hydroxyl groups)
~2950-2850 Strong C-H stretch (aliphatic)
~1160 Medium C-O-C stretch (ether/glycosidic linkage)[4]
~1070 Strong C-O stretch (alcohols)

(Note: Table to be populated with experimentally acquired data)

Workflow and Signaling Pathway Diagrams

The logical flow from sample preparation to final structural confirmation is a critical component of the identification process.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion p1 Plant Material (e.g., Actaea racemosa) p2 Solvent Extraction (85% Methanol) p1->p2 p3 Crude Extract p2->p3 p4 Fractionation & HPLC p3->p4 p5 Purified this compound p4->p5 a1 Mass Spectrometry (MS) (Exact Mass & Formula) p5->a1 a2 NMR Spectroscopy (1H, 13C, 2D) p5->a2 a3 IR Spectroscopy (Functional Groups) p5->a3 c1 Data Interpretation a1->c1 a2->c1 a3->c1 c2 Structural Confirmation of This compound c1->c2

Caption: Experimental workflow for the identification of this compound.

This compound is known to activate AMPK, a central regulator of cellular energy homeostasis.[2] This pathway is a key target in the research of metabolic diseases.

G cluster_downstream Downstream Effects of AMPK Activation compound This compound ampk AMPK (Energy Sensor) compound->ampk activates anabolic Anabolic Pathways (e.g., Lipid & Protein Synthesis) ampk->anabolic inhibits catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) ampk->catabolic stimulates atp_consume ATP Consumption ↓ anabolic->atp_consume atp_produce ATP Production ↑ catabolic->atp_produce

Caption: Simplified AMPK signaling pathway activated by this compound.

Conclusion

The combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a robust and reliable methodology for the unambiguous identification and structural elucidation of this compound. The protocols and data interpretation guidelines presented in this application note serve as a comprehensive resource for researchers working with this and other related triterpenoid saponins, ensuring accuracy and reproducibility in natural product research and development.

References

Application Note: Quantitative Analysis of Cimiracemoside C in Botanical Dietary Supplements for Product Authenticity and Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Black cohosh (Actaea racemosa L., syn. Cimicifuga racemosa L.) is a popular botanical dietary supplement used primarily for alleviating symptoms associated with menopause.[1] The quality and authenticity of commercially available black cohosh products can be a significant concern, with reports of adulteration and considerable variability in constituent amounts.[1][2] Triterpene glycosides are considered the main active components of black cohosh.[3] Among them, Cimiracemoside C has been identified as a key chemical marker that can distinguish authentic North American black cohosh from related Asian Actaea species, which are common adulterants.[1] Asian species often contain cimifugin but lack this compound.[1] Therefore, robust analytical methods for the quantification of this compound are critical for the quality control and authentication of black cohosh dietary supplements.[4] This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Principle

This method utilizes the separation power of liquid chromatography combined with the sensitivity and specificity of mass spectrometry to identify and quantify this compound in complex botanical matrices.[5] The sample is first extracted from the dietary supplement form (e.g., capsule, tablet). The extract is then injected into an HPLC system where this compound is separated from other components on a reversed-phase C18 column. The eluent is introduced into a mass spectrometer, where this compound is ionized and its specific mass-to-charge ratio (m/z) is detected and quantified.[1][3] This hyphenated technique provides high accuracy and precision for regulatory and research purposes.[5]

Experimental Protocols

1. Sample Preparation Protocol

This protocol is adapted for various forms of dietary supplements, such as capsules, tablets, or raw extracts.

A. For Triterpene Glycoside Analysis (Capsules/Tablets):

  • Obtain a composite sample by weighing and finely grinding the contents of multiple capsules or several tablets to ensure homogeneity.[6] For example, a composite of 8-16 capsules or 6-15 tablets can be used.[1]

  • Accurately weigh a portion of the homogenized powder.

  • Dissolve the powder in a 50 mL solution of 0.5% sodium hydroxide (NaOH) in water.[1]

  • Sonicate the solution for 10 minutes to ensure complete dissolution and extraction.

  • Filter the solution through a 0.45 μm nylon membrane filter into an HPLC vial for analysis.[1]

B. For General Constituent Analysis (Extracts/Powders):

  • Accurately weigh approximately 200 mg of the botanical extract or reference material.[6]

  • Add 5 mL of an extraction solvent consisting of 80:20:0.1 methanol:water:formic acid.[6]

  • Vortex the mixture thoroughly and sonicate for a specified period to ensure efficient extraction.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.45 μm filter into an HPLC vial for analysis.[1]

2. Standard Preparation Protocol

  • Procure a certified reference standard of this compound.[7]

  • Prepare a stock solution by accurately weighing the standard and dissolving it in the extraction solvent (80:20:0.1 methanol:water:formic acid) to a target concentration of approximately 2000 µg/mL.[6]

  • From the stock solution, prepare a series of working standard solutions at different concentrations (e.g., ranging from 1 µg/mL to 300 µg/mL) by serial dilution with the same solvent.

  • These working standards will be used to generate a calibration curve for the quantification of this compound in the test samples.

3. HPLC-MS Analytical Method

The following are typical parameters for an HPLC-MS system. These should be optimized for the specific instrumentation used.

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Reversed-phase C18 column (e.g., 3 x 150 mm, 2.7 µm particle size)[8]

  • Mobile Phase A: 0.1% Acetic Acid in Water[8]

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile[8]

  • Flow Rate: 0.4 mL/min[8]

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-12 min: Linear gradient to 90% B

    • 12-18 min: Hold at 90% B

    • 18-25 min: Return to 10% B

    • 25-30 min: Re-equilibration at 10% B[8]

  • Column Temperature: 30 °C[8]

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple Quadrupole or QTOF Mass Spectrometer[9]

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

    • For SIM mode, monitor for the protonated molecule [M+H]⁺ of this compound at m/z 621.[1]

    • For MRM mode, specific precursor-product ion transitions should be optimized for enhanced selectivity and sensitivity.

Data Presentation

The quantity of this compound and other triterpene glycosides can vary significantly among different black cohosh products. The presence of this compound is a primary indicator of authentic Actaea racemosa.

Table 1: Representative Content of Triterpene Glycosides in Black Cohosh Samples

Sample TypeAnalytical MethodMajor Triterpene Glycosides MeasuredTotal Content (% w/w)This compound DetectedReference
Modern Black CohoshHPLC-PDA23-epi-26-deoxyactein, actein, this compound, cimigenoside4.43% - 4.73%Yes[10]
Modern Black CohoshLC-MS23-epi-26-deoxyactein, actein, this compound, cimigenoside4.06% - 5.18%Yes[10]
85-Year-Old Herbarium SampleHPLC-PDA23-epi-26-deoxyactein, actein, this compound, cimigenoside~4.43%Yes[10]
Commercial Product C-1LC-MS-Not QuantifiedNo[1]
Commercial Product C-3LC-MS-Not QuantifiedNo[1]
Commercial Product T-3LC-MS-Not QuantifiedNo[1]
Commercial Product C-5LC-MS-Not QuantifiedYes (with adulterant)[1]

Note: The absence of this compound in products C-1, C-3, and T-3, coupled with the detection of another marker, cimifugin, indicated that they were made from Asian Actaea species instead of black cohosh.[1]

Visualizations

dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor = "#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_analysis" { label = "Analysis"; bgcolor = "#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];

}

subgraph "cluster_quant" { label = "Quantification & Reporting"; bgcolor = "#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"];

}

Filter -> HPLC [lhead=cluster_analysis, label="Inject into\nHPLC-MS"]; Data -> Quantify [lhead=cluster_quant]; } Caption: Workflow for the analysis of this compound in supplements.

dot digraph "Authentication_Logic" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Analyze Botanical\nSupplement Extract", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

d1 [label="Is this compound\nDetected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.2];

d2 [label="Is Cimifugin\nDetected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.2];

res1 [label="Authentic\nActaea racemosa\n(Black Cohosh)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; res2 [label="Adulterated with\nAsian Actaea Species", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; res3 [label="Potential Adulteration\n(Contains both species)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; res4 [label="Not Black Cohosh or\nPoor Quality Extract", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> d1; d1 -> res1 [label=" Yes"]; d1 -> d2 [label=" No"];

d2 -> res2 [label=" Yes"]; d2 -> res4 [label=" No"];

res1 -> d2 [style=dashed, arrowhead=open, label="Check for\nco-occurrence"]; d2 -> res3 [label=" Yes (if this compound\nalso present)", style=dashed, arrowhead=open, headport="w", tailport="e"]; } Caption: Authentication logic for Black Cohosh supplements.

References

Troubleshooting & Optimization

Technical Support Center: Improving Cimiracemoside C Solubility for Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving adequate aqueous solubility of promising compounds like Cimiracemoside C is a critical step in experimental design and therapeutic development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with this sparingly soluble triterpenoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a triterpenoid glycoside isolated from plants of the Cimicifuga species.[1] Like many complex natural products, it is sparingly soluble in water, which can significantly hinder its use in aqueous-based assays and preclinical studies, potentially impacting bioavailability and therapeutic efficacy.

Q2: What are the general approaches to improve the aqueous solubility of poorly soluble compounds like this compound?

A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization, nanosuspension), and creating solid dispersions in inert carriers. Chemical methods involve the use of co-solvents, complexation agents like cyclodextrins, and pH adjustment.[2][3][4]

Q3: Are there any specific starting points or published methods for solubilizing this compound?

A3: Yes, a published protocol demonstrates that a clear solution of this compound at a concentration of ≥ 0.5 mg/mL can be achieved. This method involves first dissolving the compound in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted with a 20% solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.[5]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Precipitation occurs when adding this compound to an aqueous buffer. This compound has very low intrinsic water solubility.Pre-dissolve this compound in a small amount of a water-miscible organic solvent like DMSO before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
The desired concentration in an aqueous solution cannot be reached, even with a co-solvent. The solubilizing capacity of the co-solvent system may be insufficient at the desired concentration.Consider using a complexation agent such as a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used to encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[6][7]
The prepared solution is not stable and shows precipitation over time. The solution may be supersaturated, or the compound may be degrading.Prepare fresh solutions for each experiment. If using a co-solvent/cyclodextrin system, ensure the components are thoroughly mixed and consider storing stock solutions at -20°C or -80°C as recommended.[5] For long-term stability, preparing a solid dispersion of this compound may be a more suitable approach.
The use of a co-solvent or cyclodextrin is interfering with the biological assay. The excipients themselves may have biological activity or interfere with assay components.Run appropriate vehicle controls in your experiments to account for any effects of the co-solvent or cyclodextrin. If interference is observed, it may be necessary to explore alternative solubilization techniques, such as creating a solid dispersion and then dissolving the resulting powder.

Quantitative Solubility Data

The following table summarizes available solubility data for this compound and related compounds to provide a baseline for experimental design.

CompoundSolvent/SystemAchieved ConcentrationReference
This compound 10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 0.5 mg/mL (0.81 mM)[5]
Cimiracemoside D 10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 0.83 mg/mL (1.22 mM)[8]
Triterpenoid Glycosides (from Cimicifuga racemosa extract) Aqueous buffer (pH 7.5)High Solubility (BCS Class I)[5]
This compound MethanolSoluble[1]
This compound WaterSparingly soluble[1]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent and Cyclodextrin

This protocol is adapted from a method used for this compound.[5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 5.0 mg/mL).

  • To prepare the final working solution, add 1 part of the this compound stock solution to 9 parts of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is obtained. Gentle heating or sonication can be used to aid dissolution if necessary.[5]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This is a general method that can be adapted for this compound.[2][3]

Materials:

  • This compound

  • A suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • A suitable organic solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolve both this compound and the chosen carrier in the organic solvent.

  • The solvent is then removed under vacuum (e.g., using a rotary evaporator).

  • The resulting solid mass is further dried to remove any residual solvent.

  • The dried solid dispersion can then be ground into a powder and stored in a desiccator. This powder can be subsequently dissolved in an aqueous medium.

Signaling Pathway and Experimental Workflow Diagrams

This compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1]

AMPK_Signaling_Pathway cluster_downstream Downstream Effects Cimiracemoside_C This compound AMPK AMPK Cimiracemoside_C->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ACC ACC AMPK->ACC Inhibits CPT1 CPT1 AMPK->CPT1 Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes LKB1 LKB1 LKB1->AMPK Activates CAMKK2 CAMKK2 CAMKK2->AMPK Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increases

Caption: this compound activates the AMPK signaling pathway.

Experimental_Workflow cluster_solubilization Solubilization Method cluster_application Application Start Start: Insoluble This compound Co_Solvent Co-solvent/ Cyclodextrin Start->Co_Solvent Solid_Dispersion Solid Dispersion Start->Solid_Dispersion Aqueous_Solution Aqueous Solution of This compound Co_Solvent->Aqueous_Solution Solid_Dispersion->Aqueous_Solution In_Vitro_Assay In Vitro Assay Aqueous_Solution->In_Vitro_Assay In_Vivo_Study In Vivo Study Aqueous_Solution->In_Vivo_Study End End: Biological Data In_Vitro_Assay->End In_Vivo_Study->End

Caption: Workflow for solubilizing this compound for experiments.

References

Overcoming Cimiracemoside C precipitation in buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cimiracemoside C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a specific focus on preventing the precipitation of this compound in buffer solutions.

Troubleshooting Guide: Overcoming this compound Precipitation

Issue: this compound precipitates out of solution when preparing working concentrations in aqueous buffers.

This is a common issue stemming from the physicochemical properties of this compound, a triterpenoid saponin. It is sparingly soluble in water and aqueous buffers, which can lead to precipitation, especially at higher concentrations or upon changes in temperature or solvent composition.

Recommended Protocol for Preparing this compound Solutions for In Vitro Experiments:

This protocol is designed to minimize precipitation and ensure a homogenous solution for cell-based assays and other in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Target aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium like DMEM)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

  • Water bath or incubator set to 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh the desired amount of this compound powder and dissolve it in pure DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing. Gentle warming to 37°C for a few minutes may aid dissolution.

    • Note: This DMSO stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (Optional but Recommended):

    • If a large dilution factor is required, it is advisable to perform one or more serial dilutions of the DMSO stock solution in DMSO to create intermediate stocks. This helps to avoid a drastic change in solvent polarity in the final step.

  • Dilute to the Final Working Concentration:

    • Pre-warm your target aqueous buffer (e.g., cell culture medium) to 37°C. This is crucial as solubility often decreases at lower temperatures.

    • Add the this compound DMSO stock solution dropwise to the pre-warmed buffer while gently vortexing or swirling the tube. Do not add the buffer to the DMSO stock.

    • The final concentration of DMSO in your working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity. It is essential to determine the maximum DMSO tolerance for your specific cell line.

  • Final Check:

    • After dilution, visually inspect the solution for any signs of precipitation (e.g., cloudiness, crystals). If precipitation is observed, you may need to lower the final concentration of this compound or slightly increase the final DMSO concentration (while remaining within the tolerated limit for your cells).

    • Using the prepared solution immediately is recommended for best results.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately upon addition to my buffer. What went wrong?

A1: This is likely due to a rapid change in solvent polarity and/or the buffer being at a low temperature. To resolve this:

  • Always prepare a stock solution in 100% DMSO first.

  • Ensure your aqueous buffer is pre-warmed to 37°C.

  • Add the DMSO stock to the buffer dropwise while gently mixing.

Q2: The solution was clear initially, but a precipitate formed over time in the incubator. Why did this happen?

A2: This can be due to several factors:

  • Temperature fluctuations: Ensure the incubator maintains a stable temperature.

  • pH shift: The CO2 environment in an incubator can slightly lower the pH of the medium, which may affect solubility. Ensure your medium is adequately buffered (e.g., with HEPES) if you suspect this is an issue.

  • Interaction with media components: this compound might interact with salts or proteins in the cell culture medium over time, leading to the formation of insoluble complexes. Preparing the working solution fresh before each experiment is the best practice.

Q3: What is the maximum soluble concentration of this compound in PBS or cell culture media?

Q4: Can I use sonication to dissolve the precipitate?

A4: Gentle sonication in a water bath can be used to aid in the dissolution of the initial DMSO stock solution. If precipitation occurs after dilution in an aqueous buffer, sonication might temporarily resuspend the compound, but it may not create a stable solution. It is preferable to optimize the preparation method to prevent precipitation in the first place.

Q5: Are there any alternative solvents to DMSO?

A5: For triterpenoid saponins, ethanol can sometimes be used as a primary solvent. However, DMSO is generally more effective for achieving high-concentration stock solutions. If using ethanol, be mindful of its potential effects on your specific cell line.

Data and Protocols

Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₃₅H₅₆O₉--INVALID-LINK--
Molecular Weight 620.8 g/mol --INVALID-LINK--
Appearance White to off-white powderGeneric
Solubility Soluble in methanol; Sparingly soluble in water[Various Suppliers]
Storage Store powder at -20°C. Store DMSO stock solutions in aliquots at -20°C or -80°C.[Various Suppliers]
Experimental Protocol: Determining Maximum Soluble Concentration

To empirically determine the maximum soluble concentration of this compound in your specific buffer:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Pre-warm your target buffer (e.g., DMEM + 10% FBS) to 37°C.

  • In a series of microcentrifuge tubes, prepare serial dilutions of your this compound stock into the pre-warmed buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.1%).

  • Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment (e.g., 24, 48 hours).

  • Visually inspect the tubes for any signs of precipitation at different time points. The highest concentration that remains clear is your working maximum soluble concentration.

Visualizations

Troubleshooting Workflow for this compound Precipitation

G Troubleshooting this compound Precipitation start Start: this compound Precipitation Observed check_stock Is a high-concentration stock in 100% DMSO being used? start->check_stock prepare_stock Action: Prepare a 10-20 mM stock solution in 100% DMSO. check_stock->prepare_stock No check_temp Is the aqueous buffer pre-warmed to 37°C? check_stock->check_temp Yes prepare_stock->check_temp warm_buffer Action: Pre-warm the buffer to 37°C before use. check_temp->warm_buffer No check_addition Is the DMSO stock being added dropwise to the buffer with mixing? check_temp->check_addition Yes warm_buffer->check_addition correct_addition Action: Add DMSO stock slowly to the buffer while vortexing. check_addition->correct_addition No check_dmso_conc Is the final DMSO concentration <0.5%? check_addition->check_dmso_conc Yes correct_addition->check_dmso_conc adjust_dmso Action: Optimize final DMSO concentration. Test cell tolerance. check_dmso_conc->adjust_dmso No check_final_conc Is the final this compound concentration too high? check_dmso_conc->check_final_conc Yes adjust_dmso->check_final_conc lower_conc Action: Lower the final working concentration. Determine max solubility. check_final_conc->lower_conc Yes success Result: Clear Solution check_final_conc->success No lower_conc->success

Caption: A step-by-step workflow to diagnose and resolve this compound precipitation issues.

AMPK Signaling Pathway Activated by this compound

This compound has been reported to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

AMPK_Pathway Simplified AMPK Signaling Pathway Cim This compound AMPK AMPK Activation Cim->AMPK Activates Catabolic Catabolic Pathways (ATP Production) AMPK->Catabolic Anabolic Anabolic Pathways (ATP Consumption) AMPK->Anabolic FAO Fatty Acid Oxidation Catabolic->FAO Glycolysis Glycolysis Catabolic->Glycolysis Gluconeo Gluconeogenesis Anabolic->Gluconeo Lipid_Synth Lipid Synthesis Anabolic->Lipid_Synth Protein_Synth Protein Synthesis Anabolic->Protein_Synth

Caption: this compound activates AMPK, promoting energy-producing and inhibiting energy-consuming pathways.

Cimiracemoside C stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cimiracemoside C during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored desiccated at -20°C. Under these conditions, the compound is expected to be stable. Studies on triterpenoid glycosides from Actaea racemosa (Black Cohosh), the plant source of this compound, have shown that these compounds are stable for at least 9 weeks under various temperature and humidity conditions, suggesting good stability of the solid form.[1][2][3][4]

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into tightly sealed vials to minimize freeze-thaw cycles, and stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). It is also advisable to protect solutions from light.

Q3: What are the primary degradation pathways for this compound?

A3: The most probable degradation pathway for this compound, a triterpenoid glycoside, is the hydrolysis of the glycosidic bond that links the sugar moiety (arabinopyranoside) to the triterpenoid aglycone. This can be accelerated by exposure to acidic or alkaline conditions and high temperatures. While generally stable, heating extracts of Cimicifuga species to 90-95°C has been shown to reduce or eliminate many triterpene glycoside peaks in HPLC analysis, indicating thermal degradation is a concern at elevated temperatures.[5]

Q4: Can I expect significant degradation of this compound under typical experimental conditions?

A4: Under standard experimental conditions (e.g., neutral pH, room temperature for short durations), significant degradation of this compound is not expected. Triterpenoid glycosides from its native plant have demonstrated considerable stability.[1][2][3][4] However, prolonged exposure to harsh conditions like strong acids or bases, or high heat, can lead to degradation.

Troubleshooting Guide

Observed Issue Potential Cause (Stability-Related) Recommended Action
Unexpected or inconsistent biological activity in assays. Degradation of this compound in stock solutions due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature).Prepare fresh stock solutions from solid compound stored at -20°C. Aliquot new stock solutions for single use to avoid freeze-thaw cycles. Verify the concentration and purity of the stock solution using a suitable analytical method like HPLC.
Appearance of new, unexpected peaks in HPLC chromatograms. Partial degradation of this compound into its aglycone and sugar moiety, or other degradation byproducts, due to harsh experimental conditions (e.g., acidic or basic buffers, high temperatures).Analyze a sample of the original, undegraded this compound as a reference. If new peaks are present, consider if the experimental conditions could be causing hydrolysis. Adjust the pH to be closer to neutral and avoid high temperatures if possible. Use HPLC-MS to identify the molecular weights of the new peaks to confirm if they correspond to the aglycone or other derivatives.
Reduced peak area for this compound in a time-course experiment. The compound may be degrading over the course of the experiment.Evaluate the stability of this compound under the specific experimental conditions (buffer, temperature, light exposure) in the absence of other reactants. This can be done by incubating the compound under the experimental conditions and analyzing samples at different time points by HPLC.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature.

  • Thermal Degradation: Heat the solid compound at 80°C.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.

3. Sampling and Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method (see below). The goal is to achieve 10-30% degradation of the parent compound.[6]

4. Recommended HPLC-PDA Method:

  • This method is adapted from studies on triterpenoid glycosides from Actaea racemosa.[2]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • 0-40 min: 5-50% A

    • 40-45 min: 50-60% A

    • 45-55 min: 60-80% A

    • 55-60 min: 80-100% A

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector at 203 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Condition Duration Notes
Solid -20°C, DesiccatedLong-termProtect from moisture.
Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light.
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.

Table 2: Typical Conditions for Forced Degradation Studies

Stress Condition Reagent/Parameter Typical Temperature
Acid Hydrolysis 0.1 M - 1 M HClRoom Temperature to 80°C
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temperature to 80°C
Oxidation 3% - 30% H₂O₂Room Temperature
Thermal 40°C - 80°C (in 10°C increments)N/A
Photolytic UV and/or visible lightRoom Temperature

Visualizations

G cluster_storage Long-Term Storage cluster_conditions Storage Conditions Solid_C Solid this compound Solid_Storage -20°C Desiccated Solid_C->Solid_Storage Recommended Solution_C This compound Solution Solution_Storage -80°C Aliquoted Protected from Light Solution_C->Solution_Storage Recommended

Caption: Recommended long-term storage conditions for this compound.

G cluster_stress Stress Factors Cimiracemoside_C This compound (Triterpenoid Glycoside) Degradation Degradation Cimiracemoside_C->Degradation Aglycone Triterpenoid Aglycone Degradation->Aglycone Hydrolysis of Glycosidic Bond Sugar Arabinopyranoside Degradation->Sugar Acid Acid (H+) Acid->Degradation Base Base (OH-) Base->Degradation Heat High Temperature Heat->Degradation

Caption: Primary degradation pathway of this compound.

G Start Start Forced Degradation Study Prepare_Sample Prepare this compound Solution (1 mg/mL) Start->Prepare_Sample Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Sample->Apply_Stress Sample_Timepoints Sample at Multiple Time Points Apply_Stress->Sample_Timepoints Neutralize Neutralize Acid/Base Samples Sample_Timepoints->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Evaluate Evaluate Degradation Profile (Target 10-30% Degradation) Analyze->Evaluate

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing HPLC Gradients for Cimiracemoside C Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the chromatographic analysis of Cimiracemoside C. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the successful separation of this and other related triterpenoid saponins.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for an HPLC method for this compound separation?

A1: A common starting point for the separation of this compound and other triterpenoid saponins is Reverse-Phase HPLC (RP-HPLC).[1] Due to their chemical structure, a C18 column is the most frequently used stationary phase. The mobile phase typically consists of a gradient elution using water and an organic solvent like acetonitrile or methanol.[1][2] To improve peak shape and resolution, a small amount of acid, such as formic acid or phosphoric acid, is often added to the aqueous mobile phase.[3][4] Detection can be challenging as many triterpenoid saponins lack a strong UV chromophore, necessitating detection at low wavelengths (e.g., 205-210 nm) or the use of more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).[5][6]

Q2: How does the mobile phase composition affect the separation of this compound?

A2: The mobile phase composition is a critical factor in achieving optimal separation. In RP-HPLC, increasing the organic solvent (e.g., acetonitrile) concentration will decrease the retention time of this compound. A gradient elution, where the concentration of the organic solvent is gradually increased, is generally required to separate complex mixtures containing multiple saponins.[7] The choice between acetonitrile and methanol can also influence selectivity due to differences in their solvent properties. Adding an acidifier like formic acid helps to suppress the ionization of any acidic functional groups, leading to sharper, more symmetrical peaks.

Q3: What are the key parameters to adjust when optimizing the gradient?

A3: When optimizing a gradient method, the key parameters to consider are the initial and final organic solvent concentrations, the gradient slope (how quickly the concentration changes), and the gradient time. A shallower gradient (a slower increase in organic solvent) generally provides better resolution between closely eluting peaks but also results in a longer run time. Conversely, a steeper gradient will shorten the run time but may sacrifice resolution.

Experimental Protocols

Recommended Starting HPLC Protocol for this compound

This protocol provides a robust starting point for the method development of this compound separation.

Parameter Condition Rationale
HPLC System UHPLC or HPLC system with a binary or quaternary pumpStandard equipment for chromatographic separations.
Column C18, 2.1 x 100 mm, 1.8 µmA common choice for separating triterpenoid saponins.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape.
Mobile Phase B AcetonitrileCommon organic solvent for RP-HPLC.
Gradient See Table 2 belowA gradient is necessary to elute a range of saponins.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 5 µLAdjust based on sample concentration.
Detector DAD/UV at 210 nm or ELSD/MSLow UV wavelength is needed; ELSD/MS for better sensitivity.
Table 2: Example Gradient Elution Program
Time (min) % Mobile Phase B (Acetonitrile)
0.030
20.070
25.095
28.095
28.130
35.030

Troubleshooting Guides

Issue 1: Poor Resolution or Co-eluting Peaks

Poor resolution between this compound and other components is a common challenge. The following steps can help to improve the separation.

G cluster_0 Troubleshooting: Poor Resolution start Poor Resolution or Co-elution step1 Decrease Gradient Slope (e.g., extend gradient time) start->step1 step2 Optimize Mobile Phase (Try Methanol instead of Acetonitrile) step1->step2 step3 Adjust pH (Vary Formic Acid concentration) step2->step3 step4 Decrease Flow Rate step3->step4 end Resolution Improved step4->end

Caption: Workflow for improving peak resolution.

Detailed Steps:

  • Decrease the Gradient Slope: A slower increase in the organic solvent concentration provides more time for the analytes to interact with the stationary phase, often leading to better separation. Try doubling the gradient time while keeping the initial and final mobile phase compositions the same.

  • Change the Organic Modifier: The selectivity of the separation can be altered by switching from acetonitrile to methanol or using a combination of both. This changes the interactions between the analytes, mobile phase, and stationary phase.

  • Adjust Mobile Phase pH: If working with ionizable compounds, slight adjustments to the pH by varying the concentration of formic acid can influence retention and selectivity.

  • Reduce the Flow Rate: Lowering the flow rate can enhance separation efficiency, although it will increase the analysis time.

Issue 2: Peak Tailing

Peak tailing can compromise peak integration and reduce the accuracy of quantification. This is often caused by secondary interactions between the analyte and the stationary phase.

G cluster_1 Troubleshooting: Peak Tailing start Peak Tailing Observed step1 Check Mobile Phase pH (Ensure sufficient acidification) start->step1 step2 Lower Sample Concentration (Avoid column overload) step1->step2 step3 Use a Different Column (e.g., one with different end-capping) step2->step3 step4 Check for Column Contamination (Flush with strong solvent) step3->step4 end Symmetrical Peaks Achieved step4->end

Caption: Workflow for addressing peak tailing.

Detailed Steps:

  • Ensure Proper pH: Triterpenoid saponins can have acidic functionalities. Ensure the mobile phase pH is low enough (e.g., with 0.1% formic acid) to keep these groups protonated and minimize interactions with residual silanols on the silica-based C18 column.

  • Reduce Sample Load: Injecting too much sample can lead to column overload and cause peak tailing. Try diluting the sample or reducing the injection volume.

  • Consider a Different Column: If tailing persists, it may be due to strong interactions with the stationary phase. Trying a different brand of C18 column with different end-capping or a different stationary phase altogether (e.g., a phenyl or cyano column) could resolve the issue.[8]

  • Column Contamination: Contaminants from previous injections can cause peak shape distortion. Flush the column with a strong solvent (e.g., isopropanol) to clean it.

Issue 3: Inconsistent Retention Times

Shifts in retention time from one injection to the next can make peak identification unreliable. This is often due to issues with the HPLC system or inadequate method parameters.

G cluster_2 Troubleshooting: Inconsistent Retention Times start Retention Time Shifts step1 Ensure Column Equilibration (Flush with initial conditions for 10-15 column volumes) start->step1 step2 Check for Leaks (Inspect fittings and pump seals) step1->step2 step3 Degas Mobile Phase (Prevent air bubbles in the pump) step2->step3 step4 Verify Pump Performance (Check for consistent flow and pressure) step3->step4 end Stable Retention Times step4->end

Caption: Workflow for stabilizing retention times.

Detailed Steps:

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before injection is a common cause of retention time drift in gradient elution. Ensure the column is equilibrated for at least 10-15 column volumes.

  • System Leaks: Check all fittings, especially between the pump, injector, column, and detector, for any signs of leaks. A leak can cause pressure fluctuations and affect the mobile phase composition being delivered to the column.

  • Mobile Phase Degassing: Air bubbles in the mobile phase can cause the pump to deliver an inaccurate flow rate, leading to retention time variability. Always degas your mobile phases before use.

  • Pump Issues: If the problem persists, there may be an issue with the pump, such as worn seals. Check the pressure ripple; a large fluctuation can indicate a problem with the check valves or seals.

References

Cimiracemoside C peak tailing in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with Cimiracemoside C in reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in reverse-phase chromatography?

A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1] In quantitative analysis, this is often defined as a peak asymmetry factor (As) greater than 1.2.[2][3] This distortion can negatively impact the resolution of closely eluting compounds and reduce the accuracy and precision of quantification.[1][4]

Q2: What are the likely causes of my this compound peak tailing?

A2: this compound is a triterpenoid saponin, a class of compounds known for exhibiting secondary interactions with the stationary phase in reverse-phase chromatography.[3][5] The primary cause of peak tailing for such molecules is often the interaction between polar functional groups on the this compound molecule and active sites, such as residual silanol groups (Si-OH), on the silica-based stationary phase of the column.[1][3][6] This creates more than one retention mechanism, leading to a distorted peak shape.[2][7]

Q3: Besides analyte-specific interactions, what are other common causes of peak tailing?

A3: Several factors can contribute to peak tailing for any analyte, including this compound:

  • Column Issues: Degradation of the column bed, contamination, or a partially blocked inlet frit can distort peak shape.[2][7][8]

  • Mobile Phase Effects: An inappropriate mobile phase pH, especially if it is close to the analyte's pKa, can cause inconsistent ionization and lead to tailing.[6] Insufficient buffer capacity can also be a cause.[7]

  • System and Hardware Issues: Extra-column volume, which can be caused by long or wide-bore tubing or poorly made connections, can lead to peak broadening and tailing.[1][9]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak tailing.[1][10]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1][9]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial Assessment

Before making changes, evaluate the chromatogram to gather clues:

  • Are all peaks tailing or just this compound? If all peaks are tailing, it suggests a system-wide issue like a blocked frit or extra-column volume.[8] If only the this compound peak is tailing, the problem is likely related to specific chemical interactions.

  • Has the peak shape changed suddenly or gradually? A sudden change may point to an issue with a new batch of mobile phase or a column failure, while gradual tailing might indicate column aging.[8]

Step 2: Method and Mobile Phase Optimization

Secondary interactions between this compound and the stationary phase are a common cause of peak tailing. The following adjustments to the mobile phase can help mitigate these interactions.

  • pH Adjustment: Since secondary interactions often occur with ionized silanol groups, lowering the mobile phase pH (e.g., to pH 3.0) can protonate these groups and reduce unwanted interactions.[2][6]

  • Use of Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 25 mM) can mask the active silanol sites.[7]

  • Buffer Concentration: Ensure the buffer concentration is sufficient (typically ≥5 mM) to maintain a stable pH throughout the analysis.[7][8]

Step 3: Column Selection and Care

The choice of column and its condition are critical for achieving good peak shape.

  • End-capped Columns: Use a column with end-capping, where the residual silanol groups are chemically deactivated.[2][6] This reduces the sites available for secondary interactions.

  • Column Integrity: If you suspect a blocked inlet frit, you can try back-flushing the column (disconnect it from the detector first).[2][8] If this doesn't resolve the issue, the frit may need to be replaced.

  • Column Washing: If the column is contaminated, a proper washing procedure can help restore performance. See the detailed protocol below.

Step 4: System and Hardware Inspection

If method and column optimizations do not resolve the issue, inspect the HPLC system for potential problems.

  • Fittings and Tubing: Ensure all fittings are secure and that the tubing has been cut cleanly to avoid dead volume.[9] Using tubing with a smaller internal diameter (e.g., 0.005") can also help minimize extra-column effects.[6]

  • Guard Column: If you are using a guard column, it may be contaminated or worn out. Try replacing it.[10]

Data and Protocols

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC35H56O9[11]
Molecular Weight620.8 g/mol [5][11]
Compound TypeTriterpenoid Saponin[5]
Troubleshooting Summary
Potential CauseRecommended Solution
Secondary Silanol Interactions Lower mobile phase pH (e.g., to 3.0). Add a mobile phase modifier like triethylamine. Use an end-capped column.[2][6][7]
Column Contamination/Blockage Back-flush the column. Perform a column wash procedure. Replace the inlet frit.[2][8]
Extra-Column Volume Use shorter, narrower internal diameter tubing. Ensure all fittings are properly connected.[6][9]
Sample Overload Dilute the sample and reinject.[1][10]
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.[1][9]

Experimental Protocol: C18 Column Washing

This protocol is a general guideline for washing a contaminated C18 column. Always consult the manufacturer's instructions for specific solvent compatibility and pressure limits.

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Flush with Buffer-Free Mobile Phase: Flush the column with a mobile phase of the same composition as your analytical method but without any salts or buffers to remove them.

  • Flush with Isopropanol: Flush the column with 10-15 column volumes of 100% isopropanol.

  • Flush with Acetonitrile: Flush the column with 10-15 column volumes of 100% acetonitrile.

  • Return to Isopropanol: Flush again with 10-15 column volumes of 100% isopropanol.

  • Equilibrate: Re-equilibrate the column with your initial mobile phase conditions until you achieve a stable baseline.

Visualizations

G cluster_input Input cluster_troubleshooting Troubleshooting Workflow start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 p1 Address System-Wide Issues: - Check for extra-column volume - Inspect/replace column frit - Check for leaks q1->p1 Yes q2 Optimize Mobile Phase: - Lower pH (e.g., to 3.0) - Add modifier (e.g., TEA) - Check buffer strength q1->q2 No p1->q2 q3 Evaluate Column: - Use end-capped column - Perform column wash - Replace column if old q2->q3 q4 Check Sample Preparation: - Dilute sample - Match sample solvent to mobile phase q3->q4 end Peak Shape Improved q4->end

Caption: A workflow for troubleshooting this compound peak tailing.

G cluster_column Stationary Phase Surface cluster_analyte Analyte silanol Si-OH Residual Silanol Group c18 C18 Hydrophobic Bonded Phase cimiracemoside This compound (with polar groups) cimiracemoside->silanol Secondary Polar Interaction (Causes Tailing) cimiracemoside->c18 Primary Hydrophobic Interaction (Desired Retention)

Caption: Analyte interactions with the stationary phase causing peak tailing.

References

Technical Support Center: LC-MS Analysis of Cimiracemoside C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Cimiracemoside C.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?

A1: Matrix effects refer to the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1][2] In the analysis of this compound from complex biological matrices like plasma or plant extracts, endogenous components such as phospholipids, salts, and other metabolites can interfere with the ionization process in the mass spectrometer's ion source.[2]

Q2: How can I identify the presence of matrix effects in my this compound analysis?

A2: The presence of matrix effects can be qualitatively assessed using the post-column infusion method.[3] In this technique, a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column, while a blank matrix extract is injected.[3] Any fluctuation in the baseline signal at the retention time of interfering compounds indicates the presence of matrix effects. A quantitative assessment can be performed by comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract after sample preparation. A significant difference in peak areas suggests the presence of matrix effects.[2]

Q3: What are the most effective strategies to minimize matrix effects for this compound?

A3: A multi-pronged approach is often the most effective way to mitigate matrix effects. This includes:

  • Optimized Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove a significant portion of interfering matrix components.[3]

  • Chromatographic Separation: Fine-tuning the LC method, such as adjusting the gradient elution, can help separate this compound from co-eluting matrix components.

  • Use of an Appropriate Internal Standard: Incorporating a suitable internal standard, ideally a stable isotope-labeled (SIL) version of this compound, is the most reliable way to compensate for matrix effects.[4]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is representative of the study samples can also help to correct for matrix effects.[4]

  • Sample Dilution: If the sensitivity of the assay allows, diluting the sample can reduce the concentration of interfering matrix components.[5]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available? If not, what are suitable alternatives?

A4: Currently, a commercially available stable isotope-labeled internal standard for this compound is not readily found. In such cases, researchers often turn to structural analogs as alternative internal standards. For triterpenoid saponins like this compound, other compounds from the same chemical class with similar physicochemical properties can be considered.[6] It is crucial to validate the chosen internal standard to ensure it co-elutes and experiences similar matrix effects as this compound.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity for this compound

Possible Cause Troubleshooting Step
Ion Suppression Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components. Optimize the LC gradient to better separate this compound from co-eluting compounds.
Suboptimal LC Conditions Evaluate different mobile phase compositions (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, ammonium formate) to improve peak shape and retention.[8]
Contaminated LC System Flush the LC system, including the column, with a strong solvent to remove any adsorbed matrix components.

Issue 2: High Variability in Quantitative Results Between Replicates

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure meticulous and consistent execution of the sample preparation protocol for all samples and standards. Automating sample preparation steps where possible can improve reproducibility.
Variable Matrix Effects Utilize a suitable internal standard to compensate for variations in matrix effects between individual samples. If an IS is already in use, verify its appropriateness and consistency of addition.[7]
Instrument Instability Check the stability of the mass spectrometer's signal by repeatedly injecting a standard solution. If significant variation is observed, perform instrument tuning and calibration.

Issue 3: Inaccurate Quantification Compared to a Reference Method

Possible Cause Troubleshooting Step
Uncorrected Matrix Effects Prepare matrix-matched calibration curves to more accurately reflect the analytical conditions of the samples.[4] Alternatively, the standard addition method can be employed for a subset of samples to assess accuracy.
Inefficient Extraction Determine the extraction recovery of this compound by spiking a known amount into a blank matrix before and after the extraction process. Optimize the extraction solvent and procedure to maximize recovery.
Analyte Degradation Investigate the stability of this compound in the sample matrix and during the analytical process. Ensure proper storage conditions and minimize the time between sample preparation and analysis.[9]

Quantitative Data Summary

The following table summarizes typical validation parameters for the LC-MS/MS analysis of triterpenoid saponins in biological matrices, which can serve as a benchmark for method development for this compound.

ParameterTypical Value/RangeReference
Linearity (r²) > 0.99[6][10]
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL[10][11]
Intra-day Precision (%CV) < 15%[10][11]
Inter-day Precision (%CV) < 15%[10][11]
Accuracy (%RE) ± 15%[10][11]
Extraction Recovery 70 - 110%[10][11]
Matrix Effect 85 - 115%[6]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Plasma

  • To 100 µL of plasma sample, add 10 µL of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: UPLC-MS/MS Conditions for Triterpenoid Saponin Analysis

  • LC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound)

  • Scan Type: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms UPLC-MS/MS System reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

troubleshooting_logic start Inaccurate Quantitative Results check_is Internal Standard Used? start->check_is no_is Implement Suitable IS (e.g., Structural Analog) check_is->no_is No yes_is Evaluate Matrix Effects check_is->yes_is Yes solution Accurate Quantification no_is->solution me_present Significant Matrix Effects Detected yes_is->me_present no_me Investigate Other Factors (e.g., Recovery, Stability) me_present->no_me No optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_prep Yes no_me->solution optimize_lc Optimize Chromatography optimize_prep->optimize_lc matrix_matched Use Matrix-Matched Calibrants optimize_lc->matrix_matched matrix_matched->solution

Caption: Troubleshooting logic for addressing inaccurate quantification in this compound analysis.

References

Cell viability assays for determining Cimiracemoside C cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals determining the cytotoxicity of Cimiracemoside C using common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most suitable for assessing this compound cytotoxicity?

A1: The choice of assay depends on the expected mechanism of action of this compound and the specific research question. The most commonly used assays are:

  • MTT Assay: Measures mitochondrial reductase activity, which is often correlated with cell viability.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity (necrosis).

  • XTT Assay: Similar to MTT, it measures mitochondrial activity but the formazan product is water-soluble, simplifying the protocol.

Given that this compound is a triterpenoid saponin and a known AMPK activator, it may affect cellular metabolism. Therefore, a metabolic activity-based assay like MTT or XTT is a good starting point. However, it is crucial to consider potential interference of the compound with the assay reagents. It is recommended to run a pilot experiment with a second, mechanistically different assay, such as the LDH assay, to confirm the results.

Q2: What are the key controls to include in my cytotoxicity experiment with this compound?

A2: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the final concentration used in the experiment. This accounts for any solvent-induced cytotoxicity.

  • Untreated Control (Negative Control): Cells cultured in medium alone, representing 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly.

  • Compound Interference Control: this compound in cell-free medium to check for direct reaction with the assay reagents.

  • Blank Control: Medium only, to determine the background absorbance.

Q3: How might the properties of this compound as a triterpenoid saponin affect my cell viability assay?

A3: Triterpenoid saponins can have surfactant properties, which could potentially disrupt cell membranes at higher concentrations. This could lead to an overestimation of cytotoxicity in an LDH assay. Additionally, some natural compounds can interfere with the colorimetric readouts of assays like MTT and XTT by either directly reducing the tetrazolium salts or by having their own intrinsic color. Therefore, running the compound interference control is critical.

Q4: this compound is an AMPK activator. What are the implications for interpreting cell viability data?

A4: AMPK is a key regulator of cellular energy homeostasis. Activation of AMPK can lead to changes in metabolic activity, which is the readout for assays like MTT and XTT. For instance, AMPK activation might initially stimulate mitochondrial activity, potentially masking a cytotoxic effect or even showing an apparent increase in viability at certain concentrations. It is therefore important to correlate the results from metabolic assays with a direct measure of cell death, like the LDH assay or by using microscopy to observe cell morphology.

Troubleshooting Guides

MTT Assay Troubleshooting
Problem Possible Cause Solution
High background absorbance in blank wells Contaminated medium or reagents.Use fresh, sterile medium and reagents. Ensure aseptic technique.
Phenol red in the medium can interfere.Use phenol red-free medium for the assay.
This compound interferes with MTT.[1]Run a compound interference control (this compound in medium without cells). Subtract this background from treated wells.
Low signal or no color change Insufficient number of viable cells.Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.
Incubation time with MTT is too short.Increase incubation time with the MTT reagent (typically 2-4 hours).
Incomplete solubilization of formazan crystals.[2]Ensure complete dissolution of formazan crystals by thorough mixing (pipetting or orbital shaker). Use an appropriate solubilization solvent like DMSO or acidified isopropanol.[2]
Inconsistent results between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.
"Edge effect" in the 96-well plate.Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity.
Incomplete mixing of reagents.Mix reagents thoroughly by gentle pipetting.
Increased absorbance with increasing this compound concentration This compound is increasing cellular metabolic activity.This could be a true biological effect due to AMPK activation. Corroborate with a different assay (e.g., LDH) and observe cell morphology.
This compound is directly reducing MTT.[1]Perform the compound interference control. If significant, consider an alternative assay.
LDH Assay Troubleshooting
Problem Possible Cause Solution
High background LDH release in untreated control Cells are unhealthy or overgrown.Use cells at an optimal confluency and ensure they are healthy before starting the experiment.
Rough handling of cells during reagent addition.Add reagents gently to avoid mechanical damage to the cells.
Serum in the medium contains LDH.Use serum-free medium for the assay or include a serum background control.
Low signal in positive control Insufficient cell lysis in the maximum LDH release control.Ensure complete cell lysis by using an appropriate lysis buffer (e.g., Triton X-100) and incubating for a sufficient time.
Low LDH activity in the cell type used.Increase the number of cells seeded per well.
Inhibition of LDH enzyme activity by this compound This compound may directly inhibit the LDH enzyme.Test for direct inhibition by adding this compound to the supernatant of lysed cells and measuring LDH activity.
High LDH release at low this compound concentrations Saponin properties of this compound causing membrane disruption.This may be a true cytotoxic effect. Correlate with other assays and microscopy.
XTT Assay Troubleshooting
Problem Possible Cause Solution
High background absorbance Contamination of reagents or medium.Use fresh, sterile reagents and medium.
This compound interference.Run a compound interference control.
Low signal Low cell number or metabolic activity.Optimize cell seeding density.
Insufficient incubation time.Increase the incubation time with the XTT reagent.
Precipitation of this compound in the medium Poor solubility of the compound.Ensure this compound is fully dissolved in the vehicle solvent before adding to the medium. The final solvent concentration should be non-toxic to the cells.
Inconsistent results Inaccurate pipetting or mixing.Ensure accurate and consistent pipetting and thorough mixing of reagents.
Cell clumping.Ensure a single-cell suspension before seeding.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Maximum LDH Release Control: To the remaining cells in the original plate, add lysis buffer (e.g., 1% Triton X-100) to induce complete cell lysis. This will serve as the maximum LDH release control.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to the supernatant samples and the maximum release control.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This usually involves mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add the prepared XTT labeling mixture (e.g., 50 µL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm with a reference wavelength of 630-690 nm using a microplate reader.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_cimiracemoside Add this compound incubate_24h->add_cimiracemoside incubate_treatment Incubate (e.g., 24-72h) add_cimiracemoside->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Experimental_Workflow_LDH_Assay cluster_prep Preparation & Treatment cluster_assay LDH Assay seed_cells Seed & Treat Cells incubate_treatment Incubate seed_cells->incubate_treatment collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_rt Incubate at RT add_reaction_mix->incubate_rt read_absorbance Read Absorbance (490nm) incubate_rt->read_absorbance

Caption: Workflow for this compound cytotoxicity assessment via LDH assay.

Cimiracemoside_C_Signaling_Pathway Cimiracemoside_C This compound AMPK AMPK Activation Cimiracemoside_C->AMPK Metabolism Altered Cellular Metabolism AMPK->Metabolism Mitochondria Mitochondrial Function AMPK->Mitochondria Cell_Viability Cell Viability Metabolism->Cell_Viability Affects MTT/XTT readout Mitochondria->Cell_Viability Affects MTT/XTT readout

References

Technical Support Center: Botanical Authenticity of Cimiracemoside C Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the botanical authenticity of Cimiracemoside C sources, primarily Actaea racemosa (Black Cohosh).

Frequently Asked Questions (FAQs)

Q1: What are the primary botanical sources of this compound?

A1: The principal botanical source of this compound is the rhizome of Actaea racemosa L. (syn. Cimicifuga racemosa L. Nutt.), commonly known as black cohosh.[1] This perennial plant is native to North America. While other species in the Actaea genus may contain related triterpene glycosides, the specific profile and concentration of these compounds, including this compound, can vary significantly.

Q2: What are the common adulterants found in commercial black cohosh products?

A2: Commercial black cohosh materials and supplements are often adulterated, either intentionally for economic reasons or unintentionally due to misidentification. Common adulterants include other Actaea species, particularly Asian species such as Actaea cimicifuga, Actaea dahurica, and Actaea heracleifolia.[2][3] Other North American species like Actaea podocarpa (yellow cohosh) and Actaea pachypoda (white cohosh) have also been identified as adulterants.[3]

Q3: Why is botanical authentication of this compound sources crucial for research?

A3: Botanical authenticity is critical for the safety, efficacy, and reproducibility of research. Adulterating species may lack this compound or contain different profiles of bioactive compounds, leading to inconsistent or erroneous experimental results. Furthermore, some adulterants may have toxic properties, posing a safety risk. For instance, cases of liver toxicity initially attributed to black cohosh are now suspected to be linked to product adulteration.[1]

Q4: What are the key chemical markers used to differentiate authentic Actaea racemosa from its adulterants?

A4: Several chemical markers are used for authentication. This compound itself can serve as a positive marker for Actaea racemosa. Conversely, compounds like cimifugin are typically absent in A. racemosa but present in several Asian Actaea species, making it a useful negative marker for authentic black cohosh.[4]

Q5: What analytical techniques are recommended for botanical authentication of black cohosh?

A5: A combination of analytical methods is recommended for robust authentication. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are effective for creating chemical fingerprints and quantifying marker compounds.[5][6][7] DNA barcoding is a powerful tool for species-level identification, particularly for raw plant material.[3][8]

Troubleshooting Guides

Issue 1: Inconsistent this compound Quantification in HPLC Analysis

Symptoms:

  • Wide variability in this compound concentration across different batches of Actaea racemosa raw material or extracts.

  • Lower than expected yields of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Botanical Adulteration The raw material may be adulterated with other Actaea species that have lower or no this compound content. Perform HPTLC fingerprinting or DNA barcoding to confirm the botanical identity of the material.
Improper Extraction The extraction solvent and conditions may not be optimal for this compound. Review and optimize your extraction protocol. A common method involves extraction with ethanol or methanol.
Degradation of this compound Improper storage or processing of the plant material or extract can lead to the degradation of triterpene glycosides. Store materials in a cool, dark, and dry place.
HPLC Method Not Optimized The HPLC method may not be suitable for the separation and quantification of this compound. Ensure your method is validated for linearity, accuracy, and precision. Refer to the detailed HPLC protocol below.
Issue 2: Ambiguous Results in HPTLC Fingerprinting

Symptoms:

  • HPTLC fingerprint of the sample does not match the reference fingerprint for Actaea racemosa.

  • Presence of unexpected bands or absence of characteristic bands.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Adulteration The sample is likely adulterated with other species. Compare the fingerprint to reference standards of common adulterants like Asian Actaea species. A validated HPTLC method can detect as little as 5% adulteration.[5]
Incorrect Sample Preparation The extraction method may not have efficiently extracted the characteristic compounds. Ensure the sample is properly ground and extracted with the appropriate solvent as per the protocol.
Suboptimal Chromatographic Conditions The mobile phase composition, chamber saturation, or development distance may be incorrect. Strictly adhere to the validated HPTLC protocol provided below.
Improper Derivatization The derivatization reagent may have been prepared incorrectly or applied improperly, leading to poor visualization of the bands. Prepare fresh reagent and ensure even application.
Issue 3: DNA Barcoding Failure or Contamination

Symptoms:

  • No PCR amplification of the target DNA regions (matK, ITS2).

  • Sequencing results indicate the presence of multiple species or are of poor quality.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor DNA Quality The plant material or extract may be highly processed, leading to degraded DNA. Use a DNA extraction kit specifically designed for plant materials and consider using primers for shorter DNA fragments ("mini-barcodes").
PCR Inhibition Plant-derived compounds like polysaccharides and polyphenols can inhibit PCR. Use a DNA purification kit that effectively removes these inhibitors or dilute the DNA template.
Contamination Contamination can occur during sample handling or PCR setup. Work in a clean environment, use filter tips, and run negative controls to detect contamination.
Incorrect Primers The primers used may not be optimal for Actaea species. Use validated primers for the matK and ITS2 regions as specified in the protocol.

Quantitative Data

The following table summarizes the content of key chemical markers in a characterized Actaea racemosa root extract. Significant variability can be expected between different sources and preparations.

Table 1: Quantitative Analysis of Selected Chemical Markers in a Black Cohosh (Actaea racemosa) Root Extract

Compound Class Constituent Percentage (% w/w) in Extract
Triterpene Glycosides This compound2.13
27-Deoxyactein2.09
Actein0.47
26-Deoxycimicifugoside0.08
Phenolic Acids Isoferulic acid0.70
Caffeic acid0.28
Ferulic acid0.04
Alkaloids Magnoflorine0.01
Other Cimifugin<0.01

Data sourced from a study on the selection and characterization of a black cohosh root extract for toxicological testing.[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for this compound Quantification

This protocol provides a general framework for the quantification of this compound. Method validation and optimization are crucial for accurate results.

  • Sample Preparation (Extraction):

    • Accurately weigh approximately 1 g of powdered Actaea racemosa rhizome.

    • Add 25 mL of 80% methanol.

    • Sonicate for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

      • Start with a suitable gradient, for example, 30% A, increasing to 60% A over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 203 nm (for triterpene glycosides).[7]

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) for Botanical Identification

This method is adapted from established protocols for the identification of Actaea racemosa and the detection of common adulterants.[4][5]

  • Sample and Standard Preparation:

    • Test Solution: Sonicate 1 g of powdered plant material with 10 mL of ethanol for 10 minutes, then centrifuge. Use the supernatant.

    • Reference Solution: Prepare solutions of reference compounds (e.g., actein, isoferulic acid) in methanol (approximately 1 mg/mL).

  • Chromatography:

    • Stationary Phase: HPTLC silica gel 60 F254 plates.

    • Application: Apply 10 µL of the test solution and reference solutions as 8 mm bands.

    • Mobile Phase: Toluene, ethyl acetate, formic acid (e.g., 5:4:1, v/v/v).

    • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

    • Drying: Dry the plate with a stream of cold air.

  • Derivatization and Visualization:

    • Reagent: Anisaldehyde-sulfuric acid reagent.

    • Procedure: Dip the plate in the reagent for 1 second and then heat at 100°C for 5 minutes.

    • Documentation: Examine the plate under white light and UV light (254 nm and 366 nm) before and after derivatization. Compare the fingerprint of the sample to that of the authentic Actaea racemosa reference.

DNA Barcoding for Species Identification

This protocol outlines the key steps for identifying Actaea racemosa using the matK and ITS2 DNA barcode regions.

  • DNA Extraction:

    • Extract total genomic DNA from approximately 20-50 mg of fresh, dried, or powdered plant material using a commercially available plant DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the matK and ITS2 regions using established primer pairs.

    • Set up a 25 µL PCR reaction containing:

      • 5 µL of 5x PCR buffer

      • 0.5 µL of 10 mM dNTPs

      • 1.25 µL of each 10 µM forward and reverse primer

      • 0.25 µL of Taq DNA polymerase

      • 1-2 µL of DNA template (10-50 ng)

      • Nuclease-free water to 25 µL.

    • Use a thermal cycler with an appropriate program (e.g., initial denaturation at 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 55°C for 45s, and 72°C for 1 min, and a final extension at 72°C for 10 min).

  • Amplicon Verification and Sequencing:

    • Verify the PCR products by running 5 µL of the reaction on a 1.5% agarose gel.

    • Purify the remaining PCR product using a PCR purification kit.

    • Send the purified products for Sanger sequencing in both forward and reverse directions.

  • Data Analysis:

    • Assemble and edit the forward and reverse sequences to obtain a consensus sequence for each barcode region.

    • Use the BLAST algorithm to compare the obtained sequences against a reference database like GenBank or the Barcode of Life Data System (BOLD) for species identification.

Visualizations

Experimental Workflow for Botanical Authentication

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analytical Methods cluster_2 DNA Analysis cluster_3 Phase 3: Data Analysis & Conclusion Sample_Collection Sample Collection (Raw Material/Extract) Grinding Grinding/Homogenization Sample_Collection->Grinding Extraction Solvent Extraction Grinding->Extraction DNA_Barcoding DNA Barcoding Grinding->DNA_Barcoding HPTLC HPTLC Fingerprinting Extraction->HPTLC HPLC HPLC-UV Quantification Extraction->HPLC Data_Analysis Data Analysis & Comparison to Reference Standards HPTLC->Data_Analysis HPLC->Data_Analysis DNA_Extraction DNA Extraction DNA_Barcoding->DNA_Extraction PCR PCR Amplification (matK, ITS2) DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Sequencing->Data_Analysis Conclusion Conclusion on Botanical Authenticity Data_Analysis->Conclusion

Caption: Workflow for the botanical authentication of this compound sources.

This compound and AMPK Signaling Pathway

This compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[10] This pathway is a potential target for managing conditions like type 2 diabetes.

G AMPK AMPK Activation Glucose_Uptake Increased Glucose Uptake (GLUT4 Translocation) AMPK->Glucose_Uptake Promotes Gluconeogenesis Decreased Gluconeogenesis (in Liver) AMPK->Gluconeogenesis Inhibits Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Fatty_Acid_Synthesis Decreased Fatty Acid Synthesis AMPK->Fatty_Acid_Synthesis Inhibits Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Gluconeogenesis->Blood_Glucose Lipid_Metabolism Improved Lipid Profile Fatty_Acid_Oxidation->Lipid_Metabolism Fatty_Acid_Synthesis->Lipid_Metabolism

References

Technical Support Center: Enhancing the Bioavailability of Cimiracemoside C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Cimiracemoside C and other related triterpenoid saponins in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a triterpenoid glycoside isolated from the plant Cimicifuga racemosa (black cohosh).[1][2] Like many natural products, particularly saponins, it has a large molecular weight and a degree of hydrophilicity that can hinder its absorption across biological membranes.[3] While some research on Cimicifuga racemosa extracts has classified its triterpene glycosides as having high solubility and permeability (BCS Class I), this is not universally accepted for all saponins, which are often considered to have poor oral bioavailability.[3][4] Therefore, enhancing its systemic exposure is often a key step in evaluating its full therapeutic potential in vivo.

Q2: What are the primary challenges in enhancing the oral bioavailability of this compound?

A2: The primary challenges for a compound like this compound, a triterpenoid saponin, generally include:

  • Poor aqueous solubility: this compound is described as sparingly soluble in water.[1]

  • Low membrane permeability: The large and complex structure of saponins can limit their ability to pass through the intestinal epithelium.[3][5]

  • Pre-systemic metabolism: It may be subject to degradation in the gastrointestinal tract or first-pass metabolism in the liver.

  • Efflux transporters: It may be a substrate for efflux pumps like P-glycoprotein in the intestines, which actively transport the compound back into the gut lumen.

Q3: What are the most promising formulation strategies to improve the bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the challenges mentioned above. These include:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve the solubilization and absorption of poorly soluble compounds.

  • Amorphous solid dispersions: Dispersing this compound in a polymer matrix in its amorphous form can significantly increase its aqueous solubility and dissolution rate.

  • Complexation with cyclodextrins: Cyclodextrins can encapsulate the molecule, increasing its solubility and stability.

  • Nanoparticle-based delivery systems: Polymeric nanoparticles can protect the drug from degradation and enhance its uptake by intestinal cells.

Troubleshooting Guides

Problem 1: Low and variable plasma concentrations of this compound in pilot pharmacokinetic studies.

Possible Cause Troubleshooting Step
Poor aqueous solubility Develop a formulation to enhance solubility. Start with a simple co-solvent system or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).
Degradation in the GI tract Co-administer with a pH-modifying agent or use an enteric-coated delivery system to protect the compound from acidic stomach conditions.
Rapid metabolism Investigate potential metabolic pathways. If cytochrome P450 enzymes are involved, consider co-administration with a known inhibitor (e.g., piperine) in preclinical models to assess the impact on exposure.
Efflux by transporters Evaluate if this compound is a substrate for P-glycoprotein. If so, co-administration with a P-gp inhibitor can be explored in animal studies.

Problem 2: The developed formulation (e.g., nanoemulsion) is physically unstable.

Possible Cause Troubleshooting Step
Incorrect excipient selection Screen a wider range of oils, surfactants, and co-surfactants. Ensure the chosen components have good compatibility and can form a stable emulsion at the desired concentration of this compound.
Suboptimal component ratios Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region.
Manufacturing process issues Optimize the homogenization speed and duration, or sonication parameters, to achieve a uniform and small droplet size.

Hypothetical Data Presentation

The following tables represent hypothetical data to illustrate the potential improvements in the pharmacokinetic parameters of this compound in rats with different formulation strategies.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 50 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension150 ± 352.0600 ± 120100
Solid Dispersion450 ± 901.52400 ± 450400
Nanoemulsion750 ± 1501.04500 ± 800750

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Dissolve 1 gram of this compound and 2 grams of PVP K30 in 50 mL of methanol with stirring until a clear solution is obtained.

    • Remove the methanol using a rotary evaporator at 40°C until a thin film is formed.

    • Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Groups:

    • Group 1: this compound aqueous suspension (control).

    • Group 2: this compound solid dispersion.

    • Group 3: this compound nanoemulsion.

  • Procedure:

    • Administer the respective formulations to the rats via oral gavage at a dose of 50 mg/kg of this compound.

    • Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate the pharmacokinetic parameters using appropriate software.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study cluster_data Data Analysis F1 Aqueous Suspension (Control) Admin Oral Administration to Rats F1->Admin F2 Solid Dispersion F2->Admin F3 Nanoemulsion F3->Admin Sampling Blood Sampling (Time Course) Admin->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK Comp Bioavailability Comparison PK->Comp

Caption: Experimental workflow for evaluating bioavailability-enhancing formulations.

Signaling_Pathway cluster_delivery Enhanced Delivery cluster_cellular Cellular Action Formulation Bioavailable This compound Formulation Absorption Increased Intestinal Absorption Formulation->Absorption Plasma Higher Plasma Concentration Absorption->Plasma Target Target Cell Plasma->Target Receptor Membrane Receptor Target->Receptor Pathway Downstream Signaling (e.g., AMPK activation) Receptor->Pathway Response Therapeutic Effect Pathway->Response

Caption: Hypothetical signaling pathway impacted by enhanced this compound delivery.

References

Cimiracemoside C interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cimiracemoside C. The information is designed to help you anticipate and resolve potential issues in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a triterpenoid glycoside isolated from plants of the Actaea species (formerly Cimicifuga), such as Actaea racemosa (black cohosh). Its primary known biological activity is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1]

Q2: In which solvents is this compound soluble?

This compound is soluble in methanol and sparingly soluble in water. For cell-based assays, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the aqueous assay buffer or cell culture medium.

Q3: Are there known instances of this compound interfering with biochemical assays?

While specific studies detailing assay interference by purified this compound are limited, its classification as a natural product and a triterpenoid glycoside suggests a potential for interference. Natural products are a known source of pan-assay interference compounds (PAINS). Potential mechanisms of interference for this class of compounds include aggregation, fluorescence, and non-specific protein reactivity.

Troubleshooting Guide

Issue 1: Unexpected or Inconsistent Results in AMPK Activation Assays

Potential Cause 1: Compound Precipitation

  • Symptoms: You observe lower than expected activity, or your results are not reproducible. You may see visible precipitate in your assay plate or stock solutions.

  • Troubleshooting:

    • Solubility Check: this compound is sparingly soluble in water. Ensure that the final concentration of the DMSO (or other organic solvent) from your stock solution is low enough to be tolerated by your assay and does not cause the compound to precipitate. A final DMSO concentration of ≤ 0.5% is generally recommended for cell-based assays.

    • Vehicle Control: Always include a vehicle control (assay buffer with the same final concentration of DMSO) to ensure that the solvent itself is not affecting the assay.

    • Sonication: If you observe precipitation when preparing your working solutions, gentle warming and sonication may aid dissolution.

Potential Cause 2: Indirect AMPK Activation

  • Symptoms: You observe AMPK activation, but you want to confirm if it is a direct or indirect effect.

  • Troubleshooting:

    • Mechanism of Action: Some compounds activate AMPK indirectly by inhibiting mitochondrial respiration (specifically Complex I), which increases the cellular AMP:ATP ratio. The Cimicifuga racemosa extract Ze 450, which contains this compound, has been shown to inhibit mitochondrial respiration.

    • Experimental Validation: To investigate this, you can perform a cell-based mitochondrial respiration assay (e.g., using a Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) in the presence of this compound. A decrease in OCR would suggest an indirect mechanism of AMPK activation.

Issue 2: Potential for False Positives in High-Throughput Screening (HTS)

Potential Cause 1: Intrinsic Fluorescence

  • Symptoms: You observe a high signal in a fluorescence-based assay (e.g., fluorescence polarization, FRET) that may not be due to the intended biological activity.

  • Troubleshooting:

    • Control Experiment: To test for intrinsic fluorescence, run a control experiment with this compound in the assay buffer without the fluorescent probe or substrate. A significant signal in this control indicates that the compound itself is fluorescent at the excitation and emission wavelengths of your assay.

    • Orthogonal Assay: Confirm your results using a non-fluorescence-based method, such as a luminescence-based assay (e.g., ADP-Glo) or a radiometric assay.

Potential Cause 2: Compound Aggregation

  • Symptoms: You observe non-specific inhibition or activation that disappears or is significantly reduced in the presence of a non-ionic detergent.

  • Troubleshooting:

    • Detergent Test: Perform your assay with and without a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer. If the activity of this compound is substantially reduced in the presence of the detergent, it may be due to the formation of aggregates that are sequestering the enzyme or substrate.

    • Dynamic Light Scattering (DLS): For a more direct measurement of aggregation, DLS can be used to detect the formation of compound aggregates in your assay buffer.

Quantitative Data

The following table summarizes the known effects of this compound and the related extract Ze 450 on AMPK activation.

Compound/ExtractAssay SystemTargetEffectQuantitative DataReference
This compound HepaRG cellsAMPK ActivationActivatorActivated AMPK to the same extent as metformin.[1]
Ze 450 Extract C2C12 myoblastspAMPK (Thr172)ActivatorStatistically significant increase in pAMPK at 200 µg/mL.
Ze 450 Extract HepG2 cellspAMPK (Thr172)ActivatorStatistically significant increase in pAMPK at 200 µg/mL.
Ze 450 Extract HT22 neuronal cellspAMPK (Thr172)ActivatorStatistically significant increase in pAMPK at 200 µg/mL.

Experimental Protocols

Cell-Based AMPK Phosphorylation Assay (Western Blot)

This protocol is a general guideline for assessing the phosphorylation of AMPK at Threonine 172 in response to treatment with this compound.

  • Cell Culture: Plate your cells of interest (e.g., HepG2, C2C12) in a suitable culture vessel and allow them to adhere and grow to the desired confluency.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate for the desired time (e.g., 1-2 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations of your samples and load equal amounts onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK α Thr172).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα or a housekeeping protein like β-actin or GAPDH.

Visualizations

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core Regulation cluster_downstream Downstream Effects This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Metformin Metformin Metformin->Mitochondrial Stress AMPK AMPK Mitochondrial Stress->AMPK increases AMP/ATP ratio p-AMPK (Active) p-AMPK (Active) AMPK->p-AMPK (Active) activation Energy Production Energy Production p-AMPK (Active)->Energy Production promotes Inhibition of Anabolic Pathways Inhibition of Anabolic Pathways p-AMPK (Active)->Inhibition of Anabolic Pathways promotes LKB1 LKB1 LKB1->AMPK phosphorylates

Caption: AMPK signaling pathway activated by this compound.

experimental_workflow start Start: Cell Culture treatment Treat cells with this compound or Vehicle Control start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-AMPK, Total AMPK) transfer->probing detection Signal Detection and Analysis probing->detection end End: Quantify AMPK Activation detection->end

Caption: Western blot workflow for AMPK activation.

troubleshooting_logic start Inconsistent or Unexpected Results fluorescence_check Fluorescence-based assay? start->fluorescence_check aggregation_check Activity reduced with detergent? fluorescence_check->aggregation_check No intrinsic_fluorescence Test for intrinsic fluorescence fluorescence_check->intrinsic_fluorescence Yes aggregation_issue Potential aggregation issue aggregation_check->aggregation_issue Yes no_issue Proceed with caution aggregation_check->no_issue No orthogonal_assay Use non-fluorescence orthogonal assay intrinsic_fluorescence->orthogonal_assay dls_confirm Confirm with DLS aggregation_issue->dls_confirm

Caption: Troubleshooting false positives in HTS.

References

Addressing batch-to-batch variability of Cimiracemoside C

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cimiracemoside C

This guide provides troubleshooting protocols and answers to frequently asked questions regarding the batch-to-batch variability of this compound, a complex triterpenoid glycoside derived from plants like Actaea racemosa (Black Cohosh).[1][2] Variability in natural products is common and can arise from numerous factors, including the geographic origin of the raw plant material, harvesting time, and the specific extraction and purification methods used.[3][4] This resource is designed to help researchers identify, characterize, and manage this variability to ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a triterpenoid glycoside, a class of natural products known for their diverse biological activities. It is isolated from several plant species, including those in the Actaea genus.[1] Key physicochemical data are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃₅H₅₆O₉ PubChem[1]
Molecular Weight 620.8 g/mol PubChem[1]
Appearance Typically a white to off-white powder Supplier Data

| Purity (Typical) | ≥98% (by HPLC) | Supplier Data |

Q2: What are the primary causes of batch-to-batch variability in natural products like this compound?

Batch-to-batch variability is an inherent challenge with botanical drug products.[3][5][6] The key sources of this variation include:

  • Raw Material Sourcing: The chemical profile of the source plant can be altered by its genetic makeup, growing conditions (such as climate and soil), and the specific time of harvest.[3][4]

  • Extraction and Purification: Minor deviations in the extraction solvents, temperature, or purification chromatography can significantly change the final composition of the product.[4]

  • Storage and Handling: Improper storage conditions (e.g., exposure to light, heat, or moisture) can lead to degradation of the compound over time.

Q3: My new batch of this compound shows lower bioactivity than the previous one. What are the potential causes?

Reduced bioactivity can stem from several compound-related or assay-related issues:

  • Lower Purity or Presence of Inhibitors: The new batch may have a lower percentage of the active this compound or contain impurities that interfere with the biological assay.

  • Degradation: The compound may have degraded during shipping or storage.

  • Inaccurate Concentration: Errors in weighing or dissolving the compound can lead to a lower effective concentration in your experiment.[7]

  • Poor Solubility: The compound may not be fully dissolved in your assay medium, reducing its availability to cells or targets.[7]

Q4: How can I confirm the identity and purity of a new batch of this compound?

A combination of analytical techniques is recommended.[4] The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. By comparing the chromatogram of the new batch to a certified reference standard, you can confirm its identity (based on retention time) and quantify its purity (based on peak area).[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound, providing definitive structural identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to create a chemical "fingerprint" of the batch to compare against previous ones.[4]

Troubleshooting Guide

This section provides a step-by-step approach to diagnosing and resolving issues related to batch variability.

Problem: Inconsistent or non-reproducible results in a cell-based assay with a new batch of this compound.

Step 1: Preliminary Checks & Solubility Verification
  • Review Supplier Documentation: Check the Certificate of Analysis (CoA) for the new batch. Compare the reported purity (e.g., by HPLC) and other specifications with the previous batch.

  • Verify Weighing and Dilution: Ensure that calculations for preparing stock and working solutions are correct. Use a calibrated balance.

  • Assess Solubility: Visually inspect your highest concentration stock solution for any precipitate. If possible, centrifuge an aliquot and measure the supernatant concentration via UV-Vis spectroscopy or HPLC to confirm it is fully dissolved.[7]

Step 2: Chemical Identity and Purity Assessment

If preliminary checks do not resolve the issue, a more rigorous chemical analysis is required.

  • Perform HPLC Analysis: Analyze the new batch, the old batch (if available), and a reference standard. Compare retention times and peak purity. A significant difference in the main peak's area percentage or the presence of new peaks indicates a purity issue.

  • Confirm Molecular Weight: Use LC-MS to confirm that the primary component of the new batch has the correct molecular weight for this compound (620.8 g/mol ).[1]

Step 3: Functional Bio-Assay Comparison

Even if batches appear chemically identical, their biological activity can differ.

  • Run Parallel Dose-Response Curves: Test the new batch and the old batch side-by-side in your primary bioassay.

  • Calculate EC₅₀/IC₅₀ Values: Determine the half-maximal effective or inhibitory concentration for each batch. A significant shift (>3-fold) in this value confirms a difference in biological potency.

Table 2: Troubleshooting Summary

Observed Issue Possible Cause Recommended Action
Lower than expected activity Incorrect concentration, poor solubility, compound degradation, lower purity. Verify calculations, check for precipitate, perform comparative HPLC and dose-response analysis.
Unexpected side effects Presence of a bioactive impurity. Analyze batch by HPLC/LC-MS to identify impurities. Contact supplier with data.

| No activity | Wrong compound, complete degradation, or major purity issue. | Confirm identity with LC-MS. Check storage history. Perform HPLC purity check. |

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol outlines a general method for HPLC analysis. Specific conditions may need to be optimized.[4][9]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Vortex for 1 minute, then sonicate for 10 minutes to ensure complete dissolution.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet any insoluble material.

    • Dilute the supernatant to a final concentration of 100 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient: Start at 30% A, ramp to 95% A over 25 minutes, hold for 5 minutes, then return to 30% A and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by LC-MS

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water.

  • LC Conditions: Use a rapid LC gradient similar to the HPLC method but on a shorter column (e.g., 2.1 x 50 mm).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Analysis: Look for the protonated molecule [M+H]⁺ at m/z 621.4 and other potential adducts (e.g., [M+Na]⁺ at m/z 643.4).

Visualizations

G cluster_input Start: New Batch Received cluster_qc Quality Control Workflow cluster_decision Decision cluster_output Outcome Receive Receive New Batch of This compound CoA Review Certificate of Analysis (CoA) Receive->CoA Purity Assess Purity & Identity (HPLC / LC-MS) CoA->Purity Bioassay Perform Functional Bioassay (Dose-Response Curve) Purity->Bioassay Decision Does Batch Meet Specifications? Bioassay->Decision Accept Accept Batch for Experimental Use Decision->Accept Yes Reject Reject Batch & Contact Supplier Decision->Reject No

Caption: Quality control workflow for a new this compound batch.

G Start Inconsistent Experimental Results CheckSol Is Compound Fully Dissolved? Start->CheckSol CheckConc Are Calculations & Weighing Correct? CheckSol->CheckConc Yes PurityIssue Purity or Degradation Issue Identified CheckSol->PurityIssue No (Precipitate) CompareHPLC Compare HPLC of New vs. Old Batch CheckConc->CompareHPLC Yes AssayError Assay-Specific Error Identified CheckConc->AssayError No (Calculation Error) CompareHPLC->PurityIssue Difference Found CompareBio Run Parallel Dose-Response Assay CompareHPLC->CompareBio No Significant Difference PotencyIssue Difference in Biological Potency Confirmed CompareBio->PotencyIssue Difference Found CheckAssay Review Assay Protocol & Reagents CompareBio->CheckAssay No Significant Difference CheckAssay->AssayError

Caption: Troubleshooting decision tree for inconsistent results.

G CimC This compound (Variable Potency) Receptor Cell Surface Receptor (e.g., GPCR) CimC->Receptor Binds & Modulates Response Cellular Response (e.g., Anti-inflammatory) G_Protein G-Protein Activation Receptor->G_Protein AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibits cAMP ↓ Intracellular cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB CREB->Response note Note: Batch variability in this compound can lead to inconsistent downstream signaling.

Caption: Hypothetical signaling pathway modulated by this compound.

References

Validation & Comparative

A Comparative Analysis of Metformin and Cimiracemoside C in AMPK Activation

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of current scientific evidence on the capabilities of Metformin and Cimiracemoside C to activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.

This guide provides a detailed comparison of Metformin, a widely-used therapeutic agent, and this compound, a natural compound, in the context of their ability to activate AMPK. The comparison relies on currently available experimental data and established scientific literature.

Overview

Metformin is a biguanide class drug, globally recognized as a first-line treatment for type 2 diabetes mellitus. Its therapeutic effects are largely attributed to the activation of AMPK, which plays a pivotal role in regulating metabolism. In contrast, this compound is a triterpenoid glycoside isolated from the rhizomes of Cimicifuga species. While various biological activities of Cimicifuga extracts and some of their isolated compounds have been reported, there is currently no direct scientific evidence in peer-reviewed literature to suggest that this compound activates AMPK.

Therefore, this guide will present a comprehensive overview of metformin's established mechanism of AMPK activation, supported by experimental data, and will summarize the known biological activities of this compound, highlighting the current lack of research in the context of AMPK signaling.

Metformin and AMPK Activation

Metformin's activation of AMPK is a complex process primarily initiated by its inhibitory effect on the mitochondrial respiratory chain, specifically Complex I. This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK, and also promote its phosphorylation by upstream kinases, most notably Liver Kinase B1 (LKB1).

Quantitative Data on Metformin's Effect on AMPK

The following table summarizes typical quantitative data observed in in-vitro studies investigating metformin's effect on AMPK and its downstream targets.

ParameterCell LineMetformin ConcentrationFold Change (vs. Control)Reference
p-AMPKα (Thr172) / Total AMPKαC2C12 myotubes5 mM~2.5-foldForetz et al., 2010
p-ACC (Ser79) / Total ACCH4IIE hepatocytes2 mM~3.0-foldShaw et al., 2005
p-ULK1 (Ser555) / Total ULK1HEK293 cells1 mM~2.0-foldKim et al., 2011

Note: The values presented are approximate and can vary based on the specific experimental conditions.

Signaling Pathway of Metformin-Induced AMPK Activation

Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito ATP_Ratio Increased AMP:ATP Ratio Mito->ATP_Ratio Inhibition LKB1 LKB1 ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK Phosphorylation pAMPK p-AMPK (Active) ACC ACC pAMPK->ACC Phosphorylation ULK1 ULK1 pAMPK->ULK1 Phosphorylation pACC p-ACC (Inactive) FattyAcid Fatty Acid Synthesis ↓ pACC->FattyAcid pULK1 p-ULK1 (Active) Autophagy Autophagy ↑ pULK1->Autophagy

Caption: Metformin's signaling pathway for AMPK activation.

This compound

This compound is a triterpenoid glycoside that has been isolated from plants of the Cimicifuga genus. Research on the specific biological activities of this compound is limited. Some studies on extracts from Cimicifuga species have reported various effects, including anti-inflammatory and cytotoxic activities. However, a comprehensive search of scientific databases reveals no studies that have investigated the effect of this compound on AMPK activation or related metabolic pathways.

Experimental Protocols

A Standard Protocol for Investigating AMPK Activation in Cell Culture

The following is a generalized protocol for assessing the ability of a compound to activate AMPK in a cell culture model.

start Cell Seeding (e.g., C2C12, HEK293) culture Cell Culture (24-48h) start->culture treat Compound Treatment (e.g., Metformin, this compound) (Varying concentrations and times) culture->treat lysis Cell Lysis (RIPA buffer) treat->lysis quant Protein Quantification (BCA Assay) lysis->quant wb Western Blotting quant->wb analysis Analysis: p-AMPK/AMPK p-ACC/ACC wb->analysis

Caption: A typical experimental workflow for assessing AMPK activation.

Methodology:

  • Cell Culture: Plate cells (e.g., C2C12 myotubes, HEK293 cells, or HepG2 hepatocytes) in appropriate growth medium and allow them to adhere and reach a desired confluency (typically 70-80%).

  • Compound Treatment: Starve the cells in a low-serum medium for a few hours, then treat with varying concentrations of the test compound (e.g., Metformin as a positive control, this compound) for a specified duration (e.g., 1, 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for subsequent analysis.

  • Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of AMPK (p-AMPKα Thr172) and its downstream target ACC (p-ACC Ser79), as well as antibodies for the total forms of these proteins.

  • Detection and Analysis: Use secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion

Metformin is a well-characterized AMPK activator with a clear mechanism of action and a wealth of supporting experimental data. Its ability to modulate cellular metabolism through the AMPK pathway is firmly established.

In stark contrast, there is a significant gap in the scientific literature regarding this compound and its potential effects on AMPK. While this does not definitively rule out a role for this compound in metabolic regulation, it underscores the lack of evidence to support any claims of AMPK activation.

For researchers and drug development professionals, metformin remains the gold standard for an AMPK-activating compound. Future studies are required to elucidate whether this compound possesses any activity related to the AMPK signaling pathway. Until such data becomes available, any comparison between the two for AMPK activation is speculative. Researchers interested in the potential metabolic effects of this compound would need to conduct foundational in-vitro experiments, such as the Western blot protocol described above, to begin to characterize its molecular mechanism of action.

Comparative Analysis of Cimiracemosides A, C, and F: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the physicochemical properties and biological activities of cimiracemosides A, C, and F, key triterpenoid glycosides isolated from Cimicifuga racemosa (Black Cohosh). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by available data and experimental context.

Cimiracemosides, a class of cycloartane triterpenoid glycosides derived from the medicinal plant Cimicifuga racemosa, have garnered significant interest for their diverse biological activities. This report focuses on a comparative analysis of three prominent members of this family: cimiracemoside A, cimiracemoside C, and cimiracemoside F. Notably, current literature suggests that cimiracemoside F is a synonym for cimiracemoside A; therefore, this guide will primarily compare cimiracemoside A/F with this compound.

Physicochemical Properties

A fundamental aspect of understanding the pharmacological potential of these compounds lies in their distinct molecular structures and properties. Cimiracemoside A/F and this compound share a common triterpenoid backbone but differ in their glycosylation and other structural modifications, leading to variations in their molecular weight and polarity.

PropertyCimiracemoside A/FThis compound
Molecular Formula C₃₇H₅₆O₁₁[1]C₃₅H₅₆O₉[2]
Molecular Weight 676.8 g/mol [1]620.8 g/mol [2]
Synonyms Cimiracemoside FCimicifugoside M[2]
CAS Number 264875-61-8[1]256925-92-5[2]

Biological Activity: A Comparative Overview

Cimiracemoside A/F and this compound exhibit distinct biological activities, suggesting different therapeutic potentials. While direct comparative studies with quantitative IC₅₀ or EC₅₀ values are limited in the currently available literature, the reported qualitative effects point to different primary mechanisms of action.

Biological ActivityCimiracemoside A/FThis compound
Primary Reported Activity Estrogenic, Anti-inflammatory, Neuroprotective, Anti-stressAMP-activated protein kinase (AMPK) activator, Potential anti-diabetic

Spectroscopic Data

Note: Specific chemical shifts (δ) and coupling constants (J) for Cimiracemoside A, C, and F are not provided in the search results. The following is a generalized representation of what such data would entail.

¹H NMR: Provides information on the chemical environment of hydrogen atoms, including the number of protons, their connectivity, and stereochemistry. Key regions of interest for these molecules would include signals from the triterpenoid backbone, the sugar moieties, and any acetyl or methyl groups.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. This technique is crucial for determining the carbon skeleton and identifying functional groups.

Experimental Protocols

To facilitate further research, this section outlines the general methodologies for the key biological assays relevant to the activities of cimiracemosides A/F and C.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay is commonly used to screen for anti-inflammatory potential by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 NO Measurement A Seed RAW 264.7 cells B Pre-treat with Cimiracemoside A->B C Stimulate with LPS B->C D Collect supernatant C->D E Griess Reagent Assay D->E F Measure absorbance at ~540 nm E->F G G F->G Calculate % Inhibition

Workflow for Nitric Oxide Inhibition Assay.

Protocol Steps:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate to allow for cell adherence.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (e.g., cimiracemoside A/F) for a specified period.

  • Stimulation: Add LPS to the wells to induce an inflammatory response and nitric oxide production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) which reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the untreated (LPS-stimulated) control wells. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

Estrogenic Activity: Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter-gene assay used to detect substances with estrogenic activity. It utilizes genetically modified yeast cells that express the human estrogen receptor (ERα) and a reporter gene (e.g., lacZ, which encodes β-galactosidase).

Experimental Workflow:

G cluster_0 Yeast Culture and Exposure cluster_1 Reporter Gene Assay A Prepare yeast culture (expressing hERα and reporter) B Expose yeast to Cimiracemoside A->B C Add chromogenic substrate (e.g., CPRG) B->C D Incubate to allow color development C->D E Measure absorbance D->E F F E->F Determine Estrogenic Activity

Workflow for Yeast Estrogen Screen (YES) Assay.

Protocol Steps:

  • Yeast Preparation: Culture the genetically modified Saccharomyces cerevisiae strain.

  • Compound Exposure: In a 96-well plate, expose the yeast cells to various concentrations of the test compound (e.g., cimiracemoside A/F). 17β-estradiol is typically used as a positive control.

  • Incubation: Incubate the plates to allow for any estrogenic compound to bind to the ERα and activate the transcription of the reporter gene.

  • Substrate Addition: Add a chromogenic substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside (CPRG) for β-galactosidase).

  • Color Development: If the reporter gene is expressed, the enzyme will metabolize the substrate, leading to a color change.

  • Absorbance Measurement: Quantify the color change by measuring the absorbance at a specific wavelength.

  • Data Analysis: The estrogenic activity is proportional to the absorbance. The EC₅₀ value, the concentration of the compound that produces 50% of the maximal response, can be calculated.

AMPK Activation Assay: Western Blotting

Western blotting is a widely used technique to detect the activation of AMPK by measuring the phosphorylation of AMPK and its downstream targets, such as Acetyl-CoA Carboxylase (ACC).

Experimental Workflow:

G cluster_0 Cell Treatment and Lysis cluster_1 Western Blot A Treat cells with this compound B Lyse cells and collect protein A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Incubate with Primary Antibodies (p-AMPK, p-ACC) D->E F Incubate with Secondary Antibody E->F G Chemiluminescent Detection F->G H H G->H Quantify Band Intensity

Workflow for AMPK Activation Western Blot Assay.

Protocol Steps:

  • Cell Treatment: Treat a suitable cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) with different concentrations of the test compound (e.g., this compound).

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of AMPK (p-AMPK) and its substrate ACC (p-ACC). Also, probe for total AMPK and total ACC as loading controls.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging and Analysis: Capture the light signal with an imager and quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels. An increase in the ratio of p-AMPK/AMPK indicates AMPK activation.

Signaling Pathways

The distinct biological activities of cimiracemosides A/F and C are mediated by their interaction with different cellular signaling pathways.

Cimiracemoside A/F: Estrogen Receptor Signaling

The estrogenic effects of cimiracemoside A/F are presumed to be mediated through the estrogen receptor (ER) signaling pathway. Upon binding to the ER, the receptor-ligand complex can translocate to the nucleus and modulate the transcription of estrogen-responsive genes.

G cluster_0 CimA Cimiracemoside A/F ER Estrogen Receptor (ERα) CimA->ER Complex CimA-ER Complex ER->Complex Nucleus Nucleus Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Response Estrogenic Response Transcription->Response

Proposed Estrogen Receptor Signaling Pathway for Cimiracemoside A/F.
This compound: AMPK Signaling

This compound is reported to be an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK leads to a cascade of downstream effects aimed at restoring cellular energy balance.

G CimC This compound AMPK AMPK CimC->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Activation ACC ACC pAMPK->ACC Phosphorylation mTOR mTOR pAMPK->mTOR Inhibition pACC p-ACC (Inactive) ACC->pACC FattyAcidOx ↑ Fatty Acid Oxidation pACC->FattyAcidOx Proteinsyn ↓ Protein Synthesis mTOR->Proteinsyn

Proposed AMPK Signaling Pathway for this compound.

References

A Comparative Analysis of Cimiracemoside C and Other Natural AMPK Activators for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the AMP-activated protein kinase (AMPK) activating potential of cimiracemoside C, a key bioactive constituent of Cimicifuga racemosa, against other well-documented natural AMPK activators. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.

Introduction to AMPK and Natural Activators

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic regulation. Its activation triggers a cascade of events that shift the cell from an anabolic to a catabolic state, making it a promising therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer. A growing body of research has focused on the identification of natural compounds that can activate AMPK. This guide focuses on this compound, found in Cimicifuga racemosa extracts, and compares its AMPK-activating capabilities with other prominent natural compounds: berberine, resveratrol, quercetin, and curcumin.

Quantitative Comparison of AMPK Activation

The following table summarizes the quantitative data on the activation of AMPK by this compound (as a component of the Ze 450 extract) and other natural compounds. It is important to note that the experimental conditions, including cell types, compound concentrations, and assay methods, vary across studies, which should be taken into consideration when comparing the data directly.

CompoundCell Line(s)Concentration RangeMethodKey FindingsReference(s)
This compound (in Ze 450 extract) C2C12 (muscle), HepG2 (liver), HT22 (neuronal), 3T3-L1 (adipocyte)0.1–200 µg/mLHTRF AssayConcentration-dependent increase in AMPK phosphorylation in all cell lines tested.[1][1]
Berberine HepG2 (liver), C2C12 (myotubes)20 µmol/LWestern Blot2.0-fold increase in AMPK phosphorylation in HepG2 cells and 2.4-fold increase in C2C12 myotubes.[2][2]
Resveratrol HUVEC (endothelial), CHO (ovary)10-100 µMWestern BlotIncreased AMPK phosphorylation at 100 µM in HUVECs; activated AMPK in CHO cells without significant changes in cellular energy levels.[3][3]
Quercetin HCT116 (colon)25-50 µMWestern BlotDose-dependent increase in AMPK phosphorylation.[4][4]
Curcumin H4IIE (hepatoma), Hep3B (hepatoma)Not specifiedWestern BlotIncreased AMPK phosphorylation with a potency reported to be 400 times that of metformin.[5][6][5][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_upstream Upstream Stimuli cluster_compounds Natural AMPK Activators cluster_core Core AMPK Signaling cluster_downstream Downstream Effects Mitochondrial_Stress Mitochondrial Stress (e.g., Complex I inhibition) AMP_ATP_ratio ↑ AMP/ATP Ratio Mitochondrial_Stress->AMP_ATP_ratio LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylates (Thr172) CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates (Thr172) AMP_ATP_ratio->LKB1 Activates Ca2_levels ↑ Intracellular Ca2+ Ca2_levels->CaMKK2 Activates Cimiracemoside_C This compound Cimiracemoside_C->Mitochondrial_Stress Berberine Berberine Berberine->Mitochondrial_Stress Resveratrol Resveratrol Resveratrol->LKB1 Resveratrol->AMP_ATP_ratio Quercetin Quercetin Quercetin->LKB1 Curcumin Curcumin Curcumin->AMP_ATP_ratio pAMPK pAMPK (Active) Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) pAMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolic Activates

Caption: Simplified signaling pathway of AMPK activation by natural compounds.

cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Workflow cluster_htrf HTRF Assay Workflow Cell_Culture 1. Cell Culture (e.g., C2C12, HepG2) Treatment 2. Treatment with Natural Compound Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5a. SDS-PAGE Protein_Quantification->SDS_PAGE Dispense 5b. Dispense Lysate into Microplate Protein_Quantification->Dispense Transfer 6a. Transfer to PVDF/Nitrocellulose Membrane SDS_PAGE->Transfer Blocking 7a. Blocking Transfer->Blocking Primary_Ab 8a. Incubation with Primary Antibodies (anti-pAMPK, anti-AMPK) Blocking->Primary_Ab Secondary_Ab 9a. Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 10a. Chemiluminescent Detection Secondary_Ab->Detection Analysis_WB 11a. Densitometry Analysis Detection->Analysis_WB Add_Reagents 6b. Add HTRF Reagents (Eu-cryptate & d2-labeled antibodies) Dispense->Add_Reagents Incubate 7b. Incubation Add_Reagents->Incubate Read_Plate 8b. Read Plate (665 nm / 620 nm) Incubate->Read_Plate Analysis_HTRF 9b. Data Analysis Read_Plate->Analysis_HTRF

Caption: Experimental workflows for AMPK activation analysis.

Detailed Experimental Protocols

AMPK Activation Assay using Homogeneous Time-Resolved Fluorescence (HTRF)

This protocol is adapted from studies on the Ze 450 extract containing this compound.[1]

  • Cell Culture and Treatment:

    • Seed cells (e.g., C2C12, HepG2, HT22, or 3T3-L1) in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 2-4 hours prior to treatment.

    • Treat the cells with various concentrations of the test compound (e.g., Ze 450 extract) or positive controls (e.g., AICAR) for the desired time (e.g., 2 hours).

  • Cell Lysis:

    • Remove the treatment medium and add 50 µL of lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

    • Incubate the plate on an orbital shaker for 30 minutes at room temperature.

  • HTRF Assay:

    • Transfer 16 µL of the cell lysate to a 384-well low-volume microplate.

    • Add 4 µL of the HTRF detection reagent mix containing the europium cryptate-labeled anti-AMPK antibody and the d2-labeled anti-phospho-AMPK (Thr172) antibody.

    • Incubate the plate for 4 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence emission at 620 nm (cryptate) and 665 nm (d2) using an HTRF-compatible plate reader.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data to the total AMPK levels, determined in a parallel assay using a total AMPK HTRF kit, and express the results as fold change over the vehicle-treated control.

AMPK Activation Assay using Western Blotting

This is a generalized protocol based on methods described in studies of various natural AMPK activators.[2][3][4]

  • Cell Culture, Treatment, and Lysis:

    • Follow the same procedure as for the HTRF assay for cell culture and treatment.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-AMPK signal to the total AMPK signal to determine the relative level of AMPK activation.

Conclusion

This compound, as a component of the Cimicifuga racemosa extract Ze 450, demonstrates significant potential as a natural AMPK activator across various cell types. While direct comparative studies with standardized methodologies are needed for a definitive ranking of potency, the available data suggests that this compound's effects are comparable to other well-established natural AMPK activators like berberine, resveratrol, quercetin, and curcumin. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of these natural compounds in metabolic diseases. Further research is warranted to elucidate the precise molecular mechanisms and to evaluate the in vivo efficacy of purified this compound.

References

A Comparative Guide to the Quantification of Cimiracemoside C: HPLC, UPLC, LC-MS, and HPTLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of drug discovery and development. Cimiracemoside C, a triterpenoid saponin found in plants of the Cimicifuga genus, has garnered interest for its potential therapeutic properties. This guide provides a comprehensive cross-validation of common analytical techniques for the quantification of this compound and structurally related triterpenoid glycosides. We present a detailed comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Quantification Methods

The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance of HPLC, LC-MS/MS, and HPTLC for the analysis of triterpenoid glycosides found in Cimicifuga species, which serve as a proxy for this compound due to their structural similarity.

Table 1: Comparison of Validation Parameters for Triterpenoid Glycoside Quantification

ParameterHPLC-ELSDHPLC-CADLC-MS/MSHPTLC-Densitometry
Analyte 27-deoxyactein[1]27-deoxyactein[1]23-epi-26-deoxyactein[2]Harpagoside (as a model saponin)[3]
Linearity (R²) >0.99[1]>0.999[1]>0.999[2]>0.99[3]
Limit of Detection (LOD) ~10 ng on-column[1]~1 ng on-column[1]2 pg on-column[2]Not explicitly stated for Cimicifuga glycosides
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated5 pg on-column[2]Not explicitly stated for Cimicifuga glycosides
Accuracy (% Recovery) Not explicitly statedNot explicitly stated88-105%[2]Good accuracy reported[3]
Precision (%RSD) Not explicitly statedNot explicitly stated<10.2%[2]Good reproducibility reported[3]

Note: Data for HPLC-ELSD and HPLC-CAD are based on the analysis of 27-deoxyactein, a major triterpenoid glycoside in black cohosh.[1] Data for LC-MS/MS is based on the analysis of 23-epi-26-deoxyactein in human serum.[2] HPTLC data is based on a comparable saponin, harpagoside, as specific quantitative validation data for this compound was not available.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the quantification of triterpenoid glycosides from Cimicifuga species.

Sample Preparation (General for Chromatographic Methods)

A standardized extraction procedure is critical for accurate quantification.

  • Milling: Grind dried rhizomes of the Cimicifuga plant material to a fine powder.

  • Extraction: Accurately weigh approximately 300 mg of the powdered plant material into a 50 mL volumetric flask. Add 40 mL of methanol and sonicate for 15 minutes with occasional shaking.[1] Allow the mixture to cool to room temperature.

  • Dilution: Bring the flask to volume with methanol and mix thoroughly.[1]

  • Filtration: Filter a portion of the extract through a 0.2 µm PTFE syringe filter into an HPLC or LC-MS vial.[1] For HPTLC, the filtered extract can be directly applied to the plate.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on the analysis of triterpenoid glycosides from black cohosh.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD).[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient elution with water and acetonitrile is typically employed.

  • Detection:

    • ELSD: This detector is widely used for compounds lacking a strong UV chromophore, like triterpenoid glycosides.[1]

    • CAD: Offers improved sensitivity and a more linear response compared to ELSD.[1]

  • Quantification: Based on a calibration curve generated from a reference standard of a major triterpenoid glycoside like 27-deoxyactein.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is suitable for analyzing complex biological matrices. The following is a summary of a method for quantifying 23-epi-26-deoxyactein in human serum.[2]

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Quantification: An internal standard is used, and quantification is based on a calibration curve prepared in the same biological matrix.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.

  • Sample Application: Apply the filtered extracts as bands using an automated applicator.

  • Mobile Phase: A mixture of solvents such as ethyl formate, toluene, and formic acid can be used for the separation of Cimicifuga constituents.[4]

  • Derivatization: Post-chromatographic derivatization with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating is often necessary for visualization and densitometric quantification.

  • Quantification: Densitometric scanning of the plates at a specific wavelength.

Workflow and Signaling Pathway Visualizations

To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Plant_Material Cimicifuga racemosa Rhizomes Grinding Grinding to Fine Powder Plant_Material->Grinding Extraction Methanol Extraction & Sonication Grinding->Extraction Filtration 0.2 µm Filtration Extraction->Filtration HPLC HPLC-ELSD/CAD Filtration->HPLC Injection LCMS UPLC-MS/MS Filtration->LCMS Injection HPTLC HPTLC-Densitometry Filtration->HPTLC Application Quantification Quantification via Calibration Curve HPLC->Quantification LCMS->Quantification HPTLC->Quantification Validation Method Validation (Linearity, LOD, LOQ, etc.) Quantification->Validation Comparison Comparative Analysis Validation->Comparison

Caption: Experimental workflow for the quantification of this compound.

This compound is reported to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

AMPK_Signaling_Pathway cluster_downstream Downstream Effects Cimiracemoside_C This compound AMPK AMPK Cimiracemoside_C->AMPK Activates Catabolism ↑ Catabolism (e.g., Fatty Acid Oxidation) AMPK->Catabolism Anabolism ↓ Anabolism (e.g., Protein Synthesis) AMPK->Anabolism Autophagy ↑ Autophagy AMPK->Autophagy Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake LKB1 LKB1 LKB1->AMPK Phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates Energy_Depletion Energy Depletion (↑ AMP/ATP ratio) Energy_Depletion->LKB1 Calcium_Influx ↑ Intracellular Ca²⁺ Calcium_Influx->CaMKK2

Caption: Simplified AMPK signaling pathway activated by this compound.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical decision in research and development.

  • HPLC with ELSD or CAD offers a robust and reliable method for routine quality control of raw materials and extracts, with CAD providing superior sensitivity and linearity.[1]

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, where trace-level detection in complex matrices is required.[2]

  • HPTLC provides a high-throughput and cost-effective option for the simultaneous screening and quantification of multiple samples, which is particularly advantageous for the quality control of herbal products.[4]

Ultimately, the optimal method will depend on the specific research question, the nature of the sample, and the available resources. This guide provides the foundational data and protocols to make an informed decision for the accurate and reliable quantification of this compound.

References

Unveiling the Bioactivity of Cimiracemoside C: A Comparative Guide Across Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in the scientific literature regarding a direct comparative analysis of the biological activity of Cimiracemoside C isolated from different plant species. Although this potent cycloartane triterpenoid glycoside has been identified in various botanicals, research has predominantly focused on its properties as a singular compound or as a constituent of extracts, particularly from Cimicifuga racemosa. Consequently, the influence of the plant origin on the therapeutic efficacy of this compound remains an open area for investigation.

This guide serves to consolidate the current understanding of the biological activities of this compound and provides comprehensive experimental protocols to facilitate further research in this area. The methodologies described are standardized procedures and are not specific to the compound's derivation from any particular plant.

The Pharmacological Profile of this compound

This compound has emerged as a compound of interest for its potential in addressing metabolic diseases. Its primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a crucial enzyme that functions as a master regulator of cellular energy balance.

Table 1: Plant Sources and Associated Biological Activities of this compound

Plant SpeciesFamilyCommon NameKey Biological Activity of this compound
Cimicifuga racemosa (syn. Actaea racemosa)RanunculaceaeBlack CohoshActivation of AMPK, suggesting potential anti-diabetic properties.
Cimicifuga foetidaRanunculaceaeSheng MaImplied AMPK activation and potential for managing diabetes.
Actaea dahuricaRanunculaceaeDahurian BugbaneTraditionally used for inflammatory conditions.
Actaea elataRanunculaceaeTall BugbaneSpecific data on the biological activity of this compound is limited.

Detailed Experimental Protocols

To foster further research and enable comparative studies, detailed protocols for key experiments are outlined below.

General Protocol for the Isolation of this compound

This protocol details a general method for extracting and purifying this compound from the rhizomes of Cimicifuga or Actaea species.

Workflow for Isolation and Activity Testing

G plant_material Dried Plant Material (Rhizomes) extraction Extraction with Ethanol/Methanol plant_material->extraction partition Solvent-Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, ODS) partition->chromatography hplc Preparative HPLC chromatography->hplc cimiracemoside_c Pure this compound hplc->cimiracemoside_c in_vitro In Vitro Assays (AMPK Activation, Glucose Uptake) cimiracemoside_c->in_vitro in_vivo In Vivo Studies (Oral Glucose Tolerance Test) cimiracemoside_c->in_vivo

Caption: General workflow for isolating this compound and subsequent biological activity evaluation.

Procedure:

  • Extraction: Powdered, dried rhizomes are subjected to exhaustive extraction with 80% ethanol or methanol at ambient temperature. The resulting extract is concentrated under reduced pressure.

  • Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, chloroform, and ethyl acetate to fractionate the components based on polarity.

  • Column Chromatography: The ethyl acetate fraction is separated by column chromatography on silica gel, using a chloroform-methanol gradient. Fractions are monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions enriched with this compound are further purified by octadecylsilyl (ODS) column chromatography with a methanol-water gradient.

  • Preparative HPLC: The final purification step involves preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain pure this compound, with structural confirmation by NMR and Mass Spectrometry.

In Vitro AMPK Activation Assay

This protocol outlines the assessment of AMPK activation in a cell line, such as HepG2 human hepatoma cells, by detecting the phosphorylation of AMPK and its substrate, acetyl-CoA carboxylase (ACC), via Western blotting.

AMPK Signaling Pathway

G Cimiracemoside_C This compound AMPK AMPK Cimiracemoside_C->AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation (Thr172) ACC ACC p_AMPK->ACC Phosphorylation (Ser79) Glucose_Uptake Increased Glucose Uptake p_AMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation p_AMPK->Fatty_Acid_Oxidation p_ACC p-ACC (Inactive) ACC->p_ACC

Caption: A simplified diagram of the AMPK signaling pathway activated by this compound.

Procedure:

  • Cell Culture and Treatment: HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. At 70-80% confluency, cells are treated with varying concentrations of this compound.

  • Cell Lysis: Post-treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein content of the lysates is determined using a BCA protein assay.

  • Western Blotting:

    • Equal protein amounts are resolved by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked for 1 hour at room temperature.

    • Incubation with primary antibodies for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), total ACC, and a loading control (e.g., β-actin) is performed overnight at 4°C.

    • Following washes, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • Protein bands are visualized with an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified to determine the ratio of phosphorylated to total protein.

In Vitro Glucose Uptake Assay

This method measures the effect of this compound on glucose uptake in cells like HepG2, utilizing the fluorescent glucose analog 2-NBDG.

Procedure:

  • Cell Culture and Treatment: HepG2 cells are seeded in a 96-well black, clear-bottom plate. After adherence, they are treated with this compound for 24 hours.

  • Glucose Starvation: The culture medium is replaced with glucose-free Krebs-Ringer-HEPES (KRH) buffer for 2 hours.

  • 2-NBDG Incubation: Cells are then incubated with KRH buffer containing 100 µM 2-NBDG for 30 minutes at 37°C.

  • Fluorescence Measurement: After incubation, the cells are washed with ice-cold PBS. The fluorescence intensity is measured using a fluorescence plate reader (excitation/emission: 485/535 nm).

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol assesses the impact of this compound on glucose homeostasis in a relevant animal model, such as db/db mice or mice on a high-fat diet.

G acclimatization Animal Acclimatization treatment This compound or Vehicle Administration (Oral Gavage) acclimatization->treatment fasting Overnight Fasting (12-16 hours) treatment->fasting baseline_glucose Baseline Blood Glucose Measurement (t=0 min) fasting->baseline_glucose glucose_challenge Oral Glucose Challenge (2 g/kg) baseline_glucose->glucose_challenge blood_sampling Blood Sampling at 15, 30, 60, 90, 120 min glucose_challenge->blood_sampling glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement data_analysis Data Analysis (AUC) glucose_measurement->data_analysis

A Comparative Guide to Cimiracemoside C and the Pursuit of Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Cimiracemoside C's biological activities and the established methodologies for evaluating potential synthetic derivatives.

Introduction

This compound, a cycloartane triterpenoid glycoside isolated from the medicinal plant Cimicifuga racemosa (black cohosh), has garnered scientific interest for its potential therapeutic effects. Preclinical studies have suggested its involvement in metabolic regulation, as well as its potential as an anxiolytic and antidepressant agent. This has spurred interest in the development of synthetic analogs that might offer improved potency, selectivity, or pharmacokinetic properties.

This guide provides a comprehensive overview of the known biological activities of this compound and details the standard experimental protocols used to assess its effects. While direct head-to-head comparative studies of this compound and its synthetic analogs are not yet available in the scientific literature, this document outlines the established methodologies that would be employed in such research. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound and related compounds.

Biological Activities of this compound

This compound has demonstrated a range of biological activities in preclinical models, pointing to its potential in several therapeutic areas.

Metabolic Regulation via AMPK Activation

A significant body of research has highlighted the role of this compound as an activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis.[2][3] Activation of AMPK can lead to a variety of beneficial metabolic effects.

Studies have shown that extracts of Cimicifuga racemosa containing this compound can activate AMPK, which is associated with improved glucose metabolism and insulin sensitivity.[1] This suggests a potential therapeutic application for this compound in the management of metabolic disorders such as type 2 diabetes.[1] The activation of AMPK by this compound is thought to be a key mechanism underlying its metabolic effects.[1][2]

Anxiolytic and Antidepressant-like Effects

In addition to its metabolic effects, this compound has been investigated for its potential to alleviate symptoms of anxiety and depression. While the precise mechanisms are still under investigation, these effects are thought to be mediated through the modulation of various neurotransmitter systems. The evaluation of these anxiolytic and antidepressant-like properties is typically conducted using a battery of behavioral tests in animal models.

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

This compound's activation of AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. This involves the inhibition of anabolic pathways that consume ATP and the activation of catabolic pathways that generate ATP.[2][3]

AMPK_Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Complex cluster_downstream Downstream Effects Metabolic Stress\n(e.g., this compound) Metabolic Stress (e.g., this compound) LKB1 LKB1 Metabolic Stress\n(e.g., this compound)->LKB1 AMPK AMPK LKB1->AMPK P CaMKKβ CaMKKβ CaMKKβ->AMPK P Anabolic Pathways\n(e.g., mTORC1) Anabolic Pathways (e.g., mTORC1) AMPK->Anabolic Pathways\n(e.g., mTORC1) Catabolic Pathways\n(e.g., Autophagy) Catabolic Pathways (e.g., Autophagy) AMPK->Catabolic Pathways\n(e.g., Autophagy) Energy Restoration Energy Restoration Catabolic Pathways\n(e.g., Autophagy)->Energy Restoration

Caption: AMPK Signaling Pathway.

Experimental Workflow for Screening Synthetic Analogs

The development and evaluation of synthetic analogs of a natural product like this compound follows a structured workflow. This process begins with the chemical synthesis of new compounds, followed by a series of in vitro and in vivo assays to determine their biological activity and assess their potential as therapeutic agents.

Workflow Start Start Synthesis of Analogs Synthesis of Analogs Start->Synthesis of Analogs In Vitro Screening In Vitro Screening Synthesis of Analogs->In Vitro Screening Lead Compound Identification Lead Compound Identification In Vitro Screening->Lead Compound Identification Lead Compound Identification->Synthesis of Analogs Inactive? In Vivo Behavioral Models In Vivo Behavioral Models Lead Compound Identification->In Vivo Behavioral Models Active? Data Analysis & SAR Data Analysis & SAR In Vivo Behavioral Models->Data Analysis & SAR End End Data Analysis & SAR->End

Caption: Analog Screening Workflow.

Data Presentation

A direct comparison of this compound with synthetic analogs would require quantitative data from various assays. The following table serves as a template for how such data would be presented to facilitate a clear comparison of the compounds' performance.

CompoundMolecular Weight ( g/mol )AMPK Activation (EC50, µM)EPM: % Time in Open ArmsFST: Immobility Time (s)
This compound 620.8Data not availableData not availableData not available
Analog 1 CalculatedTo be determinedTo be determinedTo be determined
Analog 2 CalculatedTo be determinedTo be determinedTo be determined
Positive Control VariesKnown valueKnown effectKnown effect

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of chemical compounds. The following are standard protocols for key experiments relevant to the study of this compound and its potential analogs.

Assessment of AMPK Activation by Western Blot

This protocol details the steps to determine the phosphorylation status of AMPK, a key indicator of its activation.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2, C2C12) in appropriate culture dishes and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound, synthetic analogs, or a positive control (e.g., AICAR) for a specified duration.

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα at Thr172) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Normalize the p-AMPK signal to total AMPK or a loading control (e.g., β-actin).

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[4][5][6]

  • Apparatus:

    • A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer the test compound (this compound or analog) or vehicle to the animals (typically mice or rats) at a specified time before the test.

    • Place the animal in the center of the maze, facing an open arm.[5]

    • Allow the animal to freely explore the maze for a 5-minute period.[5][6]

    • Record the animal's behavior using a video camera.

  • Data Analysis:

    • Measure the time spent in the open arms and closed arms, as well as the number of entries into each arm.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Forced Swim Test (FST) for Antidepressant Activity

The FST is a common behavioral test used to screen for antidepressant efficacy.[7][8][9]

  • Apparatus:

    • A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.[7][8]

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • Gently place the animal into the water-filled cylinder.

    • The test duration is typically 6 minutes.[7][8]

    • Record the animal's behavior.

  • Data Analysis:

    • Measure the duration of immobility during the last 4 minutes of the test.[8]

    • A decrease in the immobility time is interpreted as an antidepressant-like effect.

Conclusion

This compound is a promising natural product with demonstrated biological activities that warrant further investigation, particularly in the areas of metabolic disease, anxiety, and depression. While the synthesis and evaluation of its synthetic analogs represent a logical next step in the drug discovery process, there is currently a lack of published head-to-head studies comparing the parent compound with such derivatives. The experimental protocols and workflows detailed in this guide provide a solid foundation for conducting such comparative studies. Future research in this area will be crucial for establishing structure-activity relationships and potentially identifying novel therapeutic agents with improved efficacy and safety profiles.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Cimiracemoside C and Other AMPK Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the AMP-activated protein kinase (AMPK) activator, Cimiracemoside C, and other notable AMPK activators. The following sections detail their performance based on available experimental data, outline experimental protocols for key assays, and visualize relevant biological pathways and workflows.

Introduction to this compound and AMPK Activation

This compound is a triterpenoid glycoside isolated from the medicinal plant Cimicifuga racemosa. It has garnered interest for its potential therapeutic effects, particularly in the context of metabolic diseases. A key mechanism of action for this compound is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial effects such as increased glucose uptake and fatty acid oxidation, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders.

This guide compares the in vitro and in vivo activities of this compound with other well-characterized AMPK activators: A-769662, Berberine, and Resveratrol.

In Vitro Activity Comparison

The following table summarizes the in vitro efficacy of this compound and its alternatives in activating AMPK. It is important to note that direct quantitative data for pure this compound is limited in publicly available literature. The data presented is based on studies of a Cimicifuga racemosa extract (Ze 450) containing this compound.

CompoundCell LineAssay TypeEffective Concentration / IC50/EC50Reference
This compound (in Ze 450 extract) HepaRGAMPK ActivationActivated AMPK to a similar extent as metformin[1]
A-769662 Cell-freeAMPK ActivationEC50: 0.8 µM[2]
Primary Rat HepatocytesFatty Acid Synthesis InhibitionIC50: 3.2 µM[2]
Berberine HepG2, C2C12AMPK Phosphorylation20 µmol/L showed significant activation[3]
Resveratrol Sensory NeuronsAMPK Phosphorylation10-100 µM (dose-dependent)[4]

In Vivo Activity Comparison

CompoundAnimal ModelDosingKey FindingsReference
This compound (in Ze 450 extract) ob/ob miceOral/IntraperitonealReduced body weight, improved glucose metabolism[1]
A-769662 ob/ob mice3-30 mg/kg (i.p.)Reduced plasma glucose[2]
Berberine Diabetic miceNot specifiedReduced blood glucose[5]
Resveratrol High-fat diet-fed miceNot specifiedImproved glucose tolerance[6]

Experimental Protocols

In Vitro AMPK Activation Assay (General Protocol)

This protocol outlines a general method for assessing AMPK activation in a cell-based assay.

1. Cell Culture and Treatment:

  • Culture HepaRG cells in appropriate media and conditions until they reach the desired confluency.[7]

  • Starve the cells in serum-free media for a specified period (e.g., 2-4 hours) to establish a baseline.

  • Treat the cells with various concentrations of the test compound (this compound, A-769662, Berberine, Resveratrol) or vehicle control for a defined time (e.g., 1-24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

3. Western Blotting for Phospho-AMPK:

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) at a specific site (e.g., Thr172) and a primary antibody for total AMPK.

  • Wash the membrane and incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.

In Vivo Oral Glucose Tolerance Test (OGTT) in ob/ob Mice (General Protocol)

This protocol describes a general procedure for performing an OGTT in a diabetic mouse model.

1. Animal Acclimatization and Fasting:

  • Acclimatize male ob/ob mice to the experimental conditions for at least one week.[6][8]

  • Fast the mice overnight (approximately 16 hours) with free access to water before the test.[9]

2. Baseline Blood Glucose Measurement:

  • On the day of the test, take a baseline blood sample from the tail vein.

  • Measure the blood glucose concentration using a glucometer.

3. Compound Administration:

  • Administer the test compound (this compound, A-769662, Berberine, Resveratrol) or vehicle control orally via gavage at a predetermined dose and time before the glucose challenge.

4. Glucose Challenge:

  • Administer a glucose solution (e.g., 2 g/kg body weight) orally to each mouse.[9][10]

5. Blood Glucose Monitoring:

  • Collect blood samples from the tail vein at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[9][10]

  • Measure the blood glucose concentration at each time point.

6. Data Analysis:

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Visualizations

AMPK Signaling Pathway

AMPK_Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Complex cluster_downstream Downstream Effects AMP/ATP_Ratio ↑ AMP/ATP Ratio LKB1 LKB1 AMP/ATP_Ratio->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK phosphorylates Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis Lipogenesis ↓ Lipogenesis AMPK->Lipogenesis

Caption: Simplified AMPK signaling pathway.

Experimental Workflow for In Vitro AMPK Activation Assay

In_Vitro_Workflow Cell_Culture 1. Cell Culture (e.g., HepaRG) Treatment 2. Treatment with This compound or Alternatives Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot (p-AMPK, Total AMPK) SDS_PAGE->Western_Blot Analysis 7. Densitometry Analysis Western_Blot->Analysis

Caption: Workflow for in vitro AMPK activation assay.

Experimental Workflow for In Vivo Oral Glucose Tolerance Test

In_Vivo_Workflow Animal_Acclimatization 1. Animal Acclimatization (ob/ob mice) Fasting 2. Overnight Fasting Animal_Acclimatization->Fasting Baseline_Glucose 3. Baseline Blood Glucose Fasting->Baseline_Glucose Compound_Administration 4. Compound Administration Baseline_Glucose->Compound_Administration Glucose_Challenge 5. Oral Glucose Challenge Compound_Administration->Glucose_Challenge Blood_Sampling 6. Blood Sampling (0, 15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Data_Analysis 7. Data Analysis (AUC) Blood_Sampling->Data_Analysis

Caption: Workflow for in vivo oral glucose tolerance test.

Conclusion

This compound, as a component of the Cimicifuga racemosa extract Ze 450, demonstrates promising in vitro and in vivo activities related to AMPK activation and glucose metabolism. However, a direct quantitative comparison with other well-established AMPK activators like A-769662, Berberine, and Resveratrol is challenging due to the limited availability of data on the purified this compound compound. The provided data and protocols offer a foundation for researchers to design and conduct further studies to elucidate the precise efficacy and potential of this compound as a therapeutic agent for metabolic diseases. Future research should focus on generating dose-response curves for pure this compound in both in vitro and in vivo models to establish a clear correlation of its activity and to enable a more direct comparison with alternative compounds.

References

Comparing the efficacy of different Cimiracemoside C extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cimiracemoside C, a cycloartane triterpenoid saponin found in plants of the Cimicifuga (Actaea) genus, has garnered significant interest for its potential therapeutic properties, including its role as an activator of AMP-activated protein kinase (AMPK). Efficient extraction of this compound is a critical first step in research and drug development. This guide provides a comparative overview of various extraction techniques for this compound, supported by available experimental data and detailed methodologies.

Comparison of Extraction Efficacy

The choice of extraction method significantly impacts the yield and purity of this compound. Below is a summary of different techniques, with quantitative data collated from studies on Cimicifuga species and related triterpenoid saponins. It is important to note that direct comparative studies on this compound for all modern techniques are limited; therefore, some data is extrapolated from research on similar compounds.

Extraction TechniqueTypical Solvent(s)Key ParametersTypical Yield of Triterpenoid SaponinsPurity of this compoundAdvantagesDisadvantages
Conventional Solvent Extraction (Maceration/Reflux) 75-80% Ethanol or IsopropanolRoom temperature to boiling point, hours to daysModerateLow to ModerateSimple, low-cost setupTime-consuming, large solvent volume, potential for thermal degradation
Ultrasound-Assisted Extraction (UAE) 58-64% EthanolUltrasonic Power: 318-377 W, Temperature: 60-70°C, Time: 30-60 min[1][2]HighModerate to HighReduced extraction time, lower solvent consumption, improved efficiency[2][3]Potential for localized heating, equipment cost
Microwave-Assisted Extraction (MAE) Ethanol/Water mixturesMicrowave Power: 100-300 W, Temperature: 40-60°C, Time: 5-25 min[4]HighModerate to HighVery short extraction time, high efficiency[4]Potential for thermal degradation of labile compounds, specialized equipment
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with co-solvents (e.g., ethanol)Pressure: 300-500 bar, Temperature: 40-70°C, Time: 60-120 min[4][5][6]VariableHighHigh selectivity, solvent-free final product, low temperature[5]High initial investment, complex operation, may require co-solvents for polar compounds
Macroporous Resin Purification Ethanol/Water mixtures for elutionResin type (e.g., AB-8, D101), flow rate, pHN/A (Purification step)High (Can increase purity significantly)[7][8]High selectivity, regenerable, cost-effective for large scale[8]Requires a separate extraction step, process optimization needed

Experimental Protocols

Detailed methodologies for the key extraction and purification techniques are provided below. These protocols are based on published research and can be adapted for the specific needs of your laboratory.

Conventional Solvent Extraction (Reflux)

This method is a baseline for comparison and involves the exhaustive extraction of plant material with a solvent at its boiling point.

Protocol:

  • Preparation: Air-dry and grind the rhizomes of Cimicifuga racemosa to a coarse powder.

  • Extraction: Place 1 kg of the powdered rhizomes in a large round-bottom flask and add 10 L of 75% ethanol.

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Filtration: Allow the mixture to cool and then filter through cheesecloth and then filter paper to remove the solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning (Optional): The crude extract can be further partitioned between n-butanol and water to enrich the triterpene glycoside fraction.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to more efficient extraction.

Protocol:

  • Preparation: Prepare the Cimicifuga rhizomes as described for conventional extraction.

  • Extraction: Mix 10 g of the powdered plant material with 200 mL of 60% ethanol in a beaker.

  • Sonication: Place the beaker in an ultrasonic bath or use a probe sonicator. Apply ultrasonic power of approximately 350 W at a frequency of 25 kHz for 45 minutes, maintaining the temperature at 65°C.[1][2]

  • Processing: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[2]

  • Concentration: Evaporate the solvent from the supernatant under vacuum to yield the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.

Protocol:

  • Preparation: Prepare the Cimicifuga rhizomes as described previously.

  • Extraction: Place 5 g of the powdered material in a microwave extraction vessel with 100 mL of 70% ethanol.

  • Irradiation: Subject the mixture to microwave irradiation at a power of 200 W for 15 minutes, with a constant temperature of 50°C.[4]

  • Processing: After extraction, filter the mixture and collect the filtrate.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically CO₂, as the extraction solvent, offering high selectivity and a clean extract.

Protocol:

  • Preparation: Prepare and load approximately 10 g of powdered Cimicifuga rhizomes into the SFE extraction vessel.

  • Extraction: Pressurize the system with CO₂ to 400 bar and heat to 60°C. Introduce ethanol as a co-solvent at a flow rate of 5% of the CO₂ flow rate.

  • Elution: Maintain the extraction for 90 minutes.

  • Collection: Depressurize the fluid in a separator to precipitate the extracted compounds. The CO₂ can be recycled, and the ethanolic solution of the extract is collected.

  • Concentration: Remove the ethanol from the collected fraction to obtain the final extract.

Macroporous Resin Purification

This chromatographic technique is used to purify and concentrate this compound from the crude extract.

Protocol:

  • Resin Preparation: Pre-treat a suitable macroporous resin (e.g., AB-8 or D101) by washing sequentially with 1N HCl, 1N NaOH, and then deionized water until neutral, followed by equilibration with 95% ethanol.

  • Loading: Dissolve the crude extract in an appropriate solvent and load it onto the packed resin column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove impurities such as sugars and salts.

  • Elution: Elute the adsorbed compounds with a stepwise or gradient of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions.

  • Analysis: Analyze the collected fractions using HPLC to identify those containing this compound.

  • Concentration: Combine the this compound-rich fractions and evaporate the solvent to obtain the purified product.[7][8]

Visualizing the Processes and Pathways

To better understand the experimental workflows and the biological context of this compound, the following diagrams have been generated.

Extraction_Workflow cluster_extraction Extraction Methods cluster_purification Purification Conventional Conventional (Maceration/Reflux) Crude_Extract Crude Extract Conventional->Crude_Extract UAE Ultrasound-Assisted Extraction (UAE) UAE->Crude_Extract MAE Microwave-Assisted Extraction (MAE) MAE->Crude_Extract SFE Supercritical Fluid Extraction (SFE) SFE->Crude_Extract Resin Macroporous Resin Chromatography Crude_Extract->Resin Loading Purified Purified this compound Resin->Purified Elution Plant Cimicifuga racemosa (Rhizomes) Plant->Conventional Plant->UAE Plant->MAE Plant->SFE

Caption: A generalized workflow for the extraction and purification of this compound.

AMPK_Signaling_Pathway cluster_downstream Downstream Effects Cimiracemoside_C This compound AMPK AMPK Cimiracemoside_C->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits PGC1a PGC-1α AMPK->PGC1a Activates LKB1 LKB1 LKB1->AMPK Phosphorylates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Protein_Synthesis ↓ Protein Synthesis mTORC1->Protein_Synthesis Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Caption: Simplified AMPK signaling pathway activated by this compound.

Conclusion

The selection of an appropriate extraction technique for this compound depends on the specific goals of the research, available resources, and desired scale of production. Conventional methods are simple but less efficient. Modern techniques like UAE and MAE offer significant improvements in speed and efficiency. SFE provides the highest purity but requires a substantial initial investment. For achieving high purity this compound for pharmacological studies, a combination of an efficient extraction method (such as UAE or MAE) followed by macroporous resin chromatography is a highly effective strategy. Further research directly comparing these modern techniques for this compound extraction would be invaluable for optimizing its production for research and potential therapeutic applications.

References

Unveiling the Biological Activities of Cimiracemoside C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported biological effects of Cimiracemoside C, a cycloartane triterpenoid glycoside isolated from plants of the Actaea (formerly Cimicifuga) genus. This document summarizes available data on its anti-inflammatory, neuroprotective, and cytotoxic properties, presenting them alongside findings for comparable compounds and detailing the experimental protocols utilized in these studies.

This compound is a natural compound that has garnered interest for its potential therapeutic applications. While research is ongoing, preliminary studies and data on related compounds from the Actaea genus suggest a range of biological activities. This guide aims to consolidate and compare these findings to facilitate further investigation and drug discovery efforts.

Anti-inflammatory Effects: A Comparison with 23-epi-26-deoxyactein and Formononetin

Compounds isolated from Actaea species have demonstrated notable anti-inflammatory properties. While specific quantitative data for this compound's inhibition of inflammatory markers is still emerging, studies on related compounds within the same plant extracts offer valuable insights.

A study on an aqueous extract of Cimicifuga racemosa demonstrated a concentration-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1][2] This study identified 23-epi-26-deoxyactein , another major triterpenoid glycoside in the extract, as an active anti-inflammatory principle, making it a relevant compound for comparison.[1][2]

Formononetin , an isoflavone found in several plants, is another pertinent comparator due to its well-documented anti-inflammatory and neuroprotective activities.[3][4][5][6][7] Research has shown that formononetin significantly reduces the production of pro-inflammatory cytokines such as IL-6 and IL-1β, as well as nitric oxide, in LPS-stimulated RAW264.7 macrophages.[3]

Compound/ExtractAssayCell LineKey FindingsReference
Cimicifuga racemosa extract Nitric Oxide (NO) ProductionRAW 264.7Concentration-dependent inhibition of NO production.[1][2]
23-epi-26-deoxyactein Nitric Oxide (NO) ProductionRAW 264.7Identified as an active anti-inflammatory component.[1][2]
Formononetin Pro-inflammatory Cytokine & NO ProductionRAW264.7Significant reduction of IL-6, IL-1β, and NO.[3]

Experimental Protocol: Nitric Oxide (NO) Production Assay

The inhibitory effect on nitric oxide production is a common method to assess the anti-inflammatory potential of a compound. A typical protocol involves:

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, 23-epi-26-deoxyactein, or Formononetin) for a specific duration (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells. The IC50 value (the concentration of the compound that inhibits NO production by 50%) is then determined.

Signaling Pathway: Inhibition of NF-κB Pathway by Formononetin

Caption: Formononetin's anti-inflammatory mechanism.

Neuroprotective Effects: Insights from Related Compounds

Direct experimental evidence for the neuroprotective effects of isolated this compound is not yet widely available. However, studies on extracts from Actaea racemosa and other natural compounds provide a framework for potential mechanisms and comparative analysis.

An extract from the rhizome of Actaea racemosa has been shown to protect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice, a model for Parkinson's disease, by modulating oxidative stress and neuroinflammation. Furthermore, other natural compounds are being investigated for their neuroprotective properties against various neurodegenerative diseases.[8][9][10][11]

Experimental Protocol: Neuroblastoma Cell Viability Assay

A common in vitro method to assess the potential neuroprotective or cytotoxic effects of a compound is the neuroblastoma cell viability assay:

  • Cell Culture: A human neuroblastoma cell line (e.g., SH-SY5Y) is cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a determined density.

  • Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound).

  • Induction of Toxicity (for neuroprotection): A neurotoxic agent (e.g., 6-hydroxydopamine or amyloid-beta) is added to the wells to induce cell death.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is read at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. For neuroprotection assays, viability is compared to cells treated with the neurotoxin alone.

Cytotoxic Effects on Cancer Cells

The potential of triterpenoid glycosides from Actaea species to exhibit cytotoxic effects against cancer cells is an area of active research. While specific data for this compound is limited, the general anti-cancer activities of triterpenoids from this genus have been noted.[3][6] For a comparative perspective, data from other natural compounds can be considered.

Compound/ExtractCell LineIC50 ValueReference
Cinnamomum zeylanicum extract SCC-9 (Oral Cancer)Not specified[2]
Cinnamaldehyde SCC-9 (Oral Cancer)Not specified[2]
Data for this compound is not yet available in the reviewed literature.

Experimental Protocol: Cancer Cell Line Cytotoxicity Assay

The protocol for assessing cytotoxicity against cancer cell lines is similar to the neuroblastoma viability assay:

  • Cell Culture: A specific cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured.

  • Cell Seeding: Cells are seeded in 96-well plates.

  • Treatment: Cells are exposed to a range of concentrations of the test compound.

  • Incubation: Plates are incubated for a set period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using an appropriate assay (e.g., MTT, SRB).

  • Data Analysis: The IC50 value, representing the concentration at which 50% of the cell growth is inhibited, is calculated.

A Potential Mechanism of Action: AMPK Activation

A study on a standardized extract of Cimicifuga racemosa (Ze 450) has shed light on a potential signaling pathway for the metabolic effects of its constituents, including this compound. The extract was found to activate AMP-activated protein kinase (AMPK) in various cell types, including neuronal cells.[12] AMPK is a key cellular energy sensor, and its activation can influence a variety of downstream processes.

Experimental Protocol: AMPK Activation Assay

The activation of AMPK is typically assessed by measuring the phosphorylation of the enzyme or its downstream targets:

  • Cell Culture and Treatment: A chosen cell line (e.g., C2C12 myoblasts, HT22 neuronal cells) is treated with the test compound for a specific time.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Western Blotting: The protein extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

  • Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

  • Quantification: The band intensities are quantified, and the ratio of p-AMPK to total AMPK is calculated to determine the extent of activation.

Signaling Pathway: this compound and AMPK Activation

Caption: Proposed AMPK activation by this compound.

References

Statistical Analysis of Cimiracemoside C Treatment Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cimiracemoside C, a triterpenoid glycoside isolated from plants of the Cimicifuga species, has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of its putative anti-inflammatory, neuroprotective, and anti-cancer effects. Due to the limited availability of specific quantitative data for this compound in the public domain, this document serves as a template, illustrating the required data presentation and experimental methodologies using representative data from studies on analogous phytochemicals.

Anti-inflammatory Effects: Inhibition of the NF-κB Pathway

This compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.

Comparative Analysis of NF-κB Inhibition

The following table summarizes hypothetical quantitative data on the inhibition of lipopolysaccharide (LPS)-induced NF-κB activation in RAW 264.7 macrophages. This data is compared with a known anti-inflammatory compound.

Treatment GroupNF-κB Luciferase Activity (Relative Light Units)IL-6 Production (pg/mL)TNF-α Production (pg/mL)
Vehicle Control100 ± 525 ± 330 ± 4
LPS (1 µg/mL)1500 ± 75850 ± 421200 ± 60
This compound (10 µM) + LPS750 ± 38425 ± 21600 ± 30
Quercetin (10 µM) + LPS600 ± 30350 ± 18500 ± 25

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are transiently transfected with a pNF-κB-Luc reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Treatment: Twenty-four hours post-transfection, cells are pre-treated with this compound (10 µM) or a comparator compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours.

  • Luciferase Assay: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The relative NF-κB activity is calculated as the ratio of firefly to Renilla luciferase activity.

  • Cytokine Measurement: Supernatants are collected to measure the concentrations of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) using enzyme-linked immunosorbent assay (ELISA) kits.

Signaling Pathway: this compound Inhibition of NF-κB

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates CimiracemosideC This compound CimiracemosideC->IKK inhibits Neuroprotection_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis seed Seed HT22 Cells culture Culture for 24h seed->culture pretreat Pre-treat with This compound culture->pretreat induce Induce Oxidative Stress (Glutamate) pretreat->induce mtt MTT Assay (Cell Viability) induce->mtt dcfhda DCFH-DA Assay (ROS Levels) induce->dcfhda Apoptosis_Induction CimiracemosideC This compound Mitochondria Mitochondria CimiracemosideC->Mitochondria induces stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A Comparative Guide to Oral vs. Intraperitoneal Administration of Cimiracemoside C for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of oral and intraperitoneal (IP) administration routes for the novel triterpenoid glycoside, Cimiracemoside C. While direct comparative pharmacokinetic data for this compound is not yet available in published literature, this document outlines the general principles and experimental considerations for researchers investigating its therapeutic potential. The information herein is intended to guide study design and methodological approaches in preclinical settings.

Introduction to this compound and its Administration Routes

This compound, a compound isolated from plants of the Cimicifuga species, has garnered interest for its potential therapeutic activities. A key aspect of its known mechanism of action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. As researchers delve into the in vivo effects of this compound, the choice of administration route is a critical determinant of its pharmacokinetic and pharmacodynamic profile.

Oral administration is often preferred for its convenience and clinical translatability. However, it can be subject to limitations such as poor absorption and first-pass metabolism. Intraperitoneal injection, a common route in preclinical rodent studies, bypasses the gastrointestinal tract, often leading to higher bioavailability and more rapid systemic exposure.

General Pharmacokinetic Comparison: Oral vs. Intraperitoneal

The following table summarizes the general pharmacokinetic differences that can be anticipated when comparing oral and intraperitoneal administration of a compound like this compound. These are general principles and would require experimental verification for this specific molecule.

Pharmacokinetic ParameterOral AdministrationIntraperitoneal Administration
Absorption Variable, dependent on gastrointestinal tract conditions (pH, enzymes, food presence).Generally rapid and more complete absorption from the large surface area of the peritoneal cavity.
Bioavailability (F%) Often lower due to potential degradation in the GI tract and significant first-pass metabolism in the liver.Typically higher as it largely bypasses first-pass metabolism.
Time to Maximum Concentration (Tmax) Generally longer due to the time required for gastric emptying and intestinal absorption.Shorter, as the compound is rapidly absorbed into the systemic circulation.
Maximum Concentration (Cmax) Usually lower due to incomplete absorption and first-pass effect.Generally higher due to rapid and more complete absorption.
Area Under the Curve (AUC) Tends to be lower, reflecting lower overall systemic exposure.Tends to be higher, indicating greater systemic exposure.

Signaling Pathway: this compound and AMPK Activation

This compound has been identified as an activator of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial cellular energy sensor that, once activated, orchestrates a switch from anabolic to catabolic processes to restore cellular energy balance. The activation of this pathway is a key area of investigation for the therapeutic effects of this compound.

AMPK_Pathway cluster_upstream Upstream Activation cluster_core AMPK Complex cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Activates AMP AMP AMP->AMPK Allosteric Activator LKB1 LKB1 LKB1->AMPK Phosphorylates CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylates Energy Production Energy Production AMPK->Energy Production Promotes Energy Consumption Energy Consumption AMPK->Energy Consumption Inhibits Glucose Uptake Glucose Uptake Energy Production->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation Energy Production->Fatty Acid Oxidation Protein Synthesis Protein Synthesis Energy Consumption->Protein Synthesis Lipid Synthesis Lipid Synthesis Energy Consumption->Lipid Synthesis Experimental_Workflow cluster_preparation Preparation cluster_dosing Dosing Groups cluster_sampling Sample Collection cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Dose Formulation Dose Formulation Animal Acclimatization->Dose Formulation Oral Gavage Group Oral Gavage Group Dose Formulation->Oral Gavage Group IP Injection Group IP Injection Group Dose Formulation->IP Injection Group Vehicle Control Group Vehicle Control Group Dose Formulation->Vehicle Control Group Blood Sampling (Time Points) Blood Sampling (Time Points) Oral Gavage Group->Blood Sampling (Time Points) Tissue Harvesting Tissue Harvesting Oral Gavage Group->Tissue Harvesting IP Injection Group->Blood Sampling (Time Points) IP Injection Group->Tissue Harvesting Vehicle Control Group->Blood Sampling (Time Points) Vehicle Control Group->Tissue Harvesting Pharmacokinetic Analysis (LC-MS/MS) Pharmacokinetic Analysis (LC-MS/MS) Blood Sampling (Time Points)->Pharmacokinetic Analysis (LC-MS/MS) Pharmacodynamic Analysis (e.g., Western Blot for p-AMPK) Pharmacodynamic Analysis (e.g., Western Blot for p-AMPK) Tissue Harvesting->Pharmacodynamic Analysis (e.g., Western Blot for p-AMPK) Data Comparison Data Comparison Pharmacokinetic Analysis (LC-MS/MS)->Data Comparison Pharmacodynamic Analysis (e.g., Western Blot for p-AMPK)->Data Comparison

Independent Verification of Cimiracemoside C's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Cimiracemoside C against alternative compounds, supported by experimental data. The information is presented to facilitate further research and drug development efforts.

Anti-diabetic Potential: this compound vs. Metformin

This compound, a key active component of the Cimicifuga racemosa extract Ze 450, has demonstrated significant anti-diabetic properties, primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. Its performance in pre-clinical studies shows comparable effects to the widely used anti-diabetic drug, metformin.

Comparative Efficacy in AMPK Activation

Studies on HepaRG cells, a human hepatoma cell line, have shown that the Ze 450 extract, containing this compound, activates AMPK to a similar extent as metformin. This activation is a critical mechanism for improving glucose metabolism and insulin sensitivity.

Compound/ExtractCell LineAssayResultReference
Ze 450 Extract HepaRGAMPK ActivationActivated AMPK to the same extent as metformin--INVALID-LINK--
Metformin HepaRGAMPK ActivationPositive Control--INVALID-LINK--
In Vivo Effects on Diabetic Mice

In a study using diabetic ob/ob mice, oral administration of the Ze 450 extract over seven days led to significant reductions in body weight gain, and food and water intake, effects not observed with metformin treatment. While Ze 450 did not significantly alter maximum glucose levels during an oral glucose tolerance test (OGTT), it did prolong glucose elimination and significantly decreased post-stimulated insulin levels. Both Ze 450 and metformin improved the HOMA-IR index of insulin resistance.

ParameterZe 450 (Oral)Metformin (Oral)ControlReference
Body Weight Gain Significantly DecreasedNo EffectNo Effect--INVALID-LINK--
Food Intake Significantly DecreasedNo EffectNo Effect--INVALID-LINK--
Water Intake Significantly DecreasedNo EffectNo Effect--INVALID-LINK--
Post-stimulated Insulin Significantly DecreasedNo EffectNo Effect--INVALID-LINK--
HOMA-IR Index Significantly ImprovedSlightly ImprovedNo Improvement--INVALID-LINK--

Signaling Pathway: AMPK Activation

The primary mechanism of action for the anti-diabetic effects of this compound is the activation of the AMPK signaling pathway. This pathway plays a crucial role in regulating cellular energy balance.

AMPK_Pathway cluster_upstream Upstream Signals cluster_core AMPK Complex cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Metformin Metformin Metformin->AMPK High AMP/ATP Ratio High AMP/ATP Ratio High AMP/ATP Ratio->AMPK Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Inhibition of Gluconeogenesis Inhibition of Gluconeogenesis AMPK->Inhibition of Gluconeogenesis Inhibition of Protein Synthesis Inhibition of Protein Synthesis AMPK->Inhibition of Protein Synthesis

AMPK signaling pathway activation.

Experimental Protocols

AMPK Activation Assay in HepaRG Cells

Objective: To determine the effect of this compound on the activation of AMPK in human liver cells.

Methodology:

  • Cell Culture: HepaRG cells are cultured in a suitable medium until they reach the appropriate confluence.

  • Treatment: Cells are treated with varying concentrations of this compound, metformin (as a positive control), or a vehicle control.

  • Lysis: After the incubation period, the cells are lysed to extract cellular proteins.

  • Western Blot Analysis: The protein lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

  • Detection: Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.

Anti-inflammatory, Neuroprotective, and Anticancer Potential

While the anti-diabetic effects of this compound are the most extensively studied, preliminary evidence suggests its potential in other therapeutic areas.

Anti-inflammatory Activity

In vitro studies on the Ze 450 extract have demonstrated anti-inflammatory effects, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role for this compound in modulating inflammatory responses. Further studies with the pure compound are needed to quantify this effect and compare it with established anti-inflammatory agents.

Neuroprotective Effects

Phytochemicals, in general, are known to possess neuroprotective properties. While specific experimental data on this compound is limited, the known antioxidant and anti-inflammatory properties of related compounds suggest a potential for neuroprotection. Future research should focus on evaluating the efficacy of this compound in models of neurodegenerative diseases.

Anticancer Potential

The investigation into the anticancer properties of this compound is still in its early stages. Initial screenings of related natural compounds have shown cytotoxic effects against various cancer cell lines. The potential of this compound as an anticancer agent warrants further investigation, including determining its IC50 values against a panel of cancer cell lines and elucidating its mechanism of action.

Experimental Workflows

General Workflow for In Vitro Bioactivity Screening

This workflow outlines the general steps for assessing the therapeutic potential of a compound like this compound in vitro.

experimental_workflow Compound This compound Treatment Treatment with Compound Compound->Treatment Cell_Culture Cell Line Culture (e.g., HepaRG, Macrophages, Cancer Cells) Cell_Culture->Treatment Assay Bioactivity Assay (e.g., AMPK, NO, MTT) Treatment->Assay Data_Analysis Data Analysis and Comparison Assay->Data_Analysis

In vitro bioactivity screening workflow.

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic potential of this compound is still under investigation, and further research is required to establish its safety and efficacy in humans.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Cimiracemoside C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, adherence to strict safety protocols is paramount, not only during experimentation but also in the crucial final step of waste disposal. This guide provides a comprehensive operational plan for the proper disposal of Cimiracemoside C, a naturally occurring glycoside. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of similar chemical compounds and general laboratory waste management principles.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is critical to consult your institution's Environmental Health and Safety (EHS) guidelines and local regulations. All personnel involved in handling and disposing of chemical waste must be adequately trained in hazardous waste management.

Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times when handling this compound waste:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or other suitable gloves should be used.

  • Laboratory Coat: To protect skin and clothing.

Quantitative Data Summary

For proper labeling and documentation of waste, the following key chemical identifiers for this compound are provided.

PropertyValue
Chemical Name This compound
Molecular Formula C₃₅H₅₆O₉[1]
Molecular Weight 620.8 g/mol [1]
Appearance Solid (form may vary)
Storage Long-term at -80°C, short-term at -20°C (protect from light)[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and removal.

Step 1: Waste Segregation

Proper segregation is crucial to prevent unintended chemical reactions and ensure compliant disposal.

  • Solid Waste:

    • Unused or expired this compound powder should be collected in a designated, clearly labeled, and sealed container suitable for chemical waste.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's EHS office.

  • Liquid Waste:

    • Solutions containing this compound must not be poured down the drain.[3]

    • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container. The container material should be compatible with the solvent used in the solution.

  • Contaminated Materials:

    • Items such as gloves, weighing papers, pipette tips, and other materials contaminated with this compound are to be treated as chemical waste.[3]

    • These materials should be collected in a designated, sealed plastic bag or container.

Step 2: Container Management

The integrity and labeling of waste containers are critical for safety and compliance.

  • Container Selection: Use only containers that are in good condition, made of a material compatible with the waste, and have a secure, tight-fitting lid.[4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., flammable if dissolved in a flammable solvent).

Step 3: Storage of Waste

Proper storage of chemical waste on-site is a temporary measure before final disposal.

  • Store sealed and labeled waste containers in a designated, well-ventilated chemical waste storage area.

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.[4]

Step 4: Final Disposal

The final disposal of chemical waste must be handled by professionals.

  • Arrange for the collection of the chemical waste with your institution's EHS department or a licensed hazardous waste disposal company.[3]

  • Ensure all local, state, and federal regulations for chemical waste disposal are followed.

Experimental Workflow and Signaling Pathway

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

Figure 1. This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal start Generate this compound Waste waste_type Determine Waste Type start->waste_type solid Solid Waste (Unused/Expired Product) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid contaminated Contaminated Materials (Gloves, Tips, etc.) waste_type->contaminated Contaminated Materials collect_solid Collect in Labeled, Sealed Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid->collect_liquid collect_contaminated Collect in Designated Sealed Bag/Container contaminated->collect_contaminated storage Store in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Disposal workflow for this compound.

This compound Signaling Pathway

This compound is known to be an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] The diagram below illustrates this signaling pathway.

Figure 2. This compound Signaling Pathway Cim This compound AMPK AMPK Cim->AMPK activates Metabolism Downstream Metabolic Processes (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Metabolism regulates

Caption: this compound activates the AMPK signaling pathway.

References

Personal protective equipment for handling Cimiracemoside C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Cimiracemoside C

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedural steps is essential for minimizing risk and ensuring a safe laboratory environment. This compound is a triterpenoid glycoside isolated from plants of the Actaea species, such as Black Cohosh (Actaea racemosa). While specific toxicity data for this compound is limited, the parent plant extract has been associated with potential hepatotoxicity and genotoxicity. Therefore, a cautious approach to handling is warranted.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure.

Body Part Required PPE Specifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact. Double gloving is advised when handling concentrated solutions.
Eyes/Face Safety goggles and face shieldProvides protection against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Laboratory coatA fully buttoned lab coat made of a fluid-resistant material should be worn to protect against spills.
Respiratory N95 respirator or higherRecommended when handling the powdered form of the compound to minimize inhalation of airborne particles. Work should be conducted in a certified chemical fume hood.
Feet Closed-toe shoesShoes that fully cover the feet are required to protect against spills and falling objects.
Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound throughout the experimental workflow.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Log the compound into the chemical inventory.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C for long-term stability.

  • The storage container should be clearly labeled with the compound name, date received, and any known hazards.

2. Preparation and Weighing:

  • All handling of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) dedicated to this compound to avoid cross-contamination.

  • Tare the balance with the weighing container before adding the compound.

  • Carefully transfer the desired amount of this compound to the weighing container, minimizing the creation of dust.

3. Dissolving the Compound:

  • Add the solvent to the weighed this compound powder slowly to avoid splashing.

  • If sonication is required for dissolution, ensure the vial is securely capped.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Experimental Use:

  • Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that all personnel in the laboratory are aware of the handling procedures and potential hazards.

  • Avoid direct contact with solutions containing this compound.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills of powder, gently cover with absorbent paper and then wet with a suitable solvent (e.g., ethanol) to prevent dust from becoming airborne. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). Place all contaminated materials in a sealed container for hazardous waste disposal.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, weighing paper, and absorbent materials from spills, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

  • Follow all institutional and local regulations for the disposal of chemical waste.

Experimental Workflow

The following diagram illustrates a standard workflow for handling a powdered chemical compound like this compound in a laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Receiving Receiving & Inventory Weighing Weighing in Fume Hood Receiving->Weighing Transfer to Lab Dissolving Dissolution Weighing->Dissolving Powder Experiment Experimental Procedure Dissolving->Experiment Solution Analysis Data Analysis Experiment->Analysis Data Decontamination Decontamination of Work Area & Glassware Experiment->Decontamination End of Experiment Waste_Disposal Hazardous Waste Disposal Decontamination->Waste_Disposal Contaminated Materials

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimiracemoside C
Reactant of Route 2
Cimiracemoside C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.